Disuccinimidyl sulfoxide
説明
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to its Mechanism of Action and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent that has become an invaluable tool for the structural and functional analysis of proteins and protein complexes. Its unique properties, particularly the MS-cleavable sulfoxide bond, facilitate the unambiguous identification of cross-linked peptides, providing crucial distance constraints for modeling protein structures and mapping protein-protein interactions. This guide provides an in-depth overview of DSSO's mechanism of action, detailed experimental protocols, and the interpretation of resulting mass spectrometry data.
Core Mechanism of Action
The functionality of DSSO is rooted in its distinct chemical domains: two N-hydroxysuccinimide (NHS) esters and a central sulfoxide-containing spacer arm.
1. Amine-Reactive NHS Esters: The NHS esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-termini of proteins. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond between the target protein and the DSSO molecule. This reaction is most efficient in a pH range of 7-9.[1][2]
2. MS-Cleavable Sulfoxide Linker: The central feature of DSSO is its sulfoxide-containing spacer arm. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.[1][2][3] This fragmentation is predictable and occurs preferentially over the fragmentation of the peptide backbone.[4] This targeted cleavage is the cornerstone of the DSSO-based crosslinking workflow, as it simplifies the complex spectra generated from cross-linked peptides.
Upon fragmentation, the DSSO linker breaks at the C-S bonds flanking the sulfoxide group, generating characteristic "signature" ions. This cleavage results in the separation of the two cross-linked peptides in the gas phase, each carrying a distinct remnant of the DSSO linker.[3][5] These remnants, an alkene and a sulfenic acid modification, produce a characteristic doublet of peaks in the MS/MS spectrum with a defined mass difference, which is a key signature for identifying DSSO-cross-linked peptides.[6][7]
Quantitative Data Summary
The precise mass additions resulting from DSSO crosslinking and its subsequent cleavage are critical for data analysis. The following table summarizes these key quantitative values.
| Crosslink Type | Description | Mass Modification (Da) |
| Intact Inter-link | Two peptides covalently linked by one DSSO molecule. | 158.0038 |
| Intact Intra-link | Two residues within the same peptide linked by one DSSO molecule. | 158.0038 |
| Dead-end | One end of DSSO is reacted with a protein, while the other end is hydrolyzed. | 176.0143 |
| Alkene Remnant | Modification on one peptide after MS/MS cleavage. | 54.0106 |
| Sulfenic Acid Remnant | Modification on the other peptide after MS/MS cleavage. | 103.9932 |
| Unsaturated Thiol Remnant | Formed from the sulfenic acid remnant after a water loss. | 85.9826 |
Table 1: Mass Modifications of this compound (DSSO)
Experimental Protocols
The successful application of DSSO requires careful consideration of experimental parameters. Below are detailed protocols for in vitro and in-cell crosslinking.
In Vitro Crosslinking of Purified Proteins
This protocol is suitable for studying the structure of purified protein complexes.
Materials:
-
Purified protein complex (1-10 µM) in an amine-free buffer (e.g., 20 mM HEPES, 100 mM sodium phosphate, pH 7.5)[1]
-
DSSO stock solution (50 mM in anhydrous DMSO)[1]
-
Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)[1]
-
Reaction tubes
Procedure:
-
Prepare the protein solution to a final concentration of 1-10 µM in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction.[1]
-
Freshly prepare the DSSO stock solution in anhydrous DMSO.
-
Add the DSSO stock solution to the protein solution to achieve a final molar excess of 20- to 300-fold of DSSO over the protein. The optimal ratio should be determined empirically.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[1]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20 mM. Incubate for 15-30 minutes at room temperature.[1]
-
The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, proteolytic digestion, and mass spectrometry.
In-Cell Crosslinking
This protocol allows for the study of protein-protein interactions within their native cellular environment.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DSSO stock solution (50 mM in anhydrous DMSO)
-
Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)
-
Cell lysis buffer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS to a desired cell density.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 10-30 minutes at room temperature or on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20 mM and incubate for 15 minutes.
-
Pellet the cells and wash with PBS to remove excess crosslinker.
-
Proceed with cell lysis and subsequent protein extraction and analysis.
Visualizing the Mechanism and Workflow
Chemical Structure and Reactivity of DSSO
Caption: Reaction of DSSO with primary amines on a protein.
General Experimental Workflow for DSSO Crosslinking
Caption: A typical DSSO crosslinking mass spectrometry workflow.
MS/MS Fragmentation of a DSSO Inter-linked Peptide
Caption: Fragmentation of a DSSO-cross-linked peptide in MS/MS.
Conclusion
This compound has emerged as a powerful reagent in the field of proteomics and structural biology. Its well-defined, amine-reactive chemistry, coupled with the unique MS-cleavable properties of its sulfoxide linker, provides a robust workflow for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The ability to generate characteristic signature ions upon CID simplifies data analysis and increases the confidence in the identification of cross-linked peptides. By following optimized experimental protocols, researchers can effectively leverage the capabilities of DSSO to gain deeper insights into the complex molecular machinery of the cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disuccinimidyl Sulfoxide (DSSO): Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linking agent. Its application has become increasingly pivotal in the field of structural proteomics and drug development for the elucidation of protein-protein interactions (PPIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and common experimental protocols involving DSSO.
Core Chemical Properties
This compound is a crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₁₄H₁₆N₂O₉S | [1] |
| Molecular Weight | 388.3 g/mol | [1] |
| Formal Name | 3,3'-sulfinylbis-propanoic acid, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester | [1] |
| CAS Number | 1351828-03-9 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years when stored at -20°C | [1] |
Solubility
DSSO exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers. To achieve optimal solubility in aqueous solutions, it is recommended to first dissolve DSSO in an organic solvent like dimethyl sulfoxide (DMSO) before dilution in the desired aqueous buffer.[1]
| Solvent | Solubility | References |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [1] |
Reactivity and Mechanism of Action
DSSO possesses two N-hydroxysuccinimide (NHS) esters that specifically react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7-9. The spacer arm of DSSO has a length of 10.1 Å.
A key feature of DSSO is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable by collision-induced dissociation (CID) in a mass spectrometer. This fragmentation occurs at the C-S bonds adjacent to the sulfoxide, yielding characteristic reporter ions that simplify the identification of cross-linked peptides.
Synthesis of this compound
The synthesis of DSSO is a two-step process starting from 3,3'-thiodipropionic acid.[1]
Experimental Protocol: Synthesis of DSSO
Step 1: Synthesis of Intermediate Sulfide (S-1) [1]
-
In a suitable reaction vessel, dissolve 2.50 g (14.0 mmol) of 3,3'-thiodipropionic acid and 3.30 g (28.6 mmol) of N-hydroxysuccinimide in 60 mL of dioxane.
-
Stir the mixture under an argon atmosphere.
-
Add a solution of 5.79 g (28.1 mmol) of N,N'-dicyclohexylcarbodiimide (DCC) in 20 mL of dioxane dropwise to the reaction mixture.
-
Allow the reaction to proceed for 12 hours.
-
Remove the insoluble dicyclohexylurea by filtration.
-
Concentrate the filtrate to obtain the intermediate sulfide (S-1) as a white solid.
Step 2: Oxidation to this compound (DSSO) [1]
-
Dissolve 0.600 g (1.61 mmol) of the intermediate sulfide (S-1) in 30 mL of chloroform (CHCl₃) and cool the solution to 0°C.
-
Separately, dissolve 0.371 g (1.61 mmol) of m-chloroperbenzoic acid (m-CPBA) in 10 mL of CHCl₃.
-
Add the m-CPBA solution to the solution of S-1.
-
Filter the resulting product and wash with 10 mL of cold CHCl₃ followed by 10 mL of cold methanol.
Application in Protein Cross-Linking
DSSO is extensively used to study protein-protein interactions by covalently linking interacting proteins. The resulting cross-linked products can then be analyzed by mass spectrometry to identify the interacting partners and their binding sites.
Experimental Protocol: Cross-Linking of Yeast 20S Proteasome
This protocol provides an example of using DSSO to study a multi-subunit protein complex.[2]
-
Preparation of Protein Sample: Concentrate affinity-purified yeast 20S proteasome to approximately 1.2 µM in 1x PBS buffer (pH 7.5).
-
Cross-linking Reaction:
-
To 50 µL of the 20S proteasome solution, add 3 µL of a 20 mM DSSO solution in DMSO (final DSSO concentration of ~1 mM). This corresponds to a molar ratio of approximately 1:1000 (protein:cross-linker).
-
Incubate the reaction for 30 minutes.
-
-
Quenching: Quench the reaction by adding an excess of ammonium bicarbonate buffer.
-
Reduction and Alkylation:
-
Reduce cysteine residues by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the reduced cysteines by adding chloroacetamide to a final concentration of 10 mM and incubating at room temperature for 30 minutes.
-
-
Digestion: Digest the protein sample with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
Signaling Pathway and Logical Relationship Visualization
The fundamental reaction of DSSO involves the formation of an amide bond between the NHS ester and a primary amine on a protein.
References
The MS-Cleavable Nature of DSSO: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mass spectrometry (MS)-cleavable cross-linker, disuccinimidyl sulfoxide (DSSO). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of DSSO, its mechanism of action, and its application in the structural analysis of proteins and protein complexes. Through detailed experimental protocols, quantitative data, and visual diagrams, this guide serves as a comprehensive resource for leveraging DSSO in advanced proteomics research.
Introduction to DSSO: A Powerful Tool for Structural Proteomics
This compound (DSSO) is a homobifunctional, amine-reactive cross-linking agent that has become an invaluable tool in the field of cross-linking mass spectrometry (XL-MS).[1][2] Its unique feature lies in its MS-cleavable nature, which significantly simplifies the identification of cross-linked peptides and enhances the confidence in protein-protein interaction studies.[1][3][4] DSSO possesses two N-hydroxysuccinimide (NHS) esters that primarily target the primary amines of lysine residues and protein N-termini, connected by a spacer arm containing a sulfoxide group.[1][5] This sulfoxide moiety introduces two symmetric, collision-induced dissociation (CID)-cleavable C-S bonds, which are more labile than the peptide backbone bonds.[1][3][6] This preferential fragmentation in the mass spectrometer allows for the separation of cross-linked peptides into their constituent parts, facilitating their individual sequencing and identification.[1][3][4]
The MS-Cleavable Mechanism of DSSO
The key to DSSO's utility is its predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. The C-S bonds adjacent to the sulfoxide group are readily cleaved at lower collision energies than the amide bonds of the peptide backbone.[1][6]
When a DSSO-cross-linked peptide pair enters the mass spectrometer and is subjected to CID, the cross-linker fragments at one of the two C-S bonds. This results in the generation of two distinct fragment ions from each of the original cross-linked peptides. These fragments consist of the original peptide modified with a remnant of the DSSO linker. Specifically, cleavage on one side of the sulfoxide generates a peptide with an alkene modification (+54.01 Da) and another with a sulfenic acid modification (+103.99 Da).[6] The sulfenic acid modification can further undergo a neutral loss of water to form a more stable unsaturated thiol modification (+85.98 Da).[7] This creates a characteristic doublet of signals for each peptide in the MS2 spectrum, with a defined mass difference (e.g., 31.97 Da between the unsaturated thiol and alkene modifications).[1][6] These signature ions serve as a flag for the presence of a cross-linked peptide and enable the masses of the individual peptides to be determined. Subsequent MS3 fragmentation of these signature ions allows for the sequencing of the individual peptides.[1][3]
Quantitative Data on DSSO Performance
The efficiency of DSSO in identifying cross-links has been benchmarked against other cross-linking reagents. The number of identified cross-linked peptides can vary depending on the sample complexity, mass spectrometer, and data analysis workflow.
| Cross-linker | Number of Identified BSA Cross-linked Peptides (CID-MS2/HCD-MS2)[8] | Number of Identified BSA Cross-linked Peptides (CID-MS2/HCD-MS3)[8] | Number of Identified BSA Cross-linked Peptides (EThcD)[8] | Average Number of Unique Cross-links (Synthetic Ribosomal Protein Complex, Stepped HCD)[9] |
| DSSO | ~175 | ~225 | ~250 | ~1250 |
| DSBU | N/A | N/A | N/A | ~1100 |
| CDI | N/A | N/A | N/A | ~1000 |
| DSBSO | N/A | N/A | N/A | ~1300 |
| BS3 (non-cleavable) | ~250 | N/A | ~250 | N/A |
| DSS (non-cleavable) | ~250 | N/A | ~250 | N/A |
Note: The data presented are compiled from different studies and serve for comparative purposes. Absolute numbers can vary based on experimental conditions.
Experimental Protocols
In Vitro Cross-linking of Purified Proteins/Protein Complexes
This protocol is a generalized procedure for cross-linking purified proteins or protein complexes with DSSO.
-
Protein Preparation:
-
Ensure the protein sample is in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.
-
The protein concentration should be optimized for the specific system, typically in the range of 0.1-2 mg/mL.
-
-
DSSO Stock Solution Preparation:
-
Immediately before use, dissolve DSSO in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 20-50 mM. DSSO is moisture-sensitive.
-
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. A molar excess of DSSO to protein (e.g., 25-50 fold) is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein sample can be visualized by SDS-PAGE to confirm cross-linking.
-
For MS analysis, the protein sample is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
In Situ Cross-linking in Live Cells
This protocol provides a general workflow for cross-linking proteins within living cells.
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them with a non-amine-containing buffer like PBS.
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Add DSSO (prepared as in 4.1.2) to a final concentration of 1-3 mM.
-
Incubate for 30-60 minutes at room temperature or on ice with gentle mixing.
-
-
Quenching and Cell Lysis:
-
Quench the reaction as described in 4.1.4.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion and Enrichment:
-
The protein lysate is then processed for mass spectrometry, which may include protein digestion and enrichment of cross-linked peptides using techniques like size-exclusion chromatography (SEC).
-
Application of DSSO in Elucidating Protein Complex Architecture: The 26S Proteasome
DSSO-based XL-MS has been instrumental in deciphering the complex architecture and structural dynamics of large protein assemblies like the 26S proteasome.[2][6][10] The 26S proteasome is a crucial cellular machine responsible for protein degradation. By applying DSSO cross-linking to purified 26S proteasome complexes, researchers have been able to map the spatial proximity of its numerous subunits.[2][10] This provides valuable distance constraints that can be integrated with other structural data (e.g., cryo-electron microscopy) to build more accurate models of the proteasome's three-dimensional structure and understand its conformational changes during function.[6][10]
Data Analysis Workflow
The analysis of data from DSSO cross-linking experiments requires specialized software that can interpret the unique fragmentation patterns.
Several software packages, such as XlinkX and MeroX, are designed to handle data from MS-cleavable cross-linkers.[5] These programs can identify the characteristic signature ions in the MS2 spectra, calculate the masses of the individual peptides, and then use the MS3 data to search protein sequence databases for confident identification of the cross-linked peptides and the specific residues involved in the cross-link.
Conclusion
DSSO has established itself as a robust and effective MS-cleavable cross-linker for the study of protein-protein interactions and protein structure. Its unique CID-cleavable sulfoxide bond simplifies data acquisition and analysis, leading to high-confidence identification of cross-linked peptides. The ability to apply DSSO both in vitro and in situ provides a versatile tool for probing the architecture of protein complexes in their native states. As mass spectrometry technology and data analysis algorithms continue to advance, the utility of DSSO in structural proteomics and drug discovery is poised to expand even further.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the Dynamics of Proteasome Complexes by Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing H2O2-mediated Structural Dynamics of the Human 26S Proteasome Using Quantitative Cross-linking Mass Spectrometry (QXL-MS) - PMC [pmc.ncbi.nlm.nih.gov]
DSSO cross-linker fragmentation pattern in mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of the DSSO Cross-linker
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. A significant advancement in this field has been the development of MS-cleavable cross-linkers, which simplify the complex spectra typically generated from cross-linked peptides. Disuccinimidyl sulfoxide (DSSO) is a prominent member of this class of reagents.[1][2][3]
DSSO is a homobifunctional, amine-reactive cross-linker featuring N-hydroxysuccinimide (NHS) esters that covalently bind to primary amines, such as the side chain of lysine residues and protein N-termini.[2][4] Its key feature is a sulfoxide-containing spacer arm that is labile under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions in a mass spectrometer.[1][5][6] This targeted fragmentation at the cross-linker, rather than the peptide backbone, uncouples the linked peptides in the gas phase. This process generates a unique and predictable signature in the MS/MS spectrum, which greatly simplifies data acquisition and analysis, enabling high-confidence identification of cross-linked peptides.[1][7]
DSSO Structure and Fragmentation Mechanism
The power of DSSO lies in its chemical structure, which contains two symmetric, MS-labile carbon-sulfur (C-S) bonds adjacent to a central sulfoxide group.[1][8] During MS/MS analysis, these bonds preferentially cleave at lower fragmentation energies than the amide bonds of the peptide backbone.[5]
This cleavage separates the cross-linked peptide pair and leaves behind characteristic mass modifications, or "stubs," on each of the constituent peptides. The fragmentation of the symmetric DSSO linker is asymmetric, producing two distinct remnant masses.[9]
Figure 1: DSSO structure and fragmentation pathway.
The primary cleavage products are an alkene (A) modification and a sulfenic acid (S) modification. The sulfenic acid remnant can subsequently undergo a neutral loss of water (H₂O) to form a more stable unsaturated thiol (T) modification.[1][9][10]
Quantitative Data on DSSO Fragments
The precise mass additions of the DSSO remnants are critical for identifying cross-linked peptides. These values are used by search algorithms to find characteristic patterns in the MS2 spectra.
| Fragment Remnant | Name | Chemical Formula | Monoisotopic Mass (Da) |
| A | Alkene | C₃H₂O | 54.01056 |
| S | Sulfenic Acid | C₃H₄O₂S | 103.99320 |
| T | Unsaturated Thiol | C₃H₂SO | 85.98264 |
Table 1: Mass modifications of DSSO remnants following CID/HCD fragmentation.[10][11]
Signature Fragmentation Patterns by Cross-link Type
The cross-linking reaction can result in three distinct types of modified peptides, each producing a unique fragmentation pattern in the MS/MS spectrum.[1][10]
Inter-linked Peptides (Type 2)
These are the most informative species for structural studies, representing a covalent link between two different peptide chains (α and β).
-
MS/MS Signature: Cleavage of the two symmetric C-S bonds in the DSSO linker produces two pairs of signature ions. If peptides α and β have different sequences, four distinct fragment ions will be observed in the MS2 spectrum.[1][5][10] This is often referred to as a "doublet of doublets."
-
Pair 1: Peptide α + Alkene (A) / Peptide β + Sulfenic Acid (S)
-
Pair 2: Peptide α + Sulfenic Acid (S) / Peptide β + Alkene (A)
-
-
Data Analysis: The characteristic mass difference between the fragments in a doublet (e.g., between the S and A/T modified versions of the same peptide) is used to trigger subsequent MS3 fragmentation for sequencing.[12] The sum of the masses of a fragment pair (e.g., α-A and β-S) equals the mass of the original precursor ion.[10]
Dead-end (Mono-linked) Peptides (Type 0)
This occurs when one NHS ester of DSSO reacts with a peptide, while the other end is hydrolyzed and does not form a covalent bond.
-
MS/MS Signature: The fragmentation of the linker results in two daughter ions originating from the same parent peptide.[10]
-
Ion 1: Peptide α + Alkene (A)
-
Ion 2: Peptide α + Sulfenic Acid (S)
-
-
Data Analysis: This creates a distinct doublet in the MS2 spectrum, with a mass difference corresponding to the difference between the S and A remnants.
Intra-linked Peptides (Type 1)
These are formed when DSSO links two residues within the same peptide chain.
-
MS/MS Signature: Upon CID, the DSSO linker cleaves, but the peptide chain remains intact.[1] This results in a fragment ion with the same mass as the precursor, which is not easily distinguished in the MS2 spectrum alone.
-
Data Analysis: Identification of intra-linked peptides requires MS3 analysis to sequence the peptide and identify the two modified residues.[1]
| Cross-link Type | Precursor Ion | MS2 Signature Ions | Characteristic Mass Difference (Da) |
| Inter-linked | [α-DSSO-β] | α-A, β-S, α-S, β-A | Δ(S, A) = 49.98264 |
| α-A, β-T, α-T, β-A | Δ(T, A) = 31.97208 | ||
| Dead-end | [α-DSSO-hydrolyzed] | α-A, α-S | Δ(S, A) = 49.98264 |
| α-A, α-T | Δ(T, A) = 31.97208 |
Table 2: Summary of signature fragmentation patterns for DSSO cross-linked peptides.[11][13]
Experimental Protocols and Workflow
A typical XL-MS experiment using DSSO involves protein cross-linking, enzymatic digestion, and a multi-stage mass spectrometry analysis.
Figure 2: General experimental workflow for DSSO XL-MS.
In Vitro Protein Cross-linking
-
Buffer Preparation: Dissolve the protein of interest in a primary amine-free buffer, such as 20 mM HEPES, pH 7.5-8.0. Ensure the protein concentration is in the low micromolar range (e.g., 1-10 µM) to favor intramolecular and specific intermolecular cross-linking.
-
DSSO Stock Solution: Immediately before use, prepare a fresh stock solution of DSSO (e.g., 25-50 mM) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Reaction: Add the DSSO stock solution to the protein solution to a final concentration typically ranging from 0.5 to 2 mM. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digestion: Dilute the sample to reduce the denaturant concentration and perform enzymatic digestion, typically with trypsin, overnight at 37°C.
-
Enrichment (Optional): Cross-linked peptides are often low in abundance. To improve detection, samples can be fractionated using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX), as cross-linked peptides are typically larger and more highly charged than linear peptides.[14]
Mass Spectrometry Data Acquisition
A multi-stage acquisition strategy is employed, often on an Orbitrap instrument.[15]
-
MS1 Scan: A high-resolution survey scan is performed to detect the precursor ions of all peptides, including the intact cross-linked species.
-
MS2 Scan (CID/HCD): Precursor ions with charge states of 3+ or higher (a common feature of cross-linked peptides) are selected for fragmentation.[11] A relatively low collision energy (e.g., 25-30% NCE) is used to specifically cleave the DSSO linker while minimizing peptide backbone fragmentation.[11] The instrument detects the signature fragment ions (A, S, and T stubs).
-
MS3 Scan (HCD/ETD): The data acquisition software identifies the signature doublets from the MS2 spectrum in real-time. It then selects these specific fragment ions for a further round of fragmentation (MS3) using a higher collision energy (for HCD) or an alternative method like Electron Transfer Dissociation (ETD) to sequence the now-linearized individual peptides.[1][6]
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. njms.rutgers.edu [njms.rutgers.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of DSSO's Spacer Arm in Unraveling Protein Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes. By covalently linking amino acids in close proximity, chemical cross-linkers provide distance constraints that are invaluable for structural modeling. Disuccinimidyl sulfoxide (DSSO) has become a prominent reagent in this field due to its amine-reactive nature, membrane permeability, and, most notably, its mass spectrometry (MS)-cleavable spacer arm. This technical guide provides an in-depth exploration of the DSSO spacer arm, its length, and its profound significance in the study of protein-protein interactions.
The DSSO Spacer Arm: A Molecular Ruler
DSSO is a homobifunctional cross-linker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that primarily target the primary amines of lysine residues and protein N-termini. These reactive groups are separated by a spacer arm, which dictates the maximum distance between two residues that can be linked. The precise length of the DSSO spacer arm is a critical parameter, reported as 10.1 Å or 10.3 Å .[1][2] This defined length acts as a molecular ruler, providing a specific distance constraint for computational modeling of protein structures.[3]
The significance of this spacer arm extends beyond a simple distance measurement. Its length represents a balance: long enough to bridge physiologically relevant distances between interacting residues, yet short enough to provide high-resolution structural information.[3][4] Longer spacer arms may yield more cross-links but offer less precise distance constraints, while shorter spacer arms provide tighter constraints but may fail to capture interactions between more distant residues.[3][5][6][7]
The MS-Cleavable Nature of the DSSO Spacer Arm
A key innovation of the DSSO cross-linker is its MS-cleavable spacer arm. The sulfoxide bond within the spacer is susceptible to cleavage under low-energy collision-induced dissociation (CID) in the mass spectrometer.[8][9][10] This fragmentation is a significant advantage over non-cleavable cross-linkers as it simplifies the identification of cross-linked peptides.
When a DSSO-cross-linked peptide enters the mass spectrometer, the initial MS1 scan measures the mass of the intact cross-linked species. In the subsequent MS2 scan, the low-energy CID preferentially cleaves the sulfoxide bond in the spacer arm, separating the two linked peptides. This cleavage results in characteristic "signature" ions, where each peptide carries a remnant of the DSSO spacer. This process dramatically simplifies data analysis by allowing the two previously linked peptides to be sequenced independently in a subsequent MS3 scan.[8][9][10] This streamlined workflow enhances the confidence and accuracy of cross-link identification.
Quantitative Insights into Spacer Arm Length and Cross-Linking Efficiency
The length and structure of the cross-linker's spacer arm directly influence the number and type of cross-links identified. While DSSO itself has a fixed length, the development of asymmetric DSSO (a-DSSO) derivatives with varying spacer arm lengths has provided valuable insights into this relationship.
| Cross-linker | Spacer Arm Length (Å) | Number of Unique K-K Linkages Identified in BSA | Reference |
| DSSO | 10.1 | 34 | [11] |
| (3,6)-ap-DSSO | - | 24 | [11] |
| (3,8)-ap-DSSO | - | 30 | [11] |
| (3,12)-ap-DSSO | - | 23 | [11] |
| L-DSSO | 17.5 | Not directly compared in the same study | [11] |
Note: The exact spacer arm lengths for the asymmetric derivatives were not provided in the reference.
A study comparing DSSO with a rationally designed, more stable variant, DSSO-carbamate, demonstrated an increased recovery of both cross-links and monolinks, suggesting that linker stability can also play a crucial role in cross-linking efficiency.[12][13] In a study on the flexible QBP protein, DSSO-carbamate identified 4 cross-links compared to 2 with DSSO in the apo state, and 1 cross-link versus none for DSSO in the glutamine-bound state.[12]
Experimental Protocols
Detailed and optimized protocols are essential for successful cross-linking experiments. Below are methodologies for both in-solution and in-cellulo cross-linking using DSSO.
In-Solution Cross-Linking of Purified Proteins or Protein Complexes
This protocol is adapted for purified proteins or protein complexes.
Materials:
-
Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.0). Avoid amine-containing buffers like Tris.[14]
-
DSSO (Thermo Scientific Pierce, Cat. No. A33545 or equivalent).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate).
-
Reagents for protein reduction, alkylation, and tryptic digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Protein Preparation:
-
DSSO Stock Solution Preparation:
-
Cross-Linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired molar excess of cross-linker to protein. This often requires optimization, with typical molar ratios ranging from 10:1 to 1000:1 (cross-linker:protein).[8] For model proteins like cytochrome c, a 10-fold molar excess may be sufficient, while for large complexes like the 20S proteasome, a 1000-fold excess may be used.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 1 hour at 4°C.[14][16]
-
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample.
-
Reduce disulfide bonds using DTT (e.g., 5 mM DTT at 56°C for 30 minutes).[8]
-
Alkylate cysteine residues with iodoacetamide (e.g., 10 mM chloroacetamide for 30 minutes at room temperature).[8]
-
Digest the protein with trypsin (typically 1:50 to 1:100 w/w trypsin:protein) overnight at 37°C.[8]
-
Acidify the peptide mixture (e.g., with formic acid) and desalt using a C18 spin column or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
In-Cellulo Cross-Linking
This protocol is designed for cross-linking proteins within living cells to capture interactions in their native environment.
Materials:
-
Cultured cells (e.g., HEK293T).
-
Phosphate-buffered saline (PBS).
-
Hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl2, 0.5 mM DTT, with protease inhibitors).[16]
-
DSSO.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Cell lysis buffer and reagents for downstream protein processing.
Procedure:
-
Cell Preparation:
-
DSSO Stock Solution Preparation:
-
Prepare a fresh 50 mM stock solution of DSSO in anhydrous DMSO.[16]
-
-
Cross-Linking Reaction:
-
Quenching:
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and proceed with your established protocol for cell lysis and protein extraction (e.g., Dounce homogenization followed by centrifugation to isolate nuclei).[16]
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same steps for reduction, alkylation, and digestion as described in the in-solution protocol.
-
Due to the complexity of the sample, fractionation of the cross-linked peptides (e.g., by size-exclusion chromatography) is highly recommended to improve identification rates.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizing the Cross-Linking Workflow and Concepts
To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.
Caption: DSSO cross-linking of two proximal lysine residues.
Caption: Impact of spacer arm length on cross-linking.
Caption: Mass spectrometry workflow for DSSO cross-linked peptides.
Conclusion
The spacer arm of the DSSO cross-linker is a finely tuned component that is central to its utility in structural proteomics. Its defined length provides crucial distance information for computational modeling, while its MS-cleavable nature simplifies the complex task of identifying cross-linked peptides. As research continues to push the boundaries of structural biology, a deep understanding of the tools employed, such as the DSSO cross-linker and its spacer arm, is paramount for researchers, scientists, and drug development professionals seeking to unravel the intricate architectures of proteins and their interactions. The continued development of novel cross-linkers with varied spacer arm lengths and functionalities will undoubtedly further enhance our ability to map the complex machinery of life.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [1506.00136] Protein structure prediction guided by cross-linking restraints - A systematic evaluation of the impact of the cross-linking spacer length [arxiv.org]
- 8. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Sulfoxide Group in the Gas-Phase Cleavability of Disuccinimidyl Sulfoxide (DSSO)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. A key innovation in this field has been the development of mass spectrometry (MS)-cleavable cross-linkers, which greatly simplify the identification of cross-linked peptides. Among these, disuccinimidyl sulfoxide (DSSO) has gained prominence due to the unique properties of its sulfoxide moiety. This technical guide provides a detailed exploration of the pivotal role the sulfoxide group plays in the gas-phase cleavability of DSSO, contrasting it with the solution-phase cleavability of its disulfide-containing analog, dithiobis(succinimidyl propionate) (DSP).
Executive Summary
The cleavability of a cross-linker is fundamental to the successful identification of cross-linked peptides in a complex mixture. DSSO is designed for facile cleavage during tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID), a property endowed by its central sulfoxide group. This gas-phase fragmentation is highly specific and efficient under conditions typically used for peptide sequencing. In stark contrast, the disulfide bond in DSP is resistant to cleavage under the same CID conditions and requires chemical reduction in the solution phase for cleavage. This fundamental difference in cleavage mechanism dictates the experimental workflows and data analysis strategies for each cross-linker.
The Chemistry of Cleavage: Sulfoxide vs. Disulfide
The distinct cleavage characteristics of DSSO and DSP are rooted in the chemical nature of the sulfoxide and disulfide bonds, respectively.
The Sulfoxide Group: A Gateway to Gas-Phase Fragmentation
The sulfoxide group in DSSO is the lynchpin of its utility in XL-MS. Its cleavage occurs in the gas phase within the mass spectrometer through a process known as a thermal syn elimination , or Ei (Elimination Internal) mechanism .[1][2] This is a pericyclic reaction that proceeds through a cyclic transition state.[1][2]
During CID, the protonated cross-linked peptide ion is energized. This energy facilitates a charge-remote fragmentation mechanism, specifically a five-membered cyclic transition state, leading to the cleavage of the C-S bond adjacent to the sulfoxide. This process results in the formation of two characteristic remnant masses on the constituent peptides: an alkene and a sulfenic acid .[3][4] The sulfenic acid is often unstable and can readily lose water to form an unsaturated thiol.[3] This predictable fragmentation pattern is the signature of DSSO in MS/MS spectra and is crucial for the confident identification of cross-linked peptides.
The Disulfide Bond: Stability in the Gas Phase, Lability in Solution
The disulfide bond in DSP, while readily cleaved in solution using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is notably stable under the low-energy CID conditions typically employed for peptide sequencing.[5][6] While some fragmentation of disulfide bonds can be induced under specific, higher-energy CID conditions or with alternative fragmentation methods like Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), or Ultraviolet Photodissociation (UVPD), it is not the preferred or efficient pathway during standard peptide analysis.[5][7] The primary fragmentation observed for disulfide-linked peptides under CID is typically along the peptide backbone, leaving the disulfide bond intact.[5]
Quantitative Insights into Cleavage Efficiency
Studies have focused on optimizing the CID conditions for DSSO to maximize the formation of its characteristic reporter ions (the alkene and sulfenic acid/thiol remnants). These studies demonstrate that the sulfoxide bond cleavage is a dominant fragmentation pathway for DSSO-cross-linked peptides.
| Parameter | DSSO (Sulfoxide) | DSP (Disulfide) | Reference |
| Primary Cleavage Method | Collision-Induced Dissociation (CID) in MS | Chemical Reduction (e.g., DTT, TCEP) in solution | [4][8] |
| Cleavage Locus | C-S bond adjacent to the sulfoxide | S-S bond | [3][5] |
| Cleavage Environment | Gas Phase (in Mass Spectrometer) | Solution Phase | [5][8] |
| CID Fragmentation Efficiency (for linker cleavage) | High and predictable | Low and generally non-specific for the disulfide bond | [5][6][9] |
| Alternative MS Fragmentation for Linker Cleavage | Not typically required | ETD, ECD, UVPD are more effective than CID | [5][7] |
Table 1: Comparison of DSSO and DSP Cleavage Characteristics.
Research on optimizing DSSO fragmentation has shown that the efficiency of generating the signature doublet peaks (from the alkene and sulfenic acid/thiol remnants) is dependent on the normalized collision energy (NCE).
| Normalized Collision Energy (NCE) | Relative Abundance of Reporter Doublets | Reference |
| 15% | ~33% | [9] |
| >30% | ~86% | [9] |
Table 2: Effect of Normalized Collision Energy on the Formation of DSSO Reporter Ion Doublets in HCD Fragmentation. This data indicates that with optimized collision energy, the cleavage of the sulfoxide bond is a highly efficient process.
Experimental Protocols
To empirically determine the differential cleavability of DSSO and DSP in the gas phase, the following experimental protocol is proposed.
Objective: To compare the collision-induced dissociation (CID) fragmentation patterns of peptides cross-linked with DSSO and DSP.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
Dithiobis(succinimidyl propionate) (DSP)
-
This compound (DSSO)
-
Ammonium Bicarbonate buffer
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
LC-MS/MS system capable of CID fragmentation (e.g., Orbitrap or Q-TOF)
Methodology:
-
Protein Cross-linking:
-
Prepare two separate reactions of BSA (1 mg/mL in 50 mM Ammonium Bicarbonate).
-
To one reaction, add DSSO to a final concentration of 1 mM.
-
To the second reaction, add DSP to a final concentration of 1 mM.
-
Incubate both reactions at room temperature for 1 hour.
-
Quench the reactions by adding Tris-HCl to a final concentration of 50 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
For the DSSO cross-linked sample:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce any remaining disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Alkylate free cysteines with 20 mM IAA for 30 minutes in the dark.
-
Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate.
-
Digest the protein with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
For the DSP cross-linked sample:
-
Follow the same procedure as for the DSSO sample. Crucially, do not add any reducing agents during this sample preparation.
-
-
-
LC-MS/MS Analysis:
-
Analyze both the DSSO- and DSP-cross-linked peptide mixtures by LC-MS/MS.
-
Use a standard reversed-phase gradient for peptide separation.
-
For the MS/MS analysis, employ a data-dependent acquisition method with CID fragmentation.
-
Acquire MS/MS spectra across a range of normalized collision energies (e.g., 20, 25, 30, 35).
-
-
Data Analysis:
-
Search the raw data against the BSA sequence using a cross-linking-aware search engine (e.g., pLink, MeroX, XlinkX).
-
For the DSSO data, specify the mass modifications corresponding to the alkene and sulfenic acid remnants.
-
For the DSP data, search for intact cross-linked peptides.
-
Manually inspect the MS/MS spectra of identified cross-linked peptides from both datasets.
-
For DSSO: Quantify the relative intensity of the characteristic reporter ions versus the peptide backbone fragment ions.
-
For DSP: Characterize the fragmentation pattern. Note the presence or absence of fragments corresponding to the cleavage of the disulfide bond. Quantify the relative intensity of any disulfide cleavage products versus peptide backbone fragments.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of DSSO cleavage via a cyclic transition state.
Caption: Workflow for comparing DSSO and DSP cleavability.
Caption: Logical relationship of DSSO and DSP to cleavage methods.
Conclusion
The sulfoxide group is the defining feature of DSSO, imparting it with the crucial property of being cleavable in the gas phase by collision-induced dissociation. This characteristic is a direct result of its propensity to undergo a thermal syn elimination reaction. This behavior is in stark contrast to the disulfide bond of DSP, which remains largely intact under similar mass spectrometric conditions. This fundamental difference underscores the specialized roles of these cross-linkers in modern proteomics. The rational design of DSSO, centered on the unique chemistry of the sulfoxide group, has provided researchers with a powerful tool to unravel the intricate networks of protein-protein interactions within the cell. Understanding the principles of its cleavage is paramount for the effective design of experiments and the accurate interpretation of the resulting data in the quest to map the cellular interactome.
References
- 1. Ei mechanism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Towards fast mapping of protein disulfide bonds using negative ion fragmentation with a broad-band precursor selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 9. njms.rutgers.edu [njms.rutgers.edu]
The Advent and Evolution of DSSO: A Technical Guide to a Premier Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to unraveling the complex machinery of the cell. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide low-resolution structural information of protein complexes in their native environment.[1][2][3] A significant advancement in this field was the development of MS-cleavable cross-linkers, which simplify data analysis, especially for large and complex samples.[1][3] Among these, disuccinimidyl sulfoxide (DSSO) has become a widely used reagent. This technical guide delves into the history, development, and application of DSSO as a cross-linker for the structural and functional analysis of proteins.
A Historical Perspective: The Genesis of a Cleavable Cross-Linker
The early 2000s saw a rise in the use of XL-MS for studying protein architecture. However, the analysis of peptides cross-linked with conventional, non-cleavable reagents was challenging due to the complexity of the resulting mass spectra. This spurred the development of a new generation of cross-linkers containing bonds that could be selectively cleaved within the mass spectrometer.
In 2011, a novel cross-linking strategy was introduced using a newly designed MS-cleavable cross-linker: this compound (DSSO).[2] The design of DSSO was inspired by the observation that methionine sulfoxide-containing peptides exhibit preferential fragmentation at the C–S bond adjacent to the sulfoxide during collision-induced dissociation (CID) analysis.[2] Researchers hypothesized that incorporating a sulfoxide group into the spacer arm of a cross-linker would create a labile bond, allowing for controlled fragmentation in the mass spectrometer.[2] This innovation proved to be highly effective, enabling more straightforward and confident identification of cross-linked peptides.[2] Since its introduction, DSSO has been instrumental in numerous proteome-wide studies, identifying thousands of unique cross-link sites in complex biological samples.[1]
Core Characteristics of DSSO
DSSO is a homobifunctional, amine-reactive cross-linker.[4] Its key features are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | 3,3'-sulfinylbis-propanoic acid, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester | [5][6] |
| Molecular Weight | 388.35 g/mol | [7] |
| Spacer Arm Length | 10.1 Å | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [7] |
| Target Residues | Primary amines (e.g., Lysine) | [7] |
| Cleavable Bond | Carbon-Sulfur (C-S) bond adjacent to the sulfoxide | [2] |
| Cleavage Method | Collision-Induced Dissociation (CID) | [2][7] |
The Mechanism of DSSO in Cross-Linking Mass Spectrometry
The utility of DSSO lies in its unique fragmentation pattern during tandem mass spectrometry. The workflow for a typical XL-MS experiment using DSSO is depicted below.
Caption: General workflow of a cross-linking mass spectrometry experiment using DSSO.
During MS/MS analysis, the collision-induced dissociation specifically cleaves the labile C-S bonds within the DSSO linker.[2] This cleavage separates the two cross-linked peptides, each retaining a characteristic modification from the remnant of the DSSO molecule.[2][5][6] This process generates a distinctive signature in the MS2 spectrum, allowing for the easy identification of cross-linked peptides. Subsequent MS3 analysis of these signature ions provides the sequence information for the individual peptides.[2]
The fragmentation of a DSSO-interlinked peptide during CID is illustrated in the following diagram.
Caption: Fragmentation pattern of DSSO-cross-linked peptides in MS/MS and subsequent MS3 analysis.
This multi-stage fragmentation capability significantly enhances the confidence in identifying cross-linked peptides and their specific linkage sites.[2]
Experimental Protocols
The following are generalized protocols for protein cross-linking using DSSO. Optimal conditions may vary depending on the specific protein or protein complex being studied.
In Vitro Cross-linking of Purified Proteins
This protocol is adapted for cross-linking purified protein complexes in solution.
Materials:
-
Purified protein sample (1-10 µM)
-
Cross-linking buffer (e.g., 20 mM HEPES, pH 7.5-8.0)
-
DSSO (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
Procedure:
-
Prepare a fresh stock solution of DSSO (e.g., 25-50 mM) in anhydrous DMSO or DMF immediately before use.[7][8]
-
Dissolve the purified protein in the cross-linking buffer to a final concentration of 1-10 µM.[7]
-
Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2.5 mM, representing a molar excess over the protein.[7]
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes or on ice for 2 hours.[7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSSO is neutralized.[7]
-
The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, proteolytic digestion, and mass spectrometry.
In Vivo Cross-linking in Live Cells
This protocol provides a general framework for cross-linking proteins within intact cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSSO
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate)
-
Cell lysis buffer
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS.
-
Prepare a fresh stock solution of DSSO in anhydrous DMSO.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate at room temperature for 10 minutes or on ice for 30 minutes.[7]
-
Stop the cross-linking reaction by adding quenching buffer to a final concentration of 20 mM.[7]
-
Incubate for 5 minutes at room temperature or 15 minutes on ice.[7]
-
Pellet the cells by centrifugation and wash twice with PBS to remove excess, unreacted cross-linker.[7]
-
Lyse the cells using an appropriate lysis buffer to extract the cross-linked proteins for further analysis.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with DSSO.
| Parameter | Value | Reference |
| Optimal Reaction pH | 7.0 - 9.0 | [7] |
| Typical Molar Excess (Protein:DSSO) | 1:25 to 1:100 | [8] |
| Mass of DSSO | 388.10 Da | |
| Mass of DSSO after reaction (inter-link) | 386.08 Da | |
| Mass of DSSO remnant (sulfenic acid) | 103.99 Da | [2] |
| Mass of DSSO remnant (unsaturated thiol) | 85.98 Da | [2] |
| Mass of DSSO remnant (dead-end) | 174.03 Da | [2] |
Conclusion
This compound has proven to be a highly effective and versatile cross-linker for the study of protein-protein interactions and protein structures. Its MS-cleavable nature simplifies the complex task of identifying cross-linked peptides, thereby accelerating research in structural and systems biology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully employ DSSO in their own investigations, contributing to a deeper understanding of the intricate protein networks that govern cellular function.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 1351828-03-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Disuccinimidyl Suberate (DSSO) for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of disuccinimidyl suberate (DSSO) as a chemical cross-linking agent for the investigation of protein-protein interactions (PPIs). DSSO has emerged as a powerful tool in structural biology and proteomics, enabling the stabilization of transient and weak interactions for subsequent analysis by mass spectrometry (MS).
Introduction to DSSO: A Mass Spectrometry-Cleavable Cross-linker
Disuccinimidyl suberate (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable chemical cross-linker.[1][2] Its design allows for the covalent linkage of interacting amino acid residues within a protein or between different proteins that are in close proximity. The key feature of DSSO is its spacer arm containing a sulfoxide group, which can be specifically cleaved in the gas phase during tandem mass spectrometry (MS/MS) analysis.[1][2][3] This characteristic significantly simplifies the identification of cross-linked peptides, making it an invaluable reagent for studying protein complex topology and interaction interfaces.[1][4]
The DSSO cross-linker possesses two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.[1] These NHS esters efficiently react with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins, to form stable amide bonds.[5]
Mechanism of Action
The utility of DSSO in PPI studies stems from its two-stage reactivity: the initial cross-linking reaction in solution and the subsequent cleavage during mass spectrometry analysis.
Cross-linking Reaction: In a buffered solution at a pH of 7-9, the NHS esters of DSSO react with primary amine groups on proteins.[5] This reaction results in the formation of a stable amide bond, covalently linking the interacting proteins.
Mass Spectrometry Cleavage: A significant advantage of DSSO over traditional cross-linkers is its MS-cleavable linker.[1][2] During collision-induced dissociation (CID) in the mass spectrometer, the C-S bonds adjacent to the sulfoxide in the DSSO spacer arm preferentially fragment.[1][6] This cleavage separates the cross-linked peptides, allowing for their individual sequencing in a subsequent MS3 scan.[1][2][7] This simplifies the complex spectra typically generated from cross-linked peptides and enhances the confidence of identification.[1][2]
Experimental Workflow
A typical DSSO cross-linking experiment followed by mass spectrometry analysis involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for in vitro and in vivo cross-linking experiments using DSSO. Optimization may be required for specific protein systems.
4.1. In Vitro Cross-linking of Purified Protein Complexes
This protocol is adapted for cross-linking purified proteins in solution.[5]
-
Protein Preparation: Dissolve the purified protein complex in a suitable buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration in the micromolar range.[5] Maintaining a lower protein concentration helps to reduce unwanted intermolecular cross-linking.[5]
-
DSSO Stock Solution: Prepare a fresh 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF.[5]
-
Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve a final molar excess of cross-linker to protein. A 100-fold molar excess is a common starting point, but titration is recommended to find the optimal concentration.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate or Tris buffer, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS:
-
Reduction and Alkylation: Reduce cysteine residues with 5 mM DTT at 56 °C for 30 minutes, followed by alkylation with 10 mM chloroacetamide for 30 minutes at room temperature in the dark.[1]
-
Proteolytic Digestion: Digest the cross-linked proteins with a suitable protease, such as trypsin, overnight at 37 °C.[1]
-
4.2. In Vivo Cross-linking in Cells
This protocol is a general guideline for cross-linking proteins within intact cells.[5]
-
Cell Preparation: Harvest approximately 10^7 cells and wash them twice with ice-cold PBS to remove any amine-containing components from the culture media.[5]
-
Cross-linking Reaction: Resuspend the cell pellet in PBS and add the DSSO stock solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the cell suspension for 30 minutes at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching buffer as described in the in vitro protocol.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as outlined in the in vitro protocol.
Quantitative Data Summary
The following table summarizes key quantitative parameters for DSSO cross-linking experiments.
| Parameter | Recommended Range/Value | Notes |
| DSSO Concentration | 10-100-fold molar excess (in vitro); 1-2 mM (in vivo) | Titration is crucial to optimize cross-linking efficiency and minimize protein aggregation.[1][5] |
| Protein Concentration | Micromolar range (in vitro) | Higher concentrations can lead to non-specific intermolecular cross-linking.[5] |
| Reaction Buffer pH | 7.0 - 9.0 | NHS ester reactivity is optimal in this pH range.[5] |
| Reaction Time | 30 - 60 minutes | Longer incubation times may not necessarily improve efficiency and can increase hydrolysis of the NHS esters. |
| Quenching Reagent | 20-50 mM Tris or Ammonium Bicarbonate | Quenches unreacted NHS esters. |
| DSSO Spacer Arm Length | 10.1 Å | Defines the distance constraint for linked residues.[1] |
Mass Spectrometry Analysis and Data Interpretation
The analysis of DSSO cross-linked samples is typically performed using a data-dependent MSn workflow on a high-resolution mass spectrometer.[1][7]
-
MS1 Scan: Acquires the mass-to-charge ratio of all peptide ions.
-
MS2 Scan (CID): The most intense precursor ions are selected for fragmentation. For DSSO cross-linked peptides, this results in the cleavage of the linker, producing characteristic fragment ions.[1][2]
-
MS3 Scan: The characteristic fragment ions from the MS2 scan are then subjected to further fragmentation to determine the amino acid sequence of the individual peptides.[1][2][7]
Specialized software, such as XlinkX or Proteome Discoverer with the XlinkX node, is used to analyze the complex MS data and identify the cross-linked peptides.[4][8] The software searches for pairs of peptides that match the mass of the cross-linked precursor ion and whose fragment ions in the MS3 spectra correspond to the individual peptide sequences.
Advantages and Disadvantages of DSSO
Advantages:
-
MS-Cleavability: Simplifies MS/MS spectra and increases the confidence of cross-link identification.[1][2][4]
-
Amine Reactivity: Targets abundant lysine residues and N-termini.
-
Defined Spacer Length: Provides distance constraints for structural modeling.[1]
-
Commercially Available: Readily accessible for researchers.
Disadvantages:
-
Hydrolysis: NHS esters are susceptible to hydrolysis, requiring fresh preparation of stock solutions.
-
Lysine Accessibility: Cross-linking is limited to the availability of accessible primary amines on the protein surface.
-
Potential for Decomposition: DSSO in anhydrous solution can undergo a retro-Michael reaction, which may reduce the concentration of the active cross-linker.[9]
Comparison with Other Cross-linkers
DSSO is part of a growing family of MS-cleavable cross-linkers. Disuccinimidyl dibutyric urea (DSBU) is another commonly used amine-reactive, MS-cleavable cross-linker with a different cleavage chemistry.[5] The choice of cross-linker can depend on the specific protein system and the desired structural information. Using multiple cross-linkers with different spacer arm lengths and reactive groups can provide more comprehensive structural information.[3][10]
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling Protein Architectures: A Technical Guide to Collision-Induced Dissociation of DSSO Cross-Linked Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular machinery, understanding the three-dimensional architecture of protein complexes is paramount to deciphering their function and role in disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for mapping protein-protein interactions and elucidating protein structures. This in-depth technical guide focuses on the application of disuccinimidyl sulfoxide (DSSO), a mass spectrometry (MS)-cleavable cross-linker, and the principles of collision-induced dissociation (CID) for the confident identification of cross-linked peptides.
The Power of a Cleavable Cross-Linker: Introducing DSSO
This compound (DSSO) is a homo-bifunctional, amine-reactive cross-linker with a spacer arm of 10.1 Å.[1] Its key feature is the presence of a sulfoxide group, which introduces two symmetric, CID-labile C-S bonds.[1][2] This unique characteristic allows for the controlled fragmentation of the cross-linker within the mass spectrometer, simplifying the complex task of identifying interconnected peptides.[2][3]
During CID, the DSSO cross-linker preferentially cleaves at a lower collision energy than the peptide backbone.[4] This selective fragmentation separates the two linked peptide chains, enabling their independent sequencing in subsequent fragmentation events (MS³).[4][5] This multi-stage mass spectrometry (MSⁿ) approach significantly enhances the confidence of cross-linked peptide identification.[2][5]
The Fragmentation Cascade: Decoding DSSO Cross-Linked Peptide Spectra
The CID of a DSSO inter-linked peptide pair (an "interlink") results in a characteristic fragmentation pattern in the MS/MS spectrum. The cleavage of one of the C-S bonds generates a pair of fragment ions for each peptide chain: an alkene-modified peptide and a sulfenic acid-modified peptide.[1][6]
This asymmetric cleavage produces a distinctive "doublet" signature in the MS/MS spectrum.[7] The sulfenic acid remnant can further lose a water molecule to form an unsaturated thiol modification.[7] The masses of these modifications are well-defined, aiding in the identification of potential cross-linked peptide pairs.[1]
The general workflow for identifying DSSO cross-linked peptides using a multi-stage fragmentation approach can be visualized as follows:
Experimental Protocols for CID of DSSO Cross-Linked Peptides
Achieving high-quality and reproducible results in XL-MS requires meticulous attention to experimental detail. Below are generalized yet detailed methodologies for key experimental stages.
Protein Cross-Linking with DSSO
-
Protein Preparation: Purified protein complexes or cell lysates should be in a suitable buffer (e.g., HEPES, PBS) at a concentration that favors intermolecular cross-linking. Ensure the buffer is amine-free (e.g., avoid Tris).
-
DSSO Preparation: Freshly prepare a stock solution of DSSO in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to a final concentration typically ranging from 0.5 to 2 mM.[8] The optimal concentration should be determined empirically for each system.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 30 to 60 minutes.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[8] This step consumes any unreacted NHS-esters of the DSSO.
-
Verification (Optional): Successful cross-linking can be initially verified by observing a shift in the molecular weight of the protein bands on an SDS-PAGE gel.[3]
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using a denaturant like urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the protein sample with a protease, most commonly trypsin. The choice of protease can be varied to increase sequence coverage.[3]
-
Enrichment of Cross-Linked Peptides: Cross-linked peptides are often low in abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to enrich for the larger, more highly charged cross-linked species.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical parameters for the LC-MS/MS analysis of DSSO cross-linked peptides on an Orbitrap mass spectrometer.
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column | Provides good separation of peptides. |
| Gradient | 60-120 minute gradient with increasing acetonitrile concentration | Allows for the elution and separation of a complex peptide mixture. |
| Mass Spectrometry | ||
| MS1 Resolution | 60,000 - 120,000 | High resolution for accurate precursor mass determination.[8] |
| MS1 AGC Target | 1e6 - 5e5 | Prevents overfilling of the ion trap.[8] |
| MS2 Fragmentation | CID | Preferentially cleaves the DSSO linker.[2][3] |
| Normalized Collision Energy (NCE) for CID | 25-35% | Optimized for DSSO fragmentation without significant peptide backbone cleavage.[8][10] |
| MS2 Resolution | 30,000 | Sufficient for resolving the fragment ion doublets.[8] |
| MS3 Fragmentation | HCD or ETD | Provides peptide backbone fragmentation for sequencing.[3] |
| Normalized Collision Energy (NCE) for HCD | Stepped NCE (e.g., 22, 25, 28%) | Improves fragmentation of a wider range of peptide precursors.[7] |
Data Analysis Workflow
The identification of DSSO cross-linked peptides requires specialized software that can handle the unique fragmentation patterns. The general data analysis pipeline is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. njms.rutgers.edu [njms.rutgers.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Cross-Linking in Mammalian Cells using Disuccinimidyl Sulfoxide (DSSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes within their native cellular environment.[1][2][3] Disuccinimidyl sulfoxide (DSSO) is a membrane-permeable, amine-reactive, and MS-cleavable cross-linker that has gained prominence for in vivo cross-linking studies in mammalian cells.[4][5][6] Its key advantage lies in its sulfoxide bond, which can be cleaved during collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides and reducing the complexity of data analysis.[7][8][9] These application notes provide a detailed protocol for utilizing DSSO for in vivo cross-linking in mammalian cells, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Effective data presentation is crucial for interpreting and communicating the results of DSSO cross-linking experiments. Quantitative data should be organized into clear and concise tables to facilitate comparison and analysis.
Table 1: Recommended DSSO Cross-Linking Parameters for Mammalian Cells
| Parameter | Recommended Range | Notes | Reference(s) |
| Cell Type | Various (e.g., HEK293T, K562, U2OS) | Optimization may be required for different cell lines. | [4][5] |
| Cell Number | 1 x 107 - 5 x 107 cells | Sufficient cell number is critical for downstream analysis. | [4][8] |
| DSSO Concentration (Final) | 1 - 5 mM | Higher concentrations can lead to excessive cross-linking and protein aggregation. | [4][6][10] |
| Incubation Time | 10 - 60 minutes | Shorter times may be sufficient at room temperature, while longer times are often used at 4°C. | [4][8] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to minimize cellular processes during cross-linking. | [4][8] |
| Quenching Reagent | Tris-HCl or Ammonium Bicarbonate | Essential to stop the cross-linking reaction. | [4][8] |
| Quenching Concentration | 20 - 100 mM (Final) | Ensure the quenching reagent is in molar excess to the DSSO. | [8][11] |
| Quenching Time | 5 - 15 minutes | [8][11] |
Table 2: Amino Acid Reactivity of DSSO
| Amino Acid | Reactivity | Notes | Reference(s) |
| Lysine (K) | High | Primary target due to the ε-amino group. | [12] |
| Serine (S) | Possible | Reactions with hydroxyl side chains can occur. | [11][12] |
| Threonine (T) | Possible | Reactions with hydroxyl side chains can occur. | [11][12] |
| Tyrosine (Y) | Possible | Reactions with hydroxyl side chains can occur. | [11][12] |
| Protein N-terminus | High | The α-amino group is also a primary target. | [2] |
Experimental Protocols
This section provides a detailed methodology for in vivo cross-linking of mammalian cells using DSSO, followed by cell lysis and protein digestion for mass spectrometry analysis.
Protocol 1: In Vivo Cross-Linking of Mammalian Cells with DSSO
Materials:
-
Mammalian cells in suspension or adherent culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1.5 mM MgCl₂)
-
This compound (DSSO)
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvesting:
-
For suspension cells, pellet the desired number of cells (e.g., 5 x 107) by centrifugation at 500 x g for 5 minutes at 4°C.[4]
-
For adherent cells, wash with ice-cold PBS, detach using a cell scraper, and pellet as above.
-
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual media.
-
Cell Resuspension: Resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer containing a protease inhibitor cocktail.[4]
-
DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO in DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[8]
-
Cross-Linking Reaction:
-
Add the required volume of 50 mM DSSO stock solution to the cell suspension to achieve the desired final concentration (e.g., for a 2.5 mM final concentration in 1 mL, add 50 µL of 50 mM DSSO).[4]
-
Incubate the reaction for 1 hour at 4°C with gentle end-over-end rotation.[4] Alternatively, incubation can be performed for 10 minutes at room temperature.[8]
-
-
Quenching:
-
Cell Lysis and Downstream Processing: Proceed immediately to cell lysis and protein extraction according to your downstream mass spectrometry workflow.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer, urea-based buffer)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide
-
Lys-C endopeptidase
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Lyse the cross-linked cells using a suitable lysis buffer and mechanical disruption (e.g., Dounce homogenization or sonication).[4]
-
Protein Reduction and Alkylation:
-
Protein Digestion:
-
Dilute the sample to reduce the urea concentration (if used).
-
Perform a two-step enzymatic digestion. First, digest with Lys-C for 4 hours at 37°C.[13]
-
Further dilute the sample and then digest with trypsin overnight at 37°C.[13] The use of multiple proteases can significantly increase the coverage of protein-protein interactions.[4]
-
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.[13]
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS-cleavable nature of DSSO allows for specific data acquisition strategies, such as MS2-MS3 analysis, to identify the constituent peptides of a cross-link.[13]
Visualizations
Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of the DSSO cross-linking protocol.
Caption: Experimental workflow for in vivo DSSO cross-linking in mammalian cells.
Caption: Reaction mechanism of DSSO with primary amines on proteins.
Caption: Example signaling pathway (MAPK) amenable to DSSO cross-linking analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Architectures: A Step-by-Step Guide to DSSO Cross-Linking of Purified Protein Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the application of Disuccinimidyl sulfoxide (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for the structural analysis of purified protein complexes. Understanding the three-dimensional organization of protein complexes is paramount for elucidating their function, mechanism of action, and for the rational design of therapeutic interventions. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture protein-protein interactions and provide spatial constraints for structural modeling.[1][2][3]
DSSO is a homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linker that reacts primarily with the primary amines of lysine residues.[4][5][6] Its key advantage lies in the sulfoxide bond within its spacer arm, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis using collision-induced dissociation (CID).[4][7][8] This feature simplifies the identification of cross-linked peptides, streamlining data analysis and increasing the confidence in identified interactions.[1][7][8]
Principle of DSSO Cross-Linking
The DSSO cross-linking workflow involves covalently linking interacting proteins within a purified complex. After the cross-linking reaction, the sample is subjected to enzymatic digestion, typically with trypsin. The resulting peptide mixture, containing cross-linked and unmodified peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the DSSO linker is fragmented at the labile sulfoxide bond, generating characteristic reporter ions that facilitate the identification of the cross-linked peptides.[1][9] This information reveals which amino acid residues are in close proximity, providing valuable distance constraints for structural modeling of the protein complex.
Experimental Design and Optimization
Successful cross-linking experiments require careful optimization of several parameters. The table below summarizes key quantitative data and recommended starting conditions for DSSO cross-linking of purified protein complexes. It is crucial to perform titration experiments to determine the optimal conditions for each specific protein complex.[4]
| Parameter | Recommended Range | Key Considerations |
| Protein Concentration | 1 - 20 µM | Higher concentrations can lead to an increase in intermolecular cross-links between different complexes (inter-complex) rather than within a single complex (intra-complex). Lower concentrations may yield insufficient cross-linking.[4][10] |
| DSSO:Protein Molar Ratio | 20:1 to 500:1 | A higher molar excess of DSSO increases the likelihood of cross-linking but can also lead to excessive modification and protein precipitation. Start with a lower ratio and gradually increase it.[4][11] For some complexes, ratios up to 1000:1 have been used.[8] |
| Incubation Time | 30 - 60 minutes | Longer incubation times can increase cross-linking efficiency but also risk sample aggregation and non-specific cross-linking.[4][12] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is commonly used for efficient cross-linking.[4][7][8] Lower temperatures (4°C) can be used to slow down the reaction and potentially minimize protein denaturation.[7][13] |
| Quenching Reagent Conc. | 20 - 50 mM | A primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, is used to quench the reaction by reacting with excess DSSO.[4][10][12] |
| Reaction Buffer pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH.[4] Commonly used buffers include HEPES and PBS.[4][7][8] Avoid buffers containing primary amines (e.g., Tris) in the cross-linking step itself.[4] |
Detailed Experimental Protocol
This protocol outlines the key steps for performing a DSSO cross-linking experiment on a purified protein complex.
Materials and Reagents:
-
Purified protein complex in an amine-free buffer (e.g., HEPES, PBS)
-
DSSO cross-linker powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Protein Sample Preparation:
-
DSSO Stock Solution Preparation:
-
Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO to create a 50 mM stock solution.[4]
-
-
Cross-Linking Reaction:
-
Add the desired volume of the DSSO stock solution to the protein sample to achieve the target molar excess. For example, for a 100-fold molar excess with a 10 µM protein solution, add a small volume of the 50 mM DSSO stock.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][12]
-
-
Quenching the Reaction:
-
Reduction and Alkylation:
-
Denature the cross-linked proteins by adding denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.[10]
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.[10]
-
-
Enzymatic Digestion:
-
Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[10] Some protocols suggest sequential digestion with Lys-C and then trypsin to improve the identification of cross-linked peptides.[9][13]
-
-
Sample Desalting:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using an instrument capable of CID-based fragmentation to enable cleavage of the DSSO linker.[7][9] The mass spectrometer should be programmed to perform a data-dependent acquisition method that triggers MS3 fragmentation on the characteristic reporter ions generated from the cleaved cross-linker.[9]
-
Data Analysis
Specialized software is required to analyze the complex MS data generated from cross-linking experiments. These programs are designed to identify the signature mass shifts of the DSSO remnant on the cross-linked peptides and to confidently assign the sequences of the linked peptides.
Visualizing the Workflow and Chemistry
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical reaction of DSSO with proteins.
Caption: Experimental workflow for DSSO cross-linking of purified protein complexes.
Caption: Simplified reaction scheme of DSSO cross-linking and subsequent MS/MS cleavage.
By following this detailed guide, researchers can effectively utilize DSSO cross-linking to gain valuable structural insights into their purified protein complexes, ultimately advancing our understanding of cellular machinery and aiding in the development of novel therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application of Disuccinimidyl Sulfoxide (DSSO) in Elucidating the Structure of Membrane Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl sulfoxide (DSSO) has emerged as a powerful tool in structural proteomics, particularly for the challenging study of membrane protein structures and interactions. As a membrane-permeable, amine-reactive, and MS-cleavable cross-linker, DSSO enables the covalent capture of proximal protein residues, providing distance constraints that are invaluable for computational modeling and understanding the architecture of membrane protein complexes. These insights are critical for drug development, as a significant portion of pharmaceutical targets are membrane proteins.
Principle of DSSO Cross-Linking
DSSO is a homobifunctional cross-linking agent with N-hydroxysuccinimide (NHS) esters at both ends of a 10.1 Å spacer arm.[1] These NHS esters react primarily with the ε-amino groups of lysine residues and the N-termini of proteins.[2] A key feature of DSSO is its sulfoxide-containing spacer, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID).[3] This cleavage generates characteristic fragment ions, simplifying the identification of cross-linked peptides and the interacting residues.[3]
Applications in Membrane Protein Structural Analysis
Cross-linking with DSSO followed by mass spectrometry (XL-MS) provides crucial information on:
-
Protein Topology and Folding: Intra-protein cross-links provide distance constraints that help in modeling the three-dimensional structure of membrane proteins.
-
Protein-Protein Interactions: Inter-protein cross-links identify interaction interfaces within membrane protein complexes, revealing the stoichiometry and arrangement of subunits.[4]
-
Conformational Changes: Comparing cross-linking patterns in different functional states can reveal dynamic conformational changes in membrane proteins upon ligand binding or activation.
A notable application of this technique is in the structural elucidation of the FtsH-HflK-HflC mega-complex in E. coli, a key player in membrane protein quality control.[4][5][6] DSSO-based XL-MS studies have provided valuable distance restraints, helping to map the intricate network of interactions within this complex.[4]
Quantitative Data Summary
The analysis of DSSO cross-linked peptides provides quantitative distance information that can be used to validate or refine structural models. The maximum Cα-Cα distance for a DSSO cross-link is generally considered to be around 30 Å, accounting for the spacer arm length and the flexibility of the lysine side chains.
Table 1: DSSO Cross-Linker Specifications
| Property | Value |
| Spacer Arm Length | 10.1 Å[1] |
| Reactive Groups | NHS esters |
| Target Residues | Lysine, N-termini |
| Cleavability | MS-cleavable (CID) |
| Maximum Cα-Cα Distance | ~30 Å |
Table 2: Summary of DSSO Cross-Links Identified in the E. coli FtsH-HflK-HflC Complex [4][7]
| Cross-Link Type | Number of Unique Cross-Links Identified |
| Inter-protein | 37 |
| Intra-protein | 148 |
Table 3: Representative Inter-Protein Cross-Links in the FtsH-HflK-HflC Complex
| Protein 1 | Residue 1 | Protein 2 | Residue 2 |
| FtsH | K61 | HflK | K150 |
| FtsH | K63 | HflK | K150 |
| HflK | K55 | HflC | K190 |
| HflK | K150 | HflC | K190 |
| FtsH | K583 | HflC | K190 |
Note: This table presents a subset of identified cross-links for illustrative purposes. For a complete list, refer to the supplementary data of the cited literature.[7]
Experimental Protocols
I. In Vitro Cross-Linking of Purified Membrane Protein Complexes (e.g., FtsH-HflK-HflC)
This protocol is adapted from studies on the FtsH-HflK-HflC complex.[5][7]
Materials:
-
Purified FtsH-HflK-HflC complex (or other membrane protein of interest)
-
Cross-linking buffer: 20 mM HEPES, pH 7.5[2]
-
DSSO (stock solution of 50 mM in anhydrous DMSO)[8]
-
Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0[2]
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (50 mM)
-
Formic Acid
Procedure:
-
Sample Preparation:
-
Ensure the purified membrane protein complex is in an amine-free buffer. A suitable buffer is 20 mM HEPES, pH 7.5.[2]
-
The protein concentration should be optimized for each system, typically in the low micromolar range to favor intra-complex cross-linking.
-
-
Cross-Linking Reaction:
-
Quenching:
-
Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2]
-
Incubate for 15 minutes at room temperature.
-
-
Reduction and Alkylation:
-
Denature the cross-linked proteins by adding a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 45 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., below 1 M urea).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[7]
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition method that includes MS2 fragmentation by CID to induce cleavage of the DSSO linker, followed by MS3 fragmentation of the resulting fragment ions for peptide sequencing.[3]
-
II. In Situ Cross-Linking of Membrane Proteins in Live Cells
This protocol allows for the study of protein interactions in their native cellular environment.[9]
Materials:
-
Cultured cells expressing the membrane protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
DSSO (50 mM in DMSO)[9]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[9]
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
-
Cross-Linking Reaction:
-
Quenching:
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9]
-
Incubate for 15 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate the membrane fraction by centrifugation.
-
-
Downstream Processing:
-
Proceed with reduction, alkylation, and tryptic digestion as described in the in vitro protocol.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Visualizations
Experimental Workflow for DSSO Cross-Linking of Membrane Proteins
Caption: General experimental workflow for DSSO cross-linking mass spectrometry.
Interaction Map of the FtsH-HflK-HflC Complex
Caption: Protein interactions within the FtsH-HflK-HflC quality control complex.
Conclusion
DSSO-based cross-linking mass spectrometry is a robust and versatile technique for investigating the structure and dynamics of membrane proteins. The ability to generate distance restraints in a native-like environment provides invaluable data for understanding complex biological systems and for structure-based drug design. The protocols and data presented here offer a foundation for researchers to apply this powerful method to their own membrane protein targets of interest.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural proteomics of a bacterial mega membrane protein complex: FtsH-HflK-HflC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. FtsH exists as an exceptionally large complex containing HflKC in the plasma membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics using DSSO Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes.[1][2][3][4][5] Disuccinimidyl sulfoxide (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant popularity in the field.[6][7][8] Its unique sulfoxide bond can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) analysis, simplifying the identification of cross-linked peptides and enabling the use of conventional database search engines.[2][6][9] This application note provides a detailed workflow and experimental protocols for utilizing DSSO in quantitative proteomics studies to investigate PPI dynamics and conformational changes in protein complexes.
The key advantage of DSSO lies in its MS-cleavable nature. Upon collision-induced dissociation (CID), the cross-linker breaks at the sulfoxide bond, generating two fragment ions from the cross-linked peptide pair.[6][9][10] This characteristic fragmentation pattern allows for confident identification of both interacting peptides within a single MS/MS spectrum, followed by MS3 analysis for sequencing.[6][9] This streamlined data acquisition and analysis process makes DSSO an ideal tool for large-scale and quantitative XL-MS studies.
Experimental Workflow Overview
The overall workflow for a quantitative DSSO cross-linking experiment involves several key stages, from sample preparation to data analysis. Each step is critical for achieving high-quality and reproducible results.
Caption: Overall workflow for quantitative DSSO cross-linking proteomics.
Detailed Experimental Protocols
Protein Cross-linking with DSSO
This protocol is a general guideline and may require optimization based on the specific protein complex or cellular lysate being studied.
Materials:
-
Protein sample (purified complex or cell lysate) in a suitable buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
This compound (DSSO) (Thermo Scientific™, Pierce™ DSSO, or equivalent)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the cross-linking reaction.
-
The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.
-
-
DSSO Preparation:
-
Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. A common stock concentration is 25-50 mM.[11]
-
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of DSSO to protein needs to be determined empirically, but a starting point is a 500-1000 fold molar excess for purified proteins or a final concentration of 1-2 mM for cell lysates.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]
-
-
Quenching:
-
Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted DSSO is quenched.
-
Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Urea
-
Ammonium Bicarbonate
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Add Urea to the quenched sample to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37-56°C for 30-60 minutes.[6]
-
Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[11]
-
Quantitative Labeling (TMT-based)
For quantitative analysis, isobaric labeling reagents such as Tandem Mass Tags (TMT) can be integrated into the workflow.
Materials:
-
TMTpro™ Reagents (or other TMT reagents)
-
Acetonitrile (ACN)
-
Hydroxylamine
Procedure:
-
Peptide Desalting:
-
Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
TMT Labeling:
-
Reconstitute the dried peptides and the TMT reagents in anhydrous ACN.
-
Mix the peptides with the respective TMT labels and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling:
-
Combine the differentially labeled samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Enrichment of Cross-linked Peptides
Cross-linked peptides are often present in low abundance and require enrichment to improve their detection by mass spectrometry.[12]
Methods:
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides are generally larger than linear peptides and will elute earlier.[12]
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a higher charge state than linear peptides at low pH and can be effectively enriched using SCX.
General SEC Protocol:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., 30% ACN, 0.1% TFA).
-
Load the desalted peptide mixture onto the column.
-
Collect fractions corresponding to the early-eluting, larger peptides.
-
Pool the fractions containing the enriched cross-linked peptides.
Mass Spectrometry Analysis
The MS-cleavable nature of DSSO allows for a specific data acquisition strategy to identify cross-linked peptides.
Caption: MS cleavage and identification of DSSO cross-linked peptides.
Instrumentation:
-
A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion™ Lumos™ Tribrid™) is recommended.
Data Acquisition Method:
-
MS1 Scan: Acquire a full MS scan to detect precursor ions.
-
MS2 Scan (CID): Select precursor ions for fragmentation using low-energy Collision-Induced Dissociation (CID). This will cleave the DSSO linker and generate the characteristic fragment ion doublets.[6][10]
-
MS3 Scan (HCD): The mass spectrometer is programmed to detect the signature mass differences of the DSSO fragments. Upon detection, the fragment ions are isolated and further fragmented using Higher-Energy Collisional Dissociation (HCD) to obtain sequence information for each peptide.[9]
Data Analysis
Specialized software is required to analyze the complex data generated from XL-MS experiments.
Software Options:
-
Proteome Discoverer™ (Thermo Scientific™) with the XlinkX node: A comprehensive platform for XL-MS data analysis.[13]
-
MeroX: A tool specifically designed for the analysis of MS-cleavable cross-linkers.[14][15]
-
xiSEARCH: A search engine for the identification of cross-linked peptides.[16]
Data Analysis Workflow:
-
Database Searching: Search the MS/MS and MS3 spectra against a protein sequence database. The search parameters should include the specific mass modifications corresponding to the DSSO remnants on the peptides.
-
Cross-link Identification: The software identifies pairs of peptides that are covalently linked by DSSO based on the MS2 and MS3 data.
-
False Discovery Rate (FDR) Estimation: Apply a target-decoy strategy to estimate the FDR and ensure high-confidence identifications.
-
Quantification: For quantitative experiments, the software will extract the reporter ion intensities from the MS3 spectra to determine the relative abundance of the cross-linked peptides across different conditions.
Quantitative Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpretation.
Table 1: Quantified Inter-protein Cross-links
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (Condition 2 / Condition 1) | p-value |
| XL-001 | Protein A | K123 | Protein B | K45 | 2.5 | 0.001 |
| XL-002 | Protein A | K150 | Protein C | K88 | 0.8 | 0.045 |
| XL-003 | Protein D | K210 | Protein E | K112 | 3.1 | <0.001 |
Table 2: Quantified Intra-protein Cross-links
| Cross-link ID | Protein | Residue 1 | Residue 2 | Fold Change (Condition 2 / Condition 1) | p-value |
| XL-101 | Protein F | K56 | K189 | 1.9 | 0.005 |
| XL-102 | Protein F | K78 | K121 | 0.5 | 0.012 |
| XL-103 | Protein G | K33 | K95 | 1.2 | 0.350 |
Signaling Pathway and Logical Relationship Visualization
The quantitative data obtained from DSSO cross-linking can be used to infer changes in protein interactions within a signaling pathway.
Caption: Hypothetical changes in protein interactions upon stimulation.
Conclusion
The DSSO cross-linking workflow coupled with quantitative proteomics provides a powerful approach to study the dynamics of protein-protein interactions and the structural organization of protein complexes. The MS-cleavable nature of DSSO simplifies data acquisition and analysis, making it accessible for a wide range of biological questions. The detailed protocols and data analysis strategies outlined in this application note serve as a comprehensive guide for researchers to successfully implement this technique in their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 15. researchgate.net [researchgate.net]
- 16. Software – Rappsilber Laboratory [rappsilberlab.org]
Application Notes and Protocols for Identifying Transient Protein-Protein Interactions using DSSO
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Transient Protein-Protein Interactions
Transient protein-protein interactions (PPIs) are fundamental to cellular processes, governing dynamic events such as signal transduction, enzyme-substrate recognition, and protein trafficking.[1][2] These interactions are often characterized by low affinity and short lifetimes, making them notoriously difficult to capture and study using traditional methods like co-immunoprecipitation, which may fail to preserve these fleeting associations during experimental procedures.[2][3] Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to stabilize these transient complexes in their native cellular environment, allowing for their identification and the mapping of interaction interfaces.[3][4][5]
Disuccinimidyl sulfoxide (DSSO) is an amine-reactive, membrane-permeable, and mass spectrometry (MS)-cleavable crosslinker that has proven to be particularly effective for studying PPIs.[6][7] Its key advantage lies in its MS-cleavable nature. The sulfoxide bond in the DSSO spacer arm can be selectively fragmented during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[4][7][8] This fragmentation pattern simplifies the identification of crosslinked peptides, which can be challenging with non-cleavable crosslinkers.[4][9] The ability to confidently identify the constituent peptides of a crosslink provides direct evidence of a protein-protein interaction and offers spatial constraints for structural modeling.[10][11]
Principle of DSSO Crosslinking and MS-Cleavage
DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[6][7] The 10.1 Å spacer arm of DSSO is well-suited for capturing interactions at protein interfaces.[4]
The defining feature of DSSO is its MS-cleavable sulfoxide bond.[12] During CID in the mass spectrometer, this bond breaks, leaving characteristic remnant masses on the two previously linked peptides.[4][13] This allows for a unique MS²-MS³ workflow:
-
MS¹: The intact crosslinked peptide is detected.
-
MS²: The precursor ion is fragmented by CID, cleaving the DSSO linker and separating the two peptides. This results in a characteristic fragmentation pattern that can be used to trigger subsequent analysis.[9]
-
MS³: The individual peptide fragments are then subjected to further fragmentation to determine their amino acid sequences.[4][9]
This multi-stage fragmentation strategy significantly improves the confidence of crosslinked peptide identification.[4][14]
Experimental Workflow and Signaling Pathway Visualization
The general workflow for identifying transient PPIs using DSSO involves several key steps, from cell treatment to data analysis.
Caption: Experimental workflow for DSSO-based transient PPI identification.
To illustrate a hypothetical signaling pathway where a transient interaction is captured by DSSO, consider the following diagram:
Caption: DSSO captures the transient interaction between Kinase A and its Substrate.
Detailed Experimental Protocols
In Vivo Crosslinking of Transient Interactions
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials:
-
Cells of interest cultured to the desired confluency.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DSSO (e.g., Thermo Scientific™ Pierce™ DSSO).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M ammonium bicarbonate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Cell scrapers.
Procedure:
-
Cell Preparation: Grow cells to approximately 80-90% confluency. If the transient interaction is induced by a specific stimulus (e.g., growth factor, drug), treat the cells accordingly to maximize the interacting protein population.
-
DSSO Preparation: Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. A typical stock concentration is 25-50 mM.
-
Crosslinking Reaction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add pre-warmed PBS containing the desired final concentration of DSSO to the cells. The optimal concentration of DSSO needs to be determined empirically but typically ranges from 0.25 to 2 mM. c. Incubate for 30 minutes at room temperature or 37°C. Shorter incubation times may be necessary for highly transient interactions.
-
Quenching: a. Aspirate the DSSO-containing PBS. b. Add quenching buffer to a final concentration of 20-50 mM Tris or 50 mM ammonium bicarbonate. c. Incubate for 15 minutes at room temperature to quench any unreacted DSSO.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the crosslinked proteins.
Protein Digestion and Sample Preparation for MS
Materials:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid (FA).
-
Acetonitrile (ACN).
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Reduction and Alkylation: a. To the protein lysate, add DTT to a final concentration of 10 mM. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add IAA to a final concentration of 20 mM. d. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents or other interfering substances. b. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio. c. Incubate overnight at 37°C.
-
Desalting: a. Acidify the digest with formic acid to a pH of ~2-3. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.
Enrichment of Crosslinked Peptides (Optional but Recommended)
The abundance of crosslinked peptides is typically low compared to linear peptides.[15][16] Enrichment can significantly increase the number of identified crosslinks. Strong cation exchange (SCX) or size exclusion chromatography (SEC) are commonly used methods.[16]
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer capable of MS³ fragmentation (e.g., Thermo Scientific™ Orbitrap Fusion™ Tribrid™ or similar).[15]
-
A nano-liquid chromatography (nLC) system.
Procedure:
-
LC Separation: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid) and inject them onto the nLC system. Separate the peptides using a gradient of increasing acetonitrile concentration.
-
MS Acquisition: a. Set the mass spectrometer to acquire data in a data-dependent mode. b. MS¹: Acquire full scan MS spectra to detect precursor ions. c. MS²: Select the most intense precursor ions for CID fragmentation. d. MS³: Use a real-time search or a specific algorithm to detect the characteristic DSSO fragment signature in the MS² spectra. Trigger an MS³ acquisition on these fragment ions for sequencing.[14] Stepped HCD can also be an effective alternative to CID-MS³.[17]
Data Analysis
Specialized software is required to analyze the complex spectra generated from DSSO crosslinking experiments. Software packages like Proteome Discoverer with the XlinkX node, MeroX, or similar tools are designed to identify the characteristic DSSO fragmentation patterns and match the MS³ spectra to peptide sequences from a protein database.[7] The output will be a list of identified crosslinked peptides, specifying the two linked proteins and the specific lysine residues involved.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for DSSO crosslinking experiments. These values should be considered as starting points for optimization.
| Parameter | In Vivo Crosslinking | In Vitro Crosslinking |
| DSSO Concentration | 0.25 - 2 mM | 10-1000 fold molar excess over protein |
| Protein Concentration | N/A (whole cells) | 1-10 µM |
| Incubation Time | 15 - 60 minutes | 30 - 60 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Quenching Reagent | 20-50 mM Tris or 50 mM Ammonium Bicarbonate | 20-50 mM Tris or 50 mM Ammonium Bicarbonate |
| Quenching Time | 15 minutes | 15 minutes |
Conclusion
DSSO crosslinking combined with mass spectrometry is a robust and powerful method for the identification and characterization of transient protein-protein interactions. The MS-cleavable nature of DSSO greatly simplifies data analysis and increases the confidence of interaction identification. By carefully optimizing the experimental parameters, researchers can successfully capture fleeting interactions in their native cellular context, providing invaluable insights into dynamic biological processes and potential targets for therapeutic intervention.
References
- 1. New chemical crosslinking methods for the identification of transient protein-protein interactions with multiprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 3. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. njms.rutgers.edu [njms.rutgers.edu]
Application Notes and Protocols for DSSO Cross-Linking Followed by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has become an indispensable technique for the structural and interactional analysis of proteins.[1][2] This method provides valuable spatial constraints by covalently linking amino acid residues that are in close proximity, offering insights into protein-protein interactions (PPIs), protein conformations, and the architecture of large protein complexes.[3][4][5] Disuccinimidyl sulfoxide (DSSO) is a mass spectrometry (MS)-cleavable, amine-reactive, homobifunctional cross-linker.[2] Its key advantage lies in the sulfoxide bond within its spacer arm, which can be cleaved under controlled collisional-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions in the mass spectrometer. This cleavage generates characteristic fragment ions, simplifying the complex task of identifying cross-linked peptides from tandem mass spectra and significantly enhancing the confidence of cross-link identification.[5][6]
These application notes provide a detailed protocol for utilizing DSSO to capture protein interactions, both in purified protein complexes and within living cells, followed by analysis using tandem mass spectrometry.
Principle of DSSO Cross-Linking and MS Cleavage
DSSO contains two NHS-ester reactive groups that covalently bind to primary amines, primarily the epsilon-amino group of lysine residues and the N-terminus of proteins.[3] The spacer arm of DSSO is approximately 10.1 Å. Upon fragmentation in the mass spectrometer (MS2), the sulfoxide bond cleaves, leaving behind distinct mass modifications on each of the constituent peptides. This predictable fragmentation pattern allows for specialized data acquisition strategies, such as MS2-MS3 methods, where the signature ions from the MS2 scan trigger subsequent MS3 scans to sequence the individual peptides.[5][7]
Caption: Principle of MS-cleavable DSSO analysis.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Proteins
This protocol is suitable for purified proteins or reconstituted protein complexes.
1.1 Materials and Reagents
-
Purified protein sample (high purity is crucial)[8]
-
Cross-linking Buffer (amine-free): e.g., 20 mM HEPES, pH 7.8-8.0, 150 mM NaCl.[3][8]
-
DSSO (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate.[9][10]
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.[3]
-
Reducing Agent: 10 mM Dithiothreitol (DTT).[3]
-
Alkylating Agent: 55 mM Iodoacetamide (IAA).[3]
-
Trypsin, MS-grade
-
Digestion Buffer: 50 mM Ammonium Bicarbonate.[3]
-
Formic Acid (FA)
-
C18 Desalting Column/StageTip
1.2 Procedure
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. A typical protein concentration is 1-5 mg/mL (or ~10-20 µM).[3][8]
-
DSSO Stock Solution: Immediately before use, prepare a 25-50 mM DSSO stock solution in anhydrous DMSO.[2][9] For example, dissolve 0.5 mg of DSSO in 26 µL of DMSO for a 50 mM solution.[2]
-
Cross-Linking Reaction: Add DSSO to the protein sample to a final concentration that gives a desired molar excess over the protein (e.g., 10- to 50-fold molar excess).[3] The optimal concentration should be determined empirically (see Table 1). Incubate the reaction for 30-60 minutes at room temperature.[9]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes at room temperature.[7]
-
Sample Preparation for MS (In-Solution Digestion): a. Denaturation: Add Denaturation Buffer to the quenched sample to a final urea concentration of 8 M.[3] b. Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.[3] c. Alkylation: Add IAA to a final concentration of 55 mM and incubate for 30-45 minutes at room temperature in the dark.[3][9] d. Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M.[3] Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][3] For improved coverage, sequential digestion with a second protease (e.g., Lys-C, AspN, or Chymotrypsin) can be performed.[7][11] e. Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%.[3] Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.[3]
Protocol 2: In Cellulo (In Situ) Cross-Linking in Live Cells
This protocol is for capturing protein interactions within their native cellular environment.
2.1 Materials and Reagents
-
Cultured cells (e.g., HEK293T)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DSSO in anhydrous DMSO (prepare fresh)
-
Quenching Buffer: 500 mM Tris-HCl, pH 8.0.[10]
-
Cell Lysis Buffer (RIPA or similar, containing protease inhibitors)
-
Standard materials for protein denaturation, reduction, alkylation, and digestion as listed in Protocol 1.
2.2 Procedure
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cell pellet in PBS or a suitable hypotonic buffer.[2]
-
Cross-Linking Reaction: Add DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[2] Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing.[2][10]
-
Quenching: Add Quenching Buffer (e.g., 500 mM Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes to quench unreacted DSSO.[10]
-
Cell Lysis and Protein Extraction: Pellet the cells and lyse them using a suitable lysis buffer. Isolate total protein or specific subcellular fractions (e.g., nuclei, chromatin) as required by the experimental design.[9][10]
-
Sample Preparation for MS: Proceed with the denaturation, reduction, alkylation, and digestion steps as described in Protocol 1 (Section 1.2, Step 5). Filter-aided sample preparation (FASP) can be beneficial for cleaning up complex cellular lysates.[9][10]
Data Presentation: Quantitative Summary
Structured tables are essential for optimizing and reporting XL-MS experiments.
Table 1: Example of DSSO Concentration Optimization
| Sample | Protein Conc. (µM) | Molar Ratio (Protein:DSSO) | Final DSSO Conc. (mM) | Incubation Time (min) | Result (via SDS-PAGE) |
|---|---|---|---|---|---|
| BSA | 20 | 10:1 | 0.2 | 30 | Monomer band visible, faint dimer |
| BSA | 20 | 50:1 | 1.0 | 30 | Clear dimer/trimer bands |
| BSA | 20 | 250:1 | 5.0 | 30 | High MW smear, aggregation |
| Complex X | 15 | 100:1 | 1.5 | 60 | Optimal inter-subunit cross-linking |
Table 2: Example Output of Identified Cross-Links
| Cross-Link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score | Best CSM Score |
|---|---|---|---|---|---|---|
| 1 | HSP90A | K293 | CDC37 | K128 | 95.4 | 88.2 |
| 2 | HSP90A | K312 | HSP90A | K488 | 92.1 | 85.1 |
| 3 | ACTB | K50 | COF1 | K112 | 88.7 | 80.5 |
| 4 | RPL3 | K101 | RPL5 | K45 | 85.3 | 78.9 |
Tandem Mass Spectrometry and Data Analysis Workflow
The unique fragmentation of DSSO allows for a specialized workflow for data acquisition and analysis.
LC-MS/MS Method
Cross-linked peptides are typically low in abundance and require sensitive MS techniques.[4]
-
Chromatography: Peptides are separated using a nanoflow liquid chromatography (nanoLC) system with a C18 reverse-phase column over a long gradient (e.g., 90-120 minutes).[4]
-
Mass Spectrometry: Analysis is often performed on a high-resolution mass spectrometer like an Orbitrap Fusion or a timsTOF.[4][9]
-
Data Acquisition: A common strategy is a data-dependent acquisition (DDA) method.[4]
-
MS1 Scan: A high-resolution survey scan is performed to detect precursor ions.
-
MS2 Scan (CID/HCD): Precursor ions are fragmented using a collision energy that is sufficient to cleave the sulfoxide bond in DSSO but leaves the peptide backbones largely intact. This produces signature doublet peaks separated by 31.9721 Da.[7]
-
MS3 Scan (HCD/ETD): The instrument is programmed to detect these signature doublets in the MS2 scan. If detected, the instrument triggers targeted MS3 scans on these fragment ions to obtain sequencing information for the individual peptides.[5][7]
-
Data Analysis Workflow
Specialized software is required to interpret the complex spectra generated from cross-linked peptides.
Caption: A typical workflow for XL-MS data analysis.
-
Data Conversion: Raw mass spectrometry data files are converted into a common peak list format, such as .mgf.[4]
-
Database Search: The peak lists are searched against a protein sequence database (FASTA format) using a specialized cross-linking search engine like MeroX, pLink, or XlinkX.[4][5] These algorithms are designed to identify pairs of peptides linked by a DSSO remnant, considering the specific mass shifts.
-
Filtering and Validation: The identified cross-link spectrum matches (CSMs) are filtered to control the false discovery rate (FDR), typically at 1-5%.[5]
-
Data Interpretation: The final list of high-confidence cross-links is used to map interaction interfaces or model protein structures.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
Application Notes and Protocols for Analyzing Protein Conformation Changes with Disuccinimidyl Sulfoxide (DSSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl sulfoxide (DSSO) is a powerful tool in the field of structural biology and proteomics for the analysis of protein conformation and protein-protein interactions (PPIs). DSSO is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker.[1] Its N-hydroxysuccinimide (NHS) esters efficiently react with primary amines, primarily the ε-amino group of lysine residues, forming stable covalent bonds.[2] The 10.1 Å spacer arm of DSSO is well-suited for capturing intramolecular and intermolecular interactions, providing valuable distance constraints for structural modeling.[3]
A key feature of DSSO is its sulfoxide-containing linker, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis through collision-induced dissociation (CID).[1][3] This unique property simplifies the identification of cross-linked peptides, as the fragmentation of the cross-linker generates a characteristic signature in the mass spectrum, enabling confident identification of the interacting peptides and their specific cross-linked sites.[4][5] This streamlined data analysis makes DSSO an attractive reagent for both small-scale and proteome-wide cross-linking studies.[6][7]
These application notes provide an overview of the applications of DSSO, detailed experimental protocols for its use in studying protein conformational changes, and guidelines for data analysis.
Applications of DSSO in Protein Conformation Analysis
DSSO-based cross-linking mass spectrometry (XL-MS) offers a versatile approach to investigate various aspects of protein structure and dynamics:
-
Mapping Protein-Protein Interaction Interfaces: By covalently linking interacting proteins, DSSO helps to identify the specific regions and residues involved in the interaction.
-
Studying Conformational Changes: Changes in protein conformation, induced by ligand binding, post-translational modifications, or environmental perturbations, can be monitored by comparing the cross-linking patterns before and after the change.[8][9]
-
Elucidating the Architecture of Protein Complexes: DSSO can be used to map the topology of multi-protein complexes, providing insights into the spatial arrangement of subunits.[3][10]
-
In Vivo and In Situ Structural Analysis: As a membrane-permeable cross-linker, DSSO can be applied to living cells to capture protein interactions and conformations in their native environment.[11][12]
-
Quantitative Cross-Linking Mass Spectrometry (QXL-MS): In combination with stable isotope labeling techniques, DSSO can be used for the quantitative analysis of changes in protein interactions and conformations across different cellular states.[8][9][13]
Chemical Properties and Reaction Mechanism
| Property | Value / Description | Reference |
| Full Chemical Name | This compound | [1] |
| Molecular Weight | 364.33 g/mol | |
| Spacer Arm Length | 10.1 Å | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Target Residues | Primarily Lysine (K) residues | [14] |
| Cleavability | MS-cleavable (Collision-Induced Dissociation) | [1][3] |
| Membrane Permeability | Yes | [1][12] |
The reaction of DSSO with primary amines proceeds via a two-step nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction scheme of DSSO with protein amino groups.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein or Protein Complex
This protocol is adapted for the cross-linking of a purified protein or protein complex in solution.
Materials:
-
Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Crucially, avoid amine-containing buffers like Tris. [12]
-
DSSO (freshly prepared stock solution in anhydrous DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate).
-
Urea
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide
-
Protease (e.g., Trypsin, Lys-C)
-
Desalting columns (e.g., C18 Sep-Pak)
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Equilibrate the protein to room temperature.
-
-
DSSO Cross-Linking:
-
Prepare a fresh stock solution of DSSO in anhydrous DMSO (e.g., 25 mM).
-
Add DSSO to the protein solution to a final concentration of 1-2 mM. The optimal protein:cross-linker molar ratio should be determined empirically but a starting point of 1:50 to 1:100 is common.[15]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 5-10 mM and incubating at 37°C for 1 hour, or TCEP to 15 mM for 30 minutes.[15]
-
Alkylate cysteine residues by adding IAA to 15-20 mM or chloroacetamide to 30 mM and incubating in the dark at room temperature for 30-45 minutes.[15]
-
Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to < 2 M.
-
Digest the protein with a protease (e.g., trypsin) overnight at 37°C. A common enzyme to protein ratio is 1:50 (w/w). Some protocols may utilize a sequential digestion with Lys-C followed by trypsin.[15]
-
Acidify the peptide mixture with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: In Vivo Cross-Linking in Mammalian Cells
This protocol provides a general workflow for cross-linking proteins within living mammalian cells.
Materials:
-
Mammalian cells in culture.
-
Phosphate-buffered saline (PBS) or other suitable amine-free buffer.
-
DSSO (freshly prepared stock solution in anhydrous DMSO).
-
Cell lysis buffer (containing denaturants like urea or SDS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Standard reagents for protein extraction and preparation for mass spectrometry as in Protocol 1.
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
Resuspend the cell pellet in an appropriate volume of PBS.
-
-
In Vivo Cross-Linking:
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction.
-
Incubate for 15 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells by centrifugation.
-
Lyse the cells in a denaturing lysis buffer (e.g., 8 M urea) to solubilize the cross-linked protein complexes.
-
Sonicate or use other methods to ensure complete cell lysis and shear genomic DNA.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with the reduction, alkylation, and proteolytic digestion steps as described in Protocol 1 (steps 4.4 - 4.9).
-
Data Analysis Workflow
The analysis of DSSO cross-linking data requires specialized software that can interpret the unique fragmentation pattern of the MS-cleavable cross-linker.
Caption: General workflow for DSSO cross-linking data analysis.
Key Steps in Data Analysis:
-
MS Data Acquisition: An MSn data acquisition strategy is typically employed. In the MS2 scan, the cross-linked peptides are fragmented, leading to the cleavage of the sulfoxide bond in DSSO. This generates characteristic fragment ions of the individual peptides. These signature ions are then selected for MS3 fragmentation to determine their amino acid sequences.[4]
-
Database Searching: The acquired MS/MS and MS3 spectra are searched against a protein sequence database using specialized software such as XlinkX within Proteome Discoverer, MeroX, or similar tools.[6] These algorithms are designed to identify the signature mass differences generated by the cleaved DSSO linker.
-
Cross-link Identification and Validation: The search results provide a list of identified cross-linked peptide pairs. These identifications are typically assigned a score, and a false discovery rate (FDR) is calculated to ensure the confidence of the results.
-
Structural Interpretation: The identified cross-links provide distance constraints that can be used to model the three-dimensional structure of proteins and protein complexes or to map conformational changes.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in DSSO cross-linking experiments.
Table 1: Typical Reaction Conditions for In Vitro DSSO Cross-Linking
| Parameter | Cytochrome c[15] | Yeast 20S Proteasome[3] |
| Protein Concentration | 200 µM | ~1.2 µM |
| Buffer | PBS, pH 7.4 | PBS, pH 7.5 |
| DSSO Concentration | 1 mM (1:5 protein:cross-linker molar ratio) | ~1 mM (1:1000 protein:cross-linker molar ratio) |
| Reaction Time | 1 hour | 0.5 hours or overnight |
| Reaction Temperature | Room Temperature | Not specified |
| Quenching Agent | Hydroxylamine | Ammonium bicarbonate |
Table 2: Typical Conditions for In Vivo DSSO Cross-Linking in Mammalian Cells
| Parameter | HEK293T cells[12] |
| Cell State | Pelleted |
| Buffer | Hypotonic buffer |
| DSSO Concentration | 3 mM |
| Reaction Time | 1 hour |
| Reaction Temperature | 4°C |
| Quenching Agent | Not specified (likely Tris-based) |
Conclusion
This compound is a versatile and effective cross-linker for investigating protein conformation and interactions. Its MS-cleavable nature significantly simplifies data analysis, making XL-MS more accessible for a wide range of biological questions. By following the detailed protocols and data analysis workflows provided in these application notes, researchers can confidently employ DSSO to gain valuable insights into the dynamic nature of proteins and protein complexes, ultimately advancing our understanding of cellular processes and aiding in drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a Targeted Quantitative Strategy for Sulfoxide-Containing MS-Cleavable Cross-Linked Peptides to Probe Conformational Dynamics of Protein Complexes [escholarship.org]
- 9. Developing a Targeted Quantitative Strategy for Sulfoxide-Containing MS-Cleavable Cross-Linked Peptides to Probe Conformational Dynamics of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing H2O2-mediated Structural Dynamics of the Human 26S Proteasome Using Quantitative Cross-linking Mass Spectrometry (QXL-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing a Targeted Quantitative Strategy for Sulfoxide-containing MS-cleavable Cross-linked Peptides to Probe Conformational Dynamics of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-Gel Cross-Linking with DSSO for Separating Protein Assemblies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In-gel cross-linking (IGX) coupled with mass spectrometry (MS) is a powerful technique for the structural analysis of protein complexes.[1][2][3][4] This method allows for the separation of distinct protein assemblies in their near-native state using techniques like Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), followed by covalent stabilization of the complexes within the gel matrix using a cross-linking agent.[1][2] Disuccinimidyl sulfoxide (DSSO) is an ideal reagent for this application due to its amine-reactive N-hydroxysuccinimide (NHS) esters and its mass spectrometry-cleavable nature, which simplifies data analysis.[5][6]
These application notes provide a detailed protocol for performing in-gel cross-linking of protein assemblies using DSSO, from sample preparation to mass spectrometry analysis.
Key Advantages of In-Gel Cross-Linking with DSSO
-
Separation of Heterogeneous Mixtures: BN-PAGE allows for the separation of different protein complexes from a single sample, enabling the analysis of co-occurring oligomeric states or distinct protein assemblies.[1][2][4]
-
Reduced Sample Complexity: By isolating specific bands from the gel, the complexity of the sample for mass spectrometry is significantly reduced, leading to higher quality data.[7]
-
Minimized Off-Target Cross-Linking: Performing the cross-linking reaction within the confined environment of the gel minimizes random intermolecular cross-linking that can occur in solution.[1][2][4]
-
Simplified Workflow: The IGX-MS workflow can circumvent time-consuming steps often required for in-solution cross-linking, such as buffer exchange and extensive cross-linker concentration optimization.[1][2][3][4]
-
MS-Cleavable Linker: DSSO contains a sulfoxide bond that is cleavable in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[5][6] This generates characteristic fragment ions that facilitate the confident identification of cross-linked peptides.[5]
Experimental Workflow
The overall experimental workflow for in-gel cross-linking with DSSO is depicted below.
Quantitative Data Summary
The following table summarizes typical quantitative parameters and results from in-gel cross-linking experiments with DSSO compared to in-solution cross-linking.
| Parameter | In-Gel Cross-Linking (IGX-MS) with DSSO | In-Solution Cross-Linking with DSSO | Reference |
| Protein Amount | A few micrograms | Typically higher amounts required | [1] |
| Cross-linker Concentration | Less sensitive to concentration changes; 0.5 mM to 5 mM tested with similar results | Requires careful optimization to avoid over-cross-linking | [1][2] |
| Number of Unique Cross-links | Can be lower than in-solution, but often with higher confidence and fewer over-length cross-links | Generally yields a higher total number of unique cross-links | [1][4] |
| Cross-link Distance | Highly resistant to over-length cross-links (>30 Å) | More susceptible to unspecific and over-length cross-links | [1][2] |
| Reproducibility | High reproducibility reported | Can be variable depending on optimization | [3] |
Detailed Experimental Protocols
Materials
-
DSSO (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
BN-PAGE gels and buffers
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Cross-linking buffer (e.g., 20 mM HEPES, pH 7.5)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
Peptide extraction buffers (e.g., 50% acetonitrile, 5% formic acid)
Protocol 1: In-Gel Cross-Linking of Protein Assemblies
This protocol is adapted from established IGX-MS workflows.[1][2][3][4]
1. Blue Native PAGE (BN-PAGE)
a. Prepare your protein sample in a buffer compatible with BN-PAGE. Avoid buffers containing primary amines (e.g., Tris, glycine) in the final sample loading step, as they will compete with the cross-linking reaction.[8]
b. Load 5-20 µg of the protein sample onto a Bis-Tris gel for BN-PAGE analysis.[4]
c. Run the gel according to the manufacturer's protocol. The protein complexes can be visualized by including Coomassie G-250 in the cathode buffer.[1]
2. Band Excision
a. After electrophoresis, briefly stain the gel with Coomassie Brilliant Blue if necessary and destain to visualize the protein bands.
b. Carefully excise the band(s) of interest corresponding to the protein assembly you wish to analyze.
c. Cut the excised gel band into small pieces (approximately 1x1 mm).
3. In-Gel Cross-Linking with DSSO
a. Prepare a fresh stock solution of DSSO. For example, dissolve 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF to make a 50 mM stock solution.[6] DSSO is moisture-sensitive and should be dissolved immediately before use.[8]
b. Wash the gel pieces with the cross-linking buffer (e.g., 20 mM HEPES, pH 7.5) to remove any remaining gel running buffer components.
c. Incubate the gel pieces with the DSSO cross-linking solution. The final concentration of DSSO can range from 0.5 mM to 5 mM.[1][2] A typical starting concentration is 1-2 mM.[3] The incubation can be performed for 30 minutes at room temperature or for 2 hours on ice.[8][9]
4. Quenching the Reaction
a. To stop the cross-linking reaction, add a quenching buffer containing a primary amine. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.[8][9]
b. Incubate for 15 minutes at room temperature.[8]
c. Wash the gel pieces extensively with water and then with a buffer compatible with in-gel digestion (e.g., 50 mM ammonium bicarbonate).
5. In-Gel Digestion
a. Proceed with a standard in-gel digestion protocol. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.[1][5][10]
6. Peptide Extraction and Mass Spectrometry
a. Extract the cross-linked peptides from the gel pieces using a series of extraction buffers (e.g., increasing concentrations of acetonitrile and formic acid).
b. Dry the pooled extracts in a vacuum centrifuge.
c. Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
d. Analyze the sample using a mass spectrometer operating in a data-dependent acquisition (DDA) mode, with settings optimized for the identification of DSSO cross-linked peptides.[1][2] This often involves MS/MS and MS3 fragmentation.[5]
Data Analysis
The analysis of mass spectrometry data from DSSO cross-linking experiments requires specialized software that can identify the characteristic fragmentation patterns of the MS-cleavable linker. The software should be able to identify inter-peptide, intra-peptide, and dead-end cross-links.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction of DSSO with primary amines on proteins.
This second diagram illustrates the fragmentation of a DSSO cross-linked peptide in the mass spectrometer.
References
- 1. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Mapping the Interactome: A Detailed Guide to DSSO-Based Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and protocols for utilizing Disuccinimidylsulfoxide (DSSC), an MS-cleavable cross-linker, in conjunction with mass spectrometry (XL-MS) for the large-scale mapping of protein-protein interactions. This powerful technique offers a snapshot of protein networks in their native context, providing crucial insights for understanding cellular function, disease mechanisms, and for identifying novel therapeutic targets.
Introduction to DSSO-Based Cross-Linking Mass Spectrometry
Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a robust technology for deriving structural information from proteins and protein complexes.[1][2] The use of MS-cleavable cross-linkers, such as DSSO, has significantly advanced the field, simplifying data analysis and reducing false positives.[1][2][3] DSSO contains a sulfoxide group in its spacer arm, which can be cleaved under controlled conditions in the mass spectrometer, aiding in the confident identification of cross-linked peptides. This approach allows for the study of protein conformations and interactions within complex biological systems, including living cells and tissues.[4][5]
The workflow for DSSO-based XL-MS provides valuable insights into protein-protein interaction networks and the conformational landscape of proteins in their cellular environment.[6] It has been successfully applied to map the interactome of various organisms, from Drosophila melanogaster embryos to human cells.[6][7]
Application Highlights
-
Interactome Mapping: Elucidate global protein-protein interaction networks within cells, organelles, or tissues.[8][6]
-
Structural Elucidation of Protein Complexes: Provide distance constraints to aid in the computational modeling of protein complex structures.[9]
-
Conformational Analysis: Capture different conformational states of proteins and protein complexes.
-
Drug Target Identification: Identify protein interactions that are altered in disease states or upon drug treatment.
-
Validation of Predicted Interactions: Experimentally confirm computationally predicted or genetically implied protein-protein interactions.
Quantitative Data Summary
The following table summarizes representative quantitative data from published studies utilizing DSSO or similar MS-cleavable cross-linkers for interactome mapping. This data highlights the scale and scope of interactions that can be identified.
| Study Focus | Organism/System | Number of Inter-Protein Cross-Links Identified | Number of Intra-Protein Cross-Links Identified | Total Unique Cross-Linked Residues | Reference |
| System-wide Protein Interactions | Drosophila melanogaster embryos | 1,611 | 5,825 | 7,436 | [6] |
| In situ Chromatin Interactome | Human K562 cells | 393 (in nucleus, 56 novel) | >5,000 (total cross-links) | Not Reported | [10] |
| Whole Cell Interactome | Mycoplasma pneumoniae | ~600 | Not explicitly separated | 12,000 | [11] |
| Kinetochore Sub-complexes | Recombinant proteins | Not Applicable (focused on complex architecture) | 135 - 228 (non-redundant) | Not Reported | [9] |
Experimental Workflow and Protocols
The overall experimental workflow for DSSO-based cross-linking mass spectrometry can be visualized as follows:
Caption: General experimental workflow for DSSO-based cross-linking mass spectrometry.
Detailed Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific experimental systems.
This protocol is adapted for studying protein interactions within intact cells.
Materials:
-
Human cell line (e.g., HEK293T, K562)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
DSSC cross-linker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS to a concentration of approximately 1x10^7 cells/mL.
-
Cross-Linking: Add DSSO to the cell suspension to a final concentration of 1-3 mM. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quenching: Quench the cross-linking reaction by adding quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.[12] Clarify the lysate by centrifugation to remove cell debris.[12]
-
Protein Reduction and Alkylation: Add DTT to the lysate to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate for 45 minutes in the dark.[12]
-
Protein Digestion: Dilute the sample to reduce the concentration of denaturants. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
-
Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%.[12] Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
Cross-linked peptides are generally larger than linear peptides and can be enriched using SEC.
Materials:
-
Digested and desalted peptide mixture from Protocol 1
-
SEC column (e.g., Superdex Peptide)
-
SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid)
Procedure:
-
Sample Preparation: Resuspend the dried peptide mixture in the SEC mobile phase.
-
SEC Fractionation: Inject the sample onto the SEC column and collect fractions corresponding to higher molecular weight species, where cross-linked peptides are expected to elute.
-
Fraction Pooling: Pool the relevant fractions and dry them in a vacuum centrifuge.
Procedure:
-
LC-MS/MS Analysis: Resuspend the enriched peptides in 0.1% formic acid and analyze them using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).[7] The mass spectrometer should be operated in a data-dependent acquisition mode, utilizing both higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) for fragmentation.[7]
-
Data Analysis: Use specialized software, such as MeroX, for the identification of cross-linked peptides.[1][2][3] This software is designed to recognize the specific fragmentation pattern of DSSO, including the characteristic doublet peaks.[1][2][3] Set appropriate search parameters, including the mass of the cross-linker, specific enzyme cleavage sites, and variable modifications.
Signaling Pathway Analysis
DSSC-based XL-MS can provide valuable data for understanding the physical interactions that constitute signaling pathways. By identifying which proteins interact, and how these interactions change under different conditions, researchers can build more accurate models of cellular communication.
Caption: Hypothetical signaling pathway with an interaction identified by XL-MS.
This diagram illustrates how a specific protein-protein interaction (Kinase 2 and Adapter Protein), identified through DSSO cross-linking, can be placed within the context of a larger signaling cascade. This information is critical for understanding the flow of information within the cell and how it can be modulated.
Conclusion
DSSC-based cross-linking mass spectrometry is a powerful and versatile tool for the global analysis of protein-protein interactions. The detailed protocols and application notes provided here serve as a guide for researchers to implement this technology in their own studies. By providing a detailed map of the interactome, this technique will continue to be instrumental in advancing our understanding of complex biological processes and in the development of new therapeutic strategies.
References
- 1. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Semantic Scholar [semanticscholar.org]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of DSSO Cross-Linked Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of DSSO (disuccinimidyl sulfoxide) cross-linked peptides in their experiments.
Troubleshooting Guide
Question: Why am I observing a low yield or no DSSO cross-linked peptides in my mass spectrometry data?
Answer:
A low yield of cross-linked peptides is a common challenge in cross-linking mass spectrometry (XL-MS) experiments, often constituting less than 1% of the total identified peptides without enrichment.[1][2] Several factors throughout the experimental workflow can contribute to this issue. Below is a systematic guide to troubleshoot potential problems.
1. Inefficient Cross-Linking Reaction:
-
Suboptimal Cross-linker-to-Protein Ratio: The molar ratio of DSSO to your protein is a critical parameter. An insufficient amount of cross-linker will result in a low degree of cross-linking, while an excessive amount can lead to protein precipitation and the formation of extensive modifications that complicate data analysis. For bovine serum albumin (BSA), a 100-300 fold molar excess of cross-linker to protein has been found to be optimal.[3]
-
Incorrect Buffer Conditions: The cross-linking reaction is pH-dependent. The final pH of the cross-linking buffer should be between 7.8 and 8.0 to ensure the reactivity of the NHS esters with primary amines (lysine residues and N-termini).[4]
-
Reaction Time and Temperature: Incubation time and temperature can influence cross-linking efficiency. A common starting point is to incubate for 1 hour at room temperature or 25°C.[3][4][5] Shorter times or lower temperatures may lead to incomplete reactions.
-
Quenching Issues: An improper or inefficient quenching step can lead to unwanted side reactions. Ensure that a sufficient concentration of a quenching agent, such as ammonium bicarbonate or Tris, is added to stop the reaction.[3]
2. Suboptimal Sample Preparation Post-Cross-linking:
-
Inefficient Protein Digestion: Incomplete digestion of the cross-linked protein complexes will result in large, difficult-to-analyze peptides and a lower yield of identifiable cross-linked peptides. Ensure your digestion protocol (e.g., with trypsin/LysC) is optimized for your sample.[3]
-
Loss of Sample During Clean-up: Steps such as buffer exchange and desalting can lead to sample loss, particularly if the amount of starting material is low.
3. Lack of Enrichment or Inefficient Enrichment:
-
High Abundance of Unmodified Peptides: Without an enrichment step, the highly abundant linear (unmodified) peptides will dominate the mass spectrometry analysis, making it difficult to detect the low-abundance cross-linked species.[1][2][6]
-
Suboptimal Enrichment Strategy: The choice and execution of the enrichment method are crucial. Strong Cation Exchange (SCX) and Size Exclusion Chromatography (SEC) are two widely used and effective techniques for enriching cross-linked peptides, which are typically larger and carry a higher charge than linear peptides.[6][7] For DSSO cross-linkers with affinity tags (e.g., biotin), ensure that the affinity purification protocol is optimized.[3][8]
4. Mass Spectrometry and Data Analysis Issues:
-
Incorrect MS Settings: The MS-cleavable nature of DSSO requires specific instrument settings. For DSSO, collision-induced dissociation (CID) is used to cleave the cross-linker in the MS2 scan, followed by MS3 analysis of the individual peptide fragments for sequencing.[8][9] Ensure your MS method is set up for this type of sequential fragmentation.
-
Suboptimal Fragmentation Energy: The energy used for fragmentation (CID, HCD, ETD) needs to be optimized to achieve both cleavage of the cross-linker and fragmentation of the peptide backbone.[1][5]
-
Inappropriate Data Analysis Software/Parameters: The analysis of XL-MS data is complex. Specialized software, such as Proteome Discoverer with the XlinkX node, is necessary to identify the characteristic fragmentation patterns of DSSO cross-linked peptides.[3][7] Incorrect search parameters can lead to a failure to identify cross-links.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for DSSO cross-linked peptides?
A1: The typical yield of cross-linked peptides is very low, often less than 1% of the total identified peptides in a complex sample without any enrichment steps.[1][2] Enrichment strategies are essential to significantly increase the identification rate of these species.[6]
Q2: How can I assess the efficiency of my cross-linking reaction before mass spectrometry?
A2: A common and straightforward method to check for successful cross-linking is by using SDS-PAGE. Cross-linked proteins will show a decrease in mobility, resulting in higher molecular weight bands compared to the non-cross-linked control.[3] For example, you should see the appearance of dimers, trimers, or higher-order oligomers for a self-associating protein.
Q3: What are the advantages of using an MS-cleavable cross-linker like DSSO?
A3: MS-cleavable cross-linkers like DSSO simplify data analysis.[10] During CID fragmentation in the mass spectrometer, the cross-linker is cleaved, which separates the two linked peptides.[8][9] This allows for subsequent MS3 fragmentation and sequencing of the individual linear peptides, making their identification more straightforward and confident compared to non-cleavable cross-linkers.[1][11]
Q4: Should I use SEC or SCX for enrichment of DSSO cross-linked peptides?
A4: Both SEC and SCX are effective methods for enriching cross-linked peptides.[6][7]
-
SEC separates peptides based on their size. Since cross-linked peptides are larger than linear peptides, they will elute earlier.[6]
-
SCX separates peptides based on charge. Cross-linked peptides typically have more positive charges (e.g., two N-termini) and will bind more strongly to the SCX resin, allowing for their separation from singly-charged linear peptides using a salt gradient.[6][7] The choice between the two may depend on your specific sample and available instrumentation. In some cases, combining both methods can provide a higher degree of enrichment.[6]
Q5: What are the key considerations for the mass spectrometry acquisition method for DSSO?
A5: The key is to utilize a data-dependent acquisition (DDA) method that incorporates sequential fragmentation (MSn).[8][9]
-
MS1 Scan: A survey scan to detect all precursor ions.
-
MS2 Scan (CID): Upon detection of a potential cross-linked peptide precursor, a CID scan is performed to cleave the DSSO linker. This generates characteristic fragment ions of the individual peptides with parts of the linker attached.[11]
-
MS3 Scan (HCD/ETD): The characteristic fragment ions from the MS2 scan are then subjected to a further round of fragmentation (e.g., HCD or ETD) to determine their amino acid sequence.[5]
Quantitative Data Summary
Table 1: Recommended DSSO Cross-linking Reaction Parameters
| Parameter | Recommended Value | Source(s) |
| Cross-linker:Protein Molar Ratio | 100-300 fold molar excess for BSA | [3] |
| Final Buffer pH | 7.8 - 8.0 | [4] |
| Reaction Temperature | 25°C (Room Temperature) | [4] |
| Reaction Time | 45 - 60 minutes | [4][5] |
| Quenching Agent | 0.5 M Ammonium Bicarbonate or 1 M Tris | [3] |
Experimental Protocols
1. General Protocol for DSSO Cross-Linking of Proteins
-
Protein Preparation: Prepare your protein of interest in a suitable buffer, such as PBS (phosphate-buffered saline) or HEPES, at a concentration of 1-2 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the cross-linking reaction. The final pH should be adjusted to 7.8-8.0.[4]
-
DCSO Preparation: Immediately before use, dissolve DSSO powder in anhydrous DMSO to a final concentration of 50 mM.[4]
-
Cross-Linking Reaction: Add the DSSO solution to the protein solution to achieve the desired final molar excess (e.g., 100-300 fold for BSA).[3] Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 45-60 minutes at 25°C.[4]
-
Quenching: Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate to a final concentration of 50 mM or Tris-HCl to a final concentration of 20-50 mM, and incubate for an additional 15-30 minutes.[3]
-
Verification (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the presence of higher molecular weight cross-linked species.[3]
-
Sample Preparation for MS: Proceed with reduction, alkylation, and enzymatic digestion (e.g., with Trypsin/LysC) of the cross-linked protein sample according to standard proteomics protocols.[3]
2. Enrichment of Cross-Linked Peptides using Strong Cation Exchange (SCX) Chromatography
-
Sample Loading: Acidify the digested peptide mixture with formic acid and load it onto a pre-equilibrated SCX spin column or StageTip.
-
Washing: Wash the column with a low-salt buffer to remove unbound and weakly bound (singly charged) peptides.
-
Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., using buffers containing 20 mM, 100 mM, and 500 mM sodium chloride).[7] Cross-linked peptides, being more highly charged, are expected to elute at higher salt concentrations.
-
Fraction Collection: Collect the different fractions for subsequent desalting and LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for DSSO cross-linking mass spectrometry.
Caption: Troubleshooting decision tree for low DSSO cross-linked peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DSSO Concentration for Efficient Protein Cross-Linking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein cross-linking experiments using disuccinimidyl sulfoxide (DSSC).
Troubleshooting Guide
This guide provides solutions to common problems encountered during DSSO cross-linking experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cross-Linking Efficiency | Inactive DSSO: DSSO is moisture-sensitive and can hydrolyze over time. | - Allow the DSSO vial to equilibrate to room temperature before opening to prevent condensation. - Prepare fresh DSSO solution in a dry organic solvent like DMSO or DMF immediately before use. Do not store DSSO stock solutions.[1] |
| Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with DSSO. | - Use a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, sodium phosphate, or carbonate/bicarbonate buffers.[1] | |
| Low Protein Concentration: Cross-linking efficiency is reduced at low protein concentrations due to the competing hydrolysis of DSSO.[1] | - If possible, increase the concentration of the protein sample. | |
| Insufficient DSSO Concentration: The molar ratio of DSSO to protein may be too low. | - Empirically determine the optimal DSSO concentration. A common starting point is a 10- to 50-fold molar excess of cross-linker to protein for samples with protein concentrations below 5 mg/mL.[2] For complex systems or in-gel cross-linking, higher concentrations (e.g., 0.5 mM to 5 mM) may be necessary.[3] | |
| Lack of Accessible Primary Amines: The target proteins may not have accessible lysine residues or N-termini within the cross-linking distance of DSSO.[1] | - Consider using a cross-linker with a different spacer arm length or one that targets different functional groups. | |
| High Levels of Protein Aggregation/Precipitation | Excessive Cross-Linking: Too high a concentration of DSSO or a prolonged reaction time can lead to extensive, non-specific cross-linking and aggregation. | - Reduce the molar excess of DSSO to protein. - Decrease the incubation time of the cross-linking reaction. A typical incubation time is 30-60 minutes at room temperature.[2] |
| Suboptimal Buffer Conditions: Incorrect pH or buffer composition can lead to protein instability and aggregation. | - Ensure the buffer pH is optimal for the stability of your target protein, while remaining within the effective range for DSSO (pH 7-9). | |
| Inconsistent or Irreproducible Results | Variability in DSSO Activity: Inconsistent preparation of DSSO solution can lead to variable results. | - Always prepare fresh DSSO solution immediately before each experiment. |
| Incomplete Quenching: Failure to effectively stop the cross-linking reaction can lead to continued, uncontrolled cross-linking. | - Add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl or 1 M glycine) to a final concentration of 20-50 mM and incubate for at least 15 minutes at room temperature.[1] |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of DSSO to protein?
The optimal molar ratio of DSSO to protein is highly dependent on the specific protein system and experimental goals. However, a general starting point is a 10- to 50-fold molar excess of DSSO to protein for in-solution cross-linking.[2] For more complex samples or in-gel cross-linking, a wider range of concentrations, from 0.5 mM to 5 mM, may need to be tested.[3][4] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.
2. How should I prepare and store DSSO?
DSSC is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. DSSO is not soluble in water and must be dissolved in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Stock solutions of DSSO are not recommended as the NHS ester moiety readily hydrolyzes.[1]
3. What buffers are compatible with DSSO cross-linking?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the DSSO. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, and carbonate/bicarbonate buffers.[1] The optimal pH for the reaction is between 7 and 9.[1]
4. How can I quench the DSSO cross-linking reaction?
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine. A common and effective quenching solution is 1 M Tris-HCl, pH 7.5, or 1 M glycine, added to a final concentration of 20-50 mM.[1] The quenching reaction should be allowed to proceed for at least 15 minutes at room temperature.[1]
5. How can I assess the efficiency of my cross-linking reaction?
A common method to evaluate cross-linking efficiency is by observing a mobility shift on an SDS-PAGE gel.[5] Cross-linked proteins will have a higher molecular weight and will migrate slower than their non-cross-linked counterparts. For more detailed analysis, mass spectrometry can be used to identify the cross-linked peptides.
Quantitative Data Summary
The following tables summarize recommended DSSO concentrations and molar ratios from various experimental contexts.
Table 1: Recommended DSSO Concentrations for In-Solution Cross-Linking
| Protein System | DSSO Concentration | Molar Excess (DSSC:Protein) | Reference |
| Bovine Serum Albumin (BSA) | Not specified | 100- to 300-fold | [5] |
| Cytochrome c / Ubiquitin | ~1 mM | 10-fold | [6] |
| Yeast 20S Proteasome | ~1 mM | 1000-fold | [6] |
| General Protein Samples (<5 mg/mL) | 0.25 to 5 mM | 10- to 50-fold | [2] |
| General Protein Samples (>5 mg/mL) | Not specified | 10-fold | [2] |
Table 2: Recommended DSSO Concentrations for In-Gel and In-Cell Cross-Linking
| Experimental Context | DSSO Concentration | Reference |
| In-Gel Cross-Linking (IGX-MS) of GroEL | 0.5 to 5 mM (2 mM found to be optimal) | [3][4] |
| In-Situ Cross-Linking of Cultured Cells | 1 to 5 mM | [1] |
Detailed Experimental Protocols
Protocol 1: In-Solution Cross-Linking of a Purified Protein
This protocol provides a general procedure for cross-linking a purified protein in solution.
-
Protein Preparation: Prepare the purified protein in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.
-
DSSC Preparation: Allow the vial of DSSO to equilibrate to room temperature. Immediately before use, dissolve the DSSO in dry DMSO to a concentration of 10-25 mM.[1]
-
Cross-Linking Reaction: Add the freshly prepared DSSO solution to the protein sample to achieve the desired final molar excess. A 20-fold molar excess is a common starting point. Incubate the reaction for 30-60 minutes at room temperature or 2-3 hours on ice.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to stop the reaction.[1]
-
Analysis: The cross-linked sample can now be analyzed by SDS-PAGE, Western blot, or mass spectrometry.
Protocol 2: In-Situ Cross-Linking of Cultured Cells
This protocol is for cross-linking proteins within intact cultured cells.
-
Cell Preparation: Wash cultured cells (approximately 25 x 10^6 cells/mL) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]
-
DSSC Preparation: Allow the DSSO vial to equilibrate to room temperature. Immediately before use, dissolve the DSSO in dry DMSO to a concentration of 10-25 mM.[1]
-
Cross-Linking Reaction: Add the DSSO solution to the cell suspension to a final concentration of 1-5 mM.[1] Incubate the cells for 30 minutes at room temperature.[1]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the cross-linked proteins.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry | The EMBO Journal [link.springer.com]
- 4. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts of Disuccinimidyl sulfoxide
Welcome to the technical support center for Disuccinimidyl sulfoxide (DSSO), a mass spectrometry-cleavable crosslinker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (DSSO)?
This compound (DSSO) is a homobifunctional crosslinking reagent.[1] Its N-hydroxysuccinimide (NHS) esters at each end of its spacer arm react efficiently with primary amine groups (-NH2), such as those on the side chain of lysine residues and the N-terminus of proteins.[2][3][4] This reaction forms stable amide bonds, covalently linking proteins or other molecules that are in close proximity.[2][3][5] The reaction is most efficient in a pH range of 7-9.[2][3]
Q2: What are the most common side reactions when using DSSO?
The most common side reaction is the hydrolysis of the NHS ester.[2][6] In an aqueous environment, the NHS ester can react with water, which cleaves the ester and renders that end of the crosslinker incapable of reacting with a primary amine. This hydrolysis reaction competes with the desired crosslinking reaction.[2]
Q3: What byproducts are formed during DSSO crosslinking reactions?
The primary byproducts of DSSO reactions are monolinked or "dead-end" modified peptides.[7][8] This occurs when one end of the DSSO molecule reacts with a primary amine on a protein, but the other end is hydrolyzed before it can react with another amine.[8] These partially hydrolyzed forms result in a mass modification of +176 Da on the peptide.[8]
Q4: How does the solvent used to dissolve DSSO affect the reaction?
DSSO is sensitive to moisture and should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4] Using a non-anhydrous solvent can lead to premature hydrolysis of the NHS esters, reducing the efficiency of the crosslinking reaction.[2] It is recommended to allow the DSSO vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4]
Q5: What buffers are recommended for DSSO crosslinking?
It is crucial to use amine-free buffers with a pH between 7 and 9.[2][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[2][4] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the DSSO and should be avoided during the crosslinking step.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crosslinking Efficiency | Hydrolysis of NHS ester: The DSSO has been prematurely hydrolyzed by moisture. | - Allow the DSSO vial to equilibrate to room temperature before opening to prevent condensation.[4]- Use a dry, anhydrous grade of DMSO or DMF to prepare the stock solution.[2]- Prepare the DSSO stock solution immediately before use.[4] |
| Inappropriate buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein. | - Use a non-amine-containing buffer with a pH between 7 and 9, such as PBS or HEPES.[2][4] | |
| Suboptimal crosslinker concentration: The molar excess of DSSO to the protein is too low or too high. | - Optimize the DSSO-to-protein molar ratio. A common starting point is a 20- to 500-fold molar excess.[9] For a 2 mg/mL protein solution, a 20-400 molar excess can be tested.[2] | |
| Low protein concentration: The efficiency of crosslinking is reduced at low protein concentrations due to the competing hydrolysis of DSSO. | - If possible, increase the concentration of the protein sample.[4] | |
| Lack of accessible primary amines: The target proteins may not have lysine residues or N-termini within the crosslinking distance of DSSO (10.3 Å). | - Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.[4] | |
| Excessive Protein Aggregation/Precipitation | Over-crosslinking: The concentration of the crosslinker is too high, leading to extensive intermolecular crosslinking. | - Reduce the molar excess of DSSO to the protein.[2]- Decrease the incubation time of the crosslinking reaction. |
| Inappropriate protein concentration: High protein concentrations can favor intermolecular crosslinking. | - For in vitro crosslinking, maintaining a protein concentration in the micromolar range can reduce unwanted intermolecular crosslinking.[2] | |
| High Abundance of Monolinked Peptides | Inefficient crosslinking: One end of the DSSO reacts, but the second reaction is slow, allowing for hydrolysis. | - Optimize the reaction conditions, including protein concentration and DSSO-to-protein ratio, to favor the second reaction step. |
| Reaction quenching: The quenching agent is reacting with the monolinked DSSO. | - This is an expected outcome of the quenching step, which is designed to cap any unreacted NHS esters. |
Experimental Protocols
In Vitro Protein Crosslinking with DSSO
This protocol is a general guideline for crosslinking purified proteins in solution.
-
Prepare Protein Sample:
-
Dissolve the purified protein in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of 1-10 µM.[2]
-
-
Prepare DSSO Stock Solution:
-
Allow the vial of DSSO to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the DSSO in anhydrous DMSO to a concentration of 25-50 mM. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO for a 50 mM solution.[2]
-
-
Crosslinking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A 100-fold molar excess of crosslinker over the protein is a common starting point.[2]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction:
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
In-Cell Crosslinking with DSSO
This protocol provides a general workflow for crosslinking proteins within living cells.
-
Cell Preparation:
-
Harvest cultured cells (e.g., 1 x 10^7 cells) and wash them twice with ice-cold PBS (pH 7.4) to remove any amine-containing culture media.[2]
-
-
Prepare DSSO Stock Solution:
-
Prepare a 50 mM stock solution of DSSO in anhydrous DMSO as described in the in vitro protocol.[2]
-
-
Crosslinking Reaction:
-
Quench the Reaction:
-
Cell Lysis and Analysis:
-
Wash the cells with PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using an appropriate lysis buffer.
-
Analyze the crosslinked proteins by your desired downstream method (e.g., immunoprecipitation, mass spectrometry).
-
Visualizations
Caption: Primary reaction pathway of DSSO with proteins.
Caption: Common side reactions and byproducts of DSSO.
Caption: Troubleshooting workflow for low crosslinking efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
Preventing hydrolysis of DSSO's NHS esters during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Disuccinimidyl Sulfoxide (DCSO) NHS esters during crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and how do its NHS esters work?
This compound (DCSO) is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) ester functional groups at either end of a spacer arm.[1] These NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds, covalently linking the molecules.[2][3]
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water.[4] This reaction is a major competitor to the desired crosslinking reaction with the target amine.[] The product of hydrolysis is a carboxylic acid group, which is no longer reactive with primary amines.[4] This loss of reactivity reduces the overall efficiency and yield of the desired crosslinked product.[4]
Q3: What are the primary factors that influence the rate of DSSO's NHS ester hydrolysis?
Several factors significantly impact the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[4] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[][6]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[4]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecules for reaction with the NHS esters, effectively quenching the crosslinker.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no crosslinking observed | Hydrolysis of DSSO | Optimize reaction conditions to minimize hydrolysis. This includes using the recommended pH, temperature, and buffer. Prepare the DSSO solution immediately before use.[1] |
| Incorrect buffer | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer within a pH range of 7-9.[2] | |
| Suboptimal pH | Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 for the reaction of NHS esters with primary amines.[][6] | |
| Inefficient quenching of the reaction | If quenching is desired, use a buffer containing primary amines like Tris or glycine to stop the crosslinking reaction.[6] | |
| Precipitation of DSSO in the reaction mixture | Low aqueous solubility of DSSO | Dissolve DSSO in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[1] The final concentration of the organic solvent should be kept low (typically below 10%) to avoid protein denaturation.[7] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table provides the estimated half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6][8] |
| 8.6 | 4 | 10 minutes[6][8] |
| 7.0 | Room Temperature | ~7 hours[9] |
| 9.0 | Room Temperature | Minutes[9] |
Experimental Protocols
Protocol: In Vitro Protein Crosslinking with DSSO
This protocol provides a general procedure for crosslinking proteins in solution using DSSO.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)[10]
-
DCSO (this compound)[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be crosslinked in an appropriate amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of 1-10 mg/mL.[11][12]
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO or DMF to create a stock solution (e.g., 50 mM).[1][10] Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.[2]
-
Crosslinking Reaction: Add the DSSO stock solution to the protein solution. The final concentration of DSSO will need to be optimized for each specific application, but a 100-fold molar excess of crosslinker over the protein concentration is a common starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 20-50 mM.[10][13]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Visualizations
Caption: Competing reaction pathways for DSSO's NHS esters.
Caption: Troubleshooting workflow for low crosslinking efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Interpreting Complex Mass Spectra from DSSO Cross-Linking Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex mass spectra from Disuccinimidyl sulfoxide (DSSO) cross-linking experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of DSSO cross-linking mass spectrometry data.
Issue: Low number of identified cross-linked peptides.
-
Question: We are observing a very low number of identified cross-linked peptides in our results. What are the potential causes and how can we troubleshoot this?
-
Answer: A low yield of cross-linked peptides can stem from several factors throughout the experimental workflow. Here are some key areas to investigate:
-
Cross-linking reaction efficiency:
-
Reagent Concentration: Ensure the molar excess of DSSO to the protein is optimized. A common starting point is a 20:1 to 150:1 molar ratio, but this may require adjustment based on the protein system.[1]
-
Incubation Time and Temperature: The incubation time (typically 30-60 minutes) and temperature (room temperature or 4°C) of the cross-linking reaction are critical.[1] These parameters may need to be optimized for your specific protein or complex.
-
Quenching: Inefficient quenching of the reaction can lead to unwanted side reactions and sample heterogeneity. Ensure a sufficient concentration of a primary amine-containing buffer (e.g., Tris-HCl or ammonium bicarbonate) is used to stop the reaction.[1]
-
-
Sample preparation and enrichment:
-
Digestion Efficiency: Incomplete proteolytic digestion will result in long, complex peptides that are difficult to identify. Ensure your digestion protocol is robust.
-
Enrichment Strategy: Cross-linked peptides are often low in abundance. Employing an enrichment strategy, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can significantly increase the number of identifications.[2]
-
-
Mass spectrometry acquisition:
-
Fragmentation Method: The choice of fragmentation method is crucial for DSSO. Collision-induced dissociation (CID) is effective at cleaving the DSSO linker, generating characteristic reporter ions.[3][4] Higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) can also be effective.[5] A stepped HCD approach can be beneficial as it can generate both the signature doublet ions and backbone fragment ions in a single spectrum.[6]
-
Data-Dependent Acquisition (DDA) Strategy: An optimized DDA method is essential. This may include selecting precursor ions with charge states of 3+ or higher, as cross-linked peptides are typically more highly charged.[7]
-
-
Data analysis:
-
Search Algorithm Parameters: The parameters used in your search software (e.g., XlinkX, MeroX) are critical.[8][9] Ensure you have correctly specified the mass of the DSSO cross-linker and its cleavage products, as well as potential modifications.
-
False Discovery Rate (FDR): A stringent FDR cutoff is necessary to ensure the quality of your identifications. However, an overly conservative FDR may lead to the rejection of valid cross-links. A 1-2% FDR is a common starting point.[9]
-
-
Issue: Difficulty in distinguishing between different types of cross-links (inter-link, intra-link, and dead-end).
-
Question: How can we confidently differentiate between inter-linked, intra-linked (loop-linked), and dead-end modified peptides in our MS2 spectra?
-
Answer: The MS-cleavable nature of DSSO provides a distinct advantage in identifying different cross-link types based on their fragmentation patterns in MS2 spectra.[3]
-
Inter-linked peptides: When two different peptide sequences are cross-linked, CID fragmentation of the DSSO linker results in four characteristic signature ions.[4] These ions correspond to the two original peptides, each with a portion of the cleaved DSSO linker attached.
-
Intra-linked (loop-linked) peptides: For a single peptide that is cross-linked to itself, cleavage of the DSSO linker in the MS2 spectrum will generate only one diagnostic fragment ion with a mass identical to the precursor ion.[4] This is because the peptide remains intact after the linker is cleaved. Further fragmentation (MS3) of this ion is required to sequence the peptide.[4]
-
Dead-end modified peptides: A dead-end modification occurs when one end of the DSSO linker reacts with a peptide, and the other end is hydrolyzed.[3] This results in a specific mass modification of +176 Da.[3] MS/MS analysis of a dead-end modified peptide will produce two characteristic fragment ions due to the cleavage on either side of the sulfoxide group.[3]
-
Issue: Ambiguous localization of the cross-linking site.
-
Question: We have identified cross-linked peptides, but the exact residue that is cross-linked is ambiguous. How can we improve the localization of the cross-linking site?
-
Answer: Precise localization of the cross-linking site is crucial for structural modeling. Here are some strategies to improve localization:
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer is essential for accurate mass measurement of fragment ions, which aids in confident site localization.
-
Optimized Fragmentation: Employing fragmentation methods that generate a rich series of b- and y-type fragment ions is key. A combination of CID (for linker cleavage) and HCD or ETD (for peptide backbone fragmentation) can be very effective.[5][9]
-
Inclusion of S/T/Y Residues in Search: While DSSO primarily targets lysine (K) residues, it can also react with the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y).[10][11] Including these residues as potential modification sites in your database search can significantly improve the number of identified cross-links and the accuracy of site localization.[10][11]
-
Manual Spectra Validation: For critical cross-links, manual inspection of the MS/MS spectra is highly recommended. Look for continuous series of b- and y-ions that support the assigned peptide sequence and cross-link site. Software tools like xiSPEC can aid in the visualization and analysis of spectra.[12]
-
Frequently Asked Questions (FAQs)
Data Analysis and Software
-
Q1: What software is available for analyzing DSSO cross-linking data?
-
A1: Several software packages are available, each with its own strengths. Some popular options include:
-
XlinkX: An algorithm integrated into Proteome Discoverer for the identification of cross-linked peptides.[9][13]
-
MeroX: A tool specifically designed for the analysis of MS-cleavable cross-linkers like DSSO.[8][14] It offers a graphical user interface for automated cross-link identification.[8]
-
xiSEARCH, xiFDR, xiVIEW, and xiSPEC: A suite of tools from the Rappsilber Laboratory for searching, filtering, visualizing, and analyzing cross-linking data.[12]
-
-
-
Q2: How is the False Discovery Rate (FDR) controlled in cross-linking experiments?
Experimental Design
-
Q3: What are the key considerations when designing a DSSO cross-linking experiment?
-
A3: Key considerations include:
-
Sample Complexity: For complex samples like cell lysates, offline fractionation (e.g., SEC or SCX) is often necessary to reduce complexity and increase the chances of identifying cross-linked peptides.[2]
-
Cross-linker Concentration and Reaction Time: These parameters need to be carefully optimized to avoid excessive cross-linking, which can lead to insoluble aggregates and hinder analysis.[1][7]
-
In Vitro vs. In Cellulo: Cross-linking can be performed on purified proteins/complexes (in vitro) or in living cells (in cellulo).[15] The choice depends on the biological question being addressed. In cellulo cross-linking provides insights into protein interactions in their native environment.[15]
-
-
-
Q4: What is the typical workflow for a DSSO cross-linking experiment?
-
A4: A general workflow includes:
-
Cross-linking: Incubation of the protein sample with DSSO.
-
Quenching: Stopping the reaction.
-
Proteolytic Digestion: Digesting the cross-linked proteins into peptides.
-
Enrichment/Fractionation (Optional but Recommended): Isolating the cross-linked peptides.
-
LC-MS/MS Analysis: Separating and analyzing the peptides by mass spectrometry.
-
Data Analysis: Using specialized software to identify and validate the cross-linked peptides.[1][4]
-
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| DSSO to Protein Molar Excess | 20:1 to 150:1 | [1] |
| Cross-linking Incubation Time | 30 - 60 minutes | [1] |
| Cross-linking Temperature | 4°C or Room Temperature | [1] |
| Quenching Buffer Concentration | 20 - 50 mM | [1] |
| Dead-end Modification Mass | +176 Da | [3] |
| Typical FDR Cutoff | 1 - 2% | [9] |
| DSSO Spacer Arm Distance | 10 - 30 Å | [16] |
Experimental Protocols
Detailed Methodology for In Vitro DSSO Cross-Linking of a Purified Protein Complex
-
Preparation:
-
Prepare the purified protein complex in a suitable buffer (e.g., HEPES or PBS) at a concentration of 1-2 mg/mL. The buffer should be free of primary amines.
-
Prepare a fresh stock solution of DSSO (e.g., 50 mM) in anhydrous DMSO immediately before use.[15]
-
-
Cross-Linking Reaction:
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein mixture (e.g., by adding urea to a final concentration of 8 M).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and perform proteolytic digestion (e.g., with trypsin) overnight.
-
-
Enrichment and LC-MS/MS Analysis:
-
Perform strong cation-exchange (SCX) chromatography to enrich for cross-linked peptides.[13]
-
Analyze the enriched fractions by LC-MS/MS using an Orbitrap mass spectrometer.[13][17] The acquisition method should be optimized for the identification of DSSO cross-links, often involving a combination of CID, HCD, or ETD fragmentation.[5][9]
-
Visualizations
Caption: A typical experimental workflow for DSSO cross-linking mass spectrometry.
Caption: Fragmentation of a DSSO inter-linked peptide in MS/MS and MS3.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Software – Rappsilber Laboratory [rappsilberlab.org]
- 13. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 15. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
Dealing with unexpected modifications on peptides after DSSO cross-linking
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected modifications on peptides after using the disuccinimidyl sulfoxide (DSSO) cross-linker.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of a DSSO cross-linking reaction?
When reacting with proteins, DSSO primarily targets the primary amines of lysine residues and the N-terminus of polypeptides.[1] The expected products fall into three main categories:
-
Inter-peptide Cross-links: A single DSSO molecule covalently links two separate peptide chains.
-
Intra-peptide Cross-links: A single DSSO molecule links two different lysine residues within the same peptide chain.[2]
-
Monolinks (or "Dead-End" Modifications): One end of the DSSO molecule reacts with a primary amine, while the other end is inactivated, most commonly by hydrolysis.[2][3] This results in a modification on a single lysine residue.
These reactions result in specific, predictable mass additions to the peptides, which are crucial for data analysis. The mass of an intact inter- or intra-peptide DSSO cross-link adds 158.0038 Da to the combined mass of the peptides.[4][5]
Q2: I'm observing unexpected mass shifts in my data. What are the most common causes?
Unexpected mass shifts often arise from side reactions involving the cross-linker, buffer components, or the amino acid residues themselves. Key sources include:
-
Hydrolysis: The N-hydroxysuccinimide (NHS) esters at the ends of DSSO are highly susceptible to hydrolysis in aqueous solutions.[5] If one NHS ester reacts with a peptide and the other reacts with water, it forms a hydrolyzed monolink with a mass addition of 176.0143 Da.[5][6]
-
Buffer Reactivity: Buffers containing primary amines, such as Tris or glycine, will compete with the target peptides for reaction with the NHS esters.[5][7] Using Tris to quench the reaction is standard, but its presence during the reaction can lead to the formation of Tris adducts on the peptide. A monolink quenched with Tris results in a mass addition of 279.0777 Da.[5][8]
-
Alternative Residue Reactivity: While DSSO primarily targets lysines, the NHS ester can also react with the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y).[9][10] Including these residues as potential modification sites in your database search can increase the number of identified cross-links but also significantly increases computational search time.[3][9]
-
Reagent Decomposition: DSSO can degrade in anhydrous solutions like DMSO via a retro-Michael reaction.[4][11][12] This reduces the concentration of active cross-linker and may produce other reactive species.
Q3: My cross-linking efficiency is very low or nonexistent. How can I troubleshoot this?
Low cross-linking efficiency is a common issue with several potential causes. Use the following checklist to diagnose the problem:
-
Reagent Integrity: DSSO is highly moisture-sensitive.[7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use and discard any unused solution.[5][7]
-
Incorrect Buffer: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[5] Recommended buffers include HEPES, PBS, sodium phosphate, or borate at a pH between 7 and 9.[5][7]
-
Suboptimal pH: The acylation reaction is most efficient at a pH of 7-9.[5] Lower pH values can significantly decrease cross-linking efficiency.
-
Low Protein Concentration: The hydrolysis of DSSO is a competing reaction. At low protein concentrations, hydrolysis is favored over the cross-linking reaction.[7] If possible, increase the concentration of your protein sample.
-
Inaccessible Amines: The target proteins may not have accessible primary amines that are within the DSSO spacer arm distance (~10.1 Å).[7]
-
Inadequate Molar Excess: The optimal molar excess of cross-linker to protein can vary. A 20-fold molar excess may be needed for minimal cross-linking, while up to a 300-fold excess might be required for some complexes.[5] It is recommended to perform a titration to find the optimal ratio for your specific system.
Q4: How should I configure my mass spectrometry search to identify these various modifications?
Properly configuring your data analysis software is critical for identifying both expected and unexpected modifications.
-
Define Variable Modifications: In your search parameters, you must define the mass shifts for all potential modifications as variable modifications on the target residues (primarily Lys, but also consider S, T, and Y). This includes the intact cross-link, hydrolyzed monolinks, and any buffer adducts (e.g., Tris).[8][13]
-
Utilize DSSO's Cleavability: DSSO is an MS-cleavable cross-linker. During collision-induced dissociation (CID), it fragments asymmetrically, producing signature "stub" fragments on the cleaved peptides.[14][15] These fragments allow for easier identification. The primary fragments to define in your software are:
Data Presentation: DSSO Mass Modifications
The following table summarizes the monoisotopic masses of common modifications and fragments associated with DSSO cross-linking experiments.
| Modification / Fragment Type | Chemical Formula | Mass Addition (Da) | Description |
| Intact Cross-Link | C6H6O3S | 158.0038 | Mass of the DSSO linker connecting two amino acid residues (inter- or intra-peptide).[5] |
| Monolink (Hydrolyzed) | C6H8O4S | 176.0143 | One arm of DSSO reacts with a peptide, the other is quenched by water.[5][6] |
| Monolink (Tris Quenched) | C10H17NO5S | 279.0777 | One arm of DSSO reacts with a peptide, the other is quenched by Tris buffer.[5] |
| Alkene Fragment | C3H2O | 54.0106 | A signature fragment remaining on a peptide after CID cleavage of the DSSO linker.[16] |
| Unsaturated Thiol Fragment | C3H3OS | 85.9826 | A signature fragment remaining on a peptide after CID cleavage and subsequent water loss.[15][16] |
| Sulfenic Acid Fragment | C3H5O2S | 103.9932 | A signature fragment remaining on a peptide after CID cleavage of the DSSO linker.[16] |
Experimental Protocols
Protocol 1: In Vitro Protein Cross-Linking with DSSO
This protocol is a general guideline for cross-linking purified proteins or protein complexes in solution.[5]
-
Prepare Protein Sample: Dissolve the purified protein or complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration in the micromolar range (e.g., 1-10 µM).
-
Prepare DSSO Stock Solution: Immediately before use, allow the vial of DSSO powder to equilibrate to room temperature. Dissolve 1 mg of DSSO in 51.5 µL of anhydrous DMSO to create a 50 mM stock solution.[5] Vortex to ensure it is fully dissolved. Do not store this solution.
-
Initiate Cross-Linking: Add the DSSO stock solution to the protein sample to achieve the desired final molar excess (e.g., a 100-fold molar excess is a common starting point). Mix gently but thoroughly.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or 1 M ammonium bicarbonate, to a final concentration of 20-50 mM.[5][8] Incubate for an additional 15-30 minutes at room temperature.
-
Prepare for MS Analysis: The cross-linked sample is now ready for downstream processing. This typically involves denaturation, reduction with DTT, alkylation with iodoacetamide, and proteolytic digestion (e.g., with trypsin).[4]
Protocol 2: In-Gel Digestion of Cross-Linked Proteins
This protocol can be used if you have separated your cross-linked protein complexes via SDS-PAGE.
-
Excise Gel Band: Using a clean scalpel, carefully excise the protein band of interest from the Coomassie-stained gel.
-
Destain and Dehydrate: Cut the band into small (~1x1 mm) pieces. Transfer them to a microcentrifuge tube. Wash the gel pieces with a solution of 50 mM ammonium bicarbonate / 50% acetonitrile until the Coomassie blue stain is removed. Dehydrate the gel pieces with 100% acetonitrile until they shrink and turn opaque white. Remove the acetonitrile and dry the pieces completely in a vacuum centrifuge.[1]
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in 10 mM DTT (in 50 mM ammonium bicarbonate) and incubate at 56°C for 1 hour.[1]
-
Remove the DTT solution and add 55 mM iodoacetamide (in 50 mM ammonium bicarbonate). Incubate for 45 minutes at room temperature in the dark.[1]
-
Wash the gel pieces with 50 mM ammonium bicarbonate, then dehydrate again with 100% acetonitrile. Dry the pieces completely.
-
-
Proteolytic Digestion:
-
Rehydrate the dry gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate). Use just enough volume to cover the pieces.[1]
-
After 10-15 minutes, add additional 50 mM ammonium bicarbonate buffer to ensure the pieces remain submerged.
-
Incubate overnight at 37°C.[2]
-
-
Extract Peptides:
-
Collect the supernatant from the digestion.
-
Perform one or two sequential extractions by adding a solution of 50% acetonitrile / 5% formic acid to the gel pieces, vortexing, and sonicating.[1]
-
Pool all supernatants. Concentrate the pooled extracts in a vacuum centrifuge and resuspend in a suitable buffer (e.g., 0.1% TFA) for LC-MS/MS analysis.
-
Visualizations
References
- 1. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US9222943B2 - Mass spectrometry-cleavable cross-linking agents to facilitate structural analysis of proteins and protein complexes, and method of using same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. login.medscape.com [login.medscape.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. njms.rutgers.edu [njms.rutgers.edu]
Technical Support Center: Overcoming Challenges in DSSO Cross-Linking of Low-Abundance Proteins
Welcome to the technical support center for DSSO cross-linking of low-abundance proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cross-linking low-abundance proteins with DSSO?
The primary challenges in DSSO cross-linking of low-abundance proteins stem from the inherent scarcity of the target molecules. This leads to several downstream issues:
-
Low Yield of Cross-Linked Peptides: Cross-linked peptides are often present in much lower quantities than their linear, unmodified counterparts, sometimes by two orders of magnitude or more.[1][2] This makes their detection by mass spectrometry (MS) difficult.
-
Ionization Suppression: The high abundance of unmodified peptides can suppress the ionization of the low-abundance cross-linked peptides in the mass spectrometer, further hindering their detection.[1]
-
Complex Data Analysis: The complexity of the sample digest, which contains unmodified peptides, dead-end modified peptides, and intra- and inter-linked peptides, presents a significant bioinformatic challenge.[1] The number of potential cross-linked peptide pairs increases quadratically with the number of proteins in the sample, a phenomenon known as the "n-squared problem".[2]
-
Bias Towards High-Abundance Proteins: Cross-linking reactions have a propensity to preferentially form on high-abundance proteins, making it even more challenging to capture interactions involving less abundant proteins.[3][4]
Q2: Why is DSSO a good choice for cross-linking low-abundance proteins?
DSSO (disuccinimidyl sulfoxide) is an MS-cleavable cross-linker, which offers significant advantages for identifying cross-linked peptides, especially in complex samples where target proteins are of low abundance.[5][6] The key benefit of DSSO is its sulfoxide bond, which is labile and can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[5][6][7] This cleavage separates the cross-linked peptides, allowing for their individual sequencing in a subsequent MS3 scan. This simplifies the resulting spectra and increases the confidence of peptide identification.[5][8]
Q3: How can I enrich for low-abundance cross-linked peptides?
Enrichment strategies are crucial for increasing the concentration of cross-linked peptides relative to unmodified peptides, thereby improving their chances of detection by MS. Common enrichment techniques include:
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Since inter-linked peptides are larger than single peptide chains, SEC can be used to enrich for these species.[2][9]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Inter-linked peptides typically have a higher charge state than linear peptides, allowing for their selective enrichment using SCX.[2][9][10]
-
Affinity Purification: Using biotinylated or clickable cross-linkers allows for the specific capture and enrichment of cross-linked products using affinity matrices like streptavidin beads.[5][11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your DSSO cross-linking experiments with low-abundance proteins.
Problem 1: Low or no cross-linking efficiency observed on SDS-PAGE.
-
Possible Cause 1: Suboptimal Reagent Concentration.
-
Solution: Optimize the molar excess of DSSO to your protein of interest. For in vitro cross-linking of purified proteins, a 100-fold molar excess is a good starting point.[6] For more complex samples like cell lysates, a higher concentration may be needed. It is recommended to perform a titration experiment to determine the optimal DSSO concentration.[12]
-
-
Possible Cause 2: Inappropriate Reaction Buffer.
-
Solution: Ensure your buffer is amine-free and at a pH between 7 and 9.[6] Buffers containing primary amines, such as Tris or glycine, will compete with the NHS-ester reaction and quench the cross-linker.[6][13] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[6]
-
-
Possible Cause 3: Hydrolysis of the Cross-linker.
-
Possible Cause 4: Low Protein Concentration.
-
Solution: For intermolecular cross-linking, maintaining a higher protein concentration can favor the reaction. However, for studying intramolecular cross-links or avoiding aggregation, a protein concentration in the micromolar range is recommended.[6]
-
Problem 2: Cross-linked peptides are not detected by mass spectrometry.
-
Possible Cause 1: Insufficient Enrichment of Cross-linked Peptides.
-
Possible Cause 2: Inefficient Proteolytic Digestion.
-
Possible Cause 3: Suboptimal MS Acquisition Method.
Problem 3: High number of false-positive identifications in the data analysis.
-
Possible Cause 1: Large and Complex Search Space.
-
Possible Cause 2: Incorrect False Discovery Rate (FDR) Estimation.
-
Solution: Standard FDR calculation methods for linear peptides may not be suitable for cross-linked peptides.[8] Use specialized software designed for cross-linking data analysis, such as XlinkX, which can handle the unique fragmentation patterns of MS-cleavable cross-linkers and provide more accurate FDR estimations.[17][18]
-
Quantitative Data Summary
| Parameter | In Vitro Cross-linking (Purified Protein) | In Situ Cross-linking (Live Cells) | Reference |
| Protein Concentration | 10 µM | ~10^7 cells/mL | [6][14] |
| DSSO Stock Solution | 50 mM in DMSO or DMF | 50 mM in DMSO | [6][14] |
| Molar Excess of DSSO | 100-fold over protein | - | [6] |
| Final DSSO Concentration | 1 mM | 5-10 mM | [5][6] |
| Reaction Buffer | 20 mM HEPES, pH 7.5 | PBS, pH 7.4 | [6][14] |
| Reaction Temperature | Room Temperature or 4°C | 4°C or Room Temperature | [6][14] |
| Reaction Time | 30 minutes - 1 hour | 10 - 60 minutes | [5][6][14] |
| Quenching Reagent | 1 M Ammonium Bicarbonate or Tris | 1 M Tris-HCl or Ammonium Bicarbonate | [6][14] |
| Final Quencher Conc. | 20 mM | 20-50 mM | [6][14] |
Detailed Experimental Protocols
In Vitro DSSO Cross-Linking of a Purified Protein Complex
-
Protein Preparation: Dissolve the purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of 10 µM.[6]
-
DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 µL of anhydrous DMSO.[6]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final 100-fold molar excess of the cross-linker. Incubate the reaction for 30-60 minutes at room temperature.[6][18]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate, to a final concentration of 20 mM. Incubate for 15-30 minutes at room temperature.[6][18]
-
Sample Preparation for MS:
-
Denature the cross-linked protein by adding guanidine hydrochloride to a final concentration of 6 M.[14][15]
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.[14][15]
-
Alkylate cysteine residues with 55 mM iodoacetamide at room temperature for 30 minutes in the dark.[14][15]
-
Dilute the sample to reduce the guanidine hydrochloride concentration to below 1 M.
-
Digest the protein with an appropriate protease (e.g., Trypsin, Lys-C) overnight at 37°C.[5]
-
-
Enrichment (Optional but Recommended):
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS using a data-dependent acquisition method that triggers MS3 fragmentation on the characteristic DSSO reporter ions.[5][16]
In Situ DSSO Cross-Linking in Live Cells
-
Cell Preparation: Harvest approximately 50 million cells and wash them twice with ice-cold PBS.[6][14]
-
Cross-Linking: Resuspend the cell pellet in 1 mL of hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl2).[14][15] Add 50 µL of 50 mM DSSO in DMSO and incubate for 1 hour at 4°C.[14][15]
-
Quenching: Quench the reaction by adding 50 µL of 500 mM Tris-HCl, pH 8.[14][15]
-
Cell Lysis and Protein Extraction: Proceed with your standard protocol for cell lysis and protein extraction.
-
Sample Preparation for MS: Follow steps 5-7 from the In Vitro protocol.
Visualizations
Caption: A generalized workflow for DSSO cross-linking of low-abundance proteins.
Caption: A troubleshooting decision tree for common DSSO cross-linking issues.
References
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Technical Support Center: Analysis of DSSO Cross-Linking Mass Spectrometry Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disuccinimidyl sulfoxide (DSSC) cross-linking mass spectrometry (XL-MS) data.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of DSSO XL-MS data with widely used software suites.
XlinkX Software
| Question | Answer |
| Why am I getting no or very few cross-link identifications? | 1. Check MS data quality: Ensure high-quality MS2 and MS3 spectra were acquired. DSSO analysis relies on the detection of characteristic doublet peaks in the MS2 spectrum for the MS3-based workflow.[1] 2. Verify search parameters: Incorrect precursor or fragment mass tolerances are a common source of error. For Orbitrap data, a precursor mass tolerance of 10 ppm and a fragment mass tolerance of 20 ppm are typical starting points.[1] 3. Review fixed and variable modifications: Ensure that carbamidomethylation of cysteine is set as a fixed modification and that potential modifications like methionine oxidation and DSSO monolinks are included as variable modifications. 4. Database selection: Use a relevant and correctly formatted FASTA database. A concatenated target-decoy database is essential for reliable False Discovery Rate (FDR) estimation.[1] 5. XlinkX node settings: Within Proteome Discoverer, ensure the XlinkX nodes (Detect, Search, Validator) are correctly configured in the processing and consensus workflows.[2] |
| My FDR seems high, or I am seeing many false positives. What can I do? | 1. Optimize the score cutoff: After the initial search, you may need to apply a more stringent score cutoff to reduce the FDR. This can be done within the XlinkX Validator node. 2. Manual inspection of spectra: Visually inspect the annotated spectra of high-scoring and low-scoring cross-links to understand the quality of the peptide-spectrum matches (PSMs). Look for the characteristic DSSO fragment doublets. 3. Decoy database strategy: Ensure you are using a robust decoy generation method (e.g., protein sequence reversal) to accurately estimate the FDR. |
| How do I define a new or custom cross-linker in XlinkX? | XlinkX, within the Proteome Discoverer environment, allows for the definition of new cross-linkers through the modification manager. You will need to specify the name, abbreviation, mass, and the specificities of the reactive groups (e.g., Lys, Ser, Thr, Tyr for NHS esters). For cleavable cross-linkers like DSSO, you must also define the masses of the fragments generated upon cleavage.[3][4] |
MeroX Software
| Question | Answer |
| MeroX is running very slowly or crashing. How can I fix this? | 1. Increase allocated memory: MeroX can be memory-intensive, especially with large datasets. You can increase the Java heap size by launching MeroX from the command line with a command like java -Xmx8g -jar MeroX.jar, where 8g allocates 8 gigabytes of RAM. 2. Local data processing: Process your data on a local hard drive rather than a network drive or USB stick to improve file access speed.[5] 3. Process files individually: Instead of batch processing multiple raw files, analyze them one by one and merge the results later.[5] |
| I am not finding any cross-links. What are the common causes? | 1. Incorrect precursor precision: If the mass accuracy of your instrument is not correctly set in the "Mass Comparison" settings, MeroX will fail to identify candidate cross-linked peptides.[6] 2. Protease settings: Ensure the correct protease is selected and that the maximum number of missed cleavages is appropriate for your sample. 3. Cross-linker definition: Double-check that the correct cross-linker is selected and that its specificities and fragment masses are accurately defined. For DSSO, MeroX has pre-defined settings.[6] 4. MS file format: Ensure your mass spectrometry data is converted to a compatible format (e.g., .mgf, .mzML).[7] |
| How do I interpret the decoy analysis in MeroX? | MeroX performs a decoy analysis by searching against a database of reversed protein sequences. The results are displayed as a bar chart showing the score distribution of target hits (blue) versus decoy hits (red). A good separation between the two distributions indicates a reliable scoring and a low false-positive rate at a given score threshold.[8] |
| Can MeroX analyze data from isotope-labeled cross-linkers? | Yes, MeroX can handle data from isotopically labeled proteins (e.g., 15N labeling). You need to define "light" and "heavy" amino acids in the settings and format your FASTA file accordingly.[5] |
pLink 2 Software
| Question | Answer |
| My pLink 2 search is failing with an error message. What should I do? | 1. Check the log file: pLink 2 generates a detailed log file that often contains specific information about the error. Review this file for clues. 2. Verify file paths: Ensure that the paths to the spectra files, FASTA file, and output directory are correct in your pLink 2 parameter file. 3. Parameter file format: Double-check the syntax of your parameter file. Even small formatting errors can cause the search to fail. Refer to the pLink 2 documentation for the correct format. 4. Memory allocation: For large datasets, pLink 2 may require significant memory. Ensure your system has sufficient RAM available. |
| How do I choose the right precursor mass tolerance in pLink 2? | The precursor mass tolerance should be set based on the mass accuracy of your instrument. For high-resolution instruments like the Orbitrap, a tolerance of 10-20 ppm is common. Setting this value too wide can increase search times and the number of false positives, while setting it too narrow can lead to missed identifications. |
| What is the purpose of the "open search" strategy in pLink 2? | The open search strategy in pLink 2 allows for the identification of cross-links with unexpected modifications or non-specific cleavages by using a wider precursor mass window in the initial search stage. This can help to identify more diverse types of cross-linked peptides. |
Frequently Asked Questions (FAQs)
Experimental Design and Sample Preparation
| Question | Answer |
| What is the optimal concentration of DSSO to use for cross-linking? | The optimal concentration of DSSO needs to be determined empirically for each system. For in vitro cross-linking of purified proteins or complexes, a 100-fold molar excess of cross-linker over protein is a common starting point.[5] For in-cell cross-linking, a final concentration of 1-3 mM DSSO is often used.[9] It is recommended to perform a titration experiment to find the concentration that yields a good number of cross-links without causing excessive protein aggregation. |
| What buffers are compatible with DSSO cross-linking? | DSSO contains NHS esters that react with primary amines. Therefore, buffers containing primary amines, such as Tris or glycine, should be avoided as they will quench the reaction.[10] Suitable buffers include HEPES, PBS (phosphate-buffered saline), and sodium phosphate at a pH between 7 and 9. |
| How can I enrich for DSSO cross-linked peptides? | Due to their low abundance, enrichment of cross-linked peptides is often necessary. Common methods include: • Size Exclusion Chromatography (SEC): Cross-linked peptides are generally larger than linear peptides and can be separated based on size.[11] • Strong Cation Exchange (SCX): Cross-linked peptides typically have a higher charge state than linear peptides and can be enriched using SCX chromatography.[11] |
| What are the key steps in preparing a DSSO cross-linked sample for mass spectrometry? | A typical workflow includes: 1. Cross-linking reaction: Incubation of the protein sample with DSSO. 2. Quenching: Stopping the reaction with an amine-containing buffer like Tris-HCl. 3. Denaturation, Reduction, and Alkylation: Unfolding the proteins, reducing disulfide bonds (e.g., with DTT), and alkylating cysteines (e.g., with iodoacetamide). 4. Proteolytic Digestion: Digesting the proteins into peptides, typically with trypsin. 5. Enrichment (optional): Enriching for cross-linked peptides using SEC or SCX. 6. Desalting: Removing salts and other contaminants before LC-MS/MS analysis. |
Data Analysis and Interpretation
| Question | Answer |
| What is the difference between MS2 and MS3-based analysis of DSSO data? | DSSO is an MS-cleavable cross-linker. In the mass spectrometer, it can be fragmented during MS2, breaking the cross-linker and leaving characteristic mass signatures on the two linked peptides. These signature ions can then be selected for further fragmentation in an MS3 experiment to determine the sequence of each peptide individually.[1] Some software, like XlinkX, can utilize both MS2 and MS3 data to increase identification confidence.[1] |
| How is the False Discovery Rate (FDR) controlled in XL-MS data analysis? | Similar to standard proteomics, the FDR in XL-MS is typically estimated using a target-decoy database search strategy. The software searches the experimental spectra against a database of real (target) protein sequences and a database of reversed or shuffled (decoy) sequences. The number of decoy hits at a given score threshold is used to estimate the number of false positives in the target hits. An FDR of 1-5% is commonly accepted. |
| What are the different types of cross-links I might identify? | • Intra-protein cross-links: Links between two amino acids within the same protein chain. These provide information about the protein's three-dimensional structure. • Inter-protein cross-links: Links between two amino acids in different protein chains. These identify protein-protein interactions and provide information about the architecture of protein complexes. • Loop-links: A type of intra-protein cross-link where both ends of the cross-linker react with the same peptide. • Monolinks (or dead-end modifications): Only one end of the cross-linker has reacted with a protein, while the other end has been hydrolyzed. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in DSSO cross-linking experiments.
| Parameter | Typical Value/Range | Reference(s) |
| Cross-linker Concentration (in vitro) | 10-300-fold molar excess over protein | [5] |
| Cross-linker Concentration (in vivo) | 1-10 mM | [5][9] |
| Reaction Time | 30-60 minutes | [9] |
| Quenching Agent Concentration | 20-50 mM Tris-HCl | [5][9] |
| Precursor Mass Tolerance (Orbitrap) | 5-20 ppm | [1] |
| Fragment Mass Tolerance (Orbitrap) | 10-30 ppm | [1] |
| Fragment Mass Tolerance (Ion Trap) | 0.5-0.6 Da | [1] |
| Acceptable False Discovery Rate (FDR) | 1-5% |
Experimental Protocols
Detailed Protocol for In Vitro DSSO Cross-Linking of a Purified Protein Complex
-
Protein Preparation:
-
Ensure the purified protein complex is in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should ideally be in the low micromolar range (e.g., 1-10 µM) to favor intra-complex cross-linking over inter-complex cross-linking.
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a fresh 50 mM stock solution of DSSO by dissolving it in anhydrous DMSO.
-
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final molar excess (e.g., 100-fold).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation:
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
-
Detailed Protocol for In-Cell DSSO Cross-Linking
-
Cell Culture and Harvesting:
-
Grow cells to approximately 80% confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media.
-
-
Cross-linking:
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS) at a concentration of approximately 10^7 cells/mL.
-
Add DSSO (from a fresh stock in DMSO) to a final concentration of 1-3 mM.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Quenching:
-
Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors. Lysis can be performed under denaturing conditions (e.g., with 8 M urea) to ensure complete protein solubilization.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same steps for denaturation, reduction, alkylation, digestion, and desalting as described in the in vitro protocol. Enrichment of cross-linked peptides is highly recommended for complex samples like whole-cell lysates.
-
Signaling Pathway and Workflow Diagrams
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[12] XL-MS can be used to study the protein-protein interactions within the mTORC1 and mTORC2 complexes and their interactions with upstream regulators and downstream effectors.[13]
Caption: A simplified diagram of the mTOR signaling pathway.
DSSC Cross-Linking and Data Analysis Workflow
This diagram illustrates the general workflow for a DSSO cross-linking mass spectrometry experiment, from sample preparation to data analysis.
Caption: General workflow for DSSO cross-linking mass spectrometry.
Logical Relationship for Troubleshooting Software Issues
This diagram outlines a logical approach to troubleshooting common software-related problems in XL-MS data analysis.
Caption: A logical workflow for troubleshooting XL-MS software issues.
References
- 1. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 5. StavroX and MeroX - Frequently asked questions (FAQ) [stavrox.com]
- 6. StavroX and MeroX - Help and Contact [stavrox.com]
- 7. StavroX and MeroX - Quick User Guide [stavrox.com]
- 8. StavroX and MeroX - Help [stavrox.com]
- 9. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Improved analysis of crosslinking mass spectrometry data with Kojak 2.0, advanced by integration into the Trans-Proteomic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Quenching DSSO Cross-Linking Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of DSSO (disuccinimidyl sulfoxide) cross-linking reactions. Adherence to proper quenching protocols is critical for obtaining reliable and reproducible results in protein-protein interaction studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a DSSO cross-linking reaction?
Quenching is a critical step to stop the cross-linking reaction by deactivating any unreacted DSSO. Failure to quench the reaction can lead to non-specific cross-linking over time, resulting in artifacts and making it difficult to interpret the results. This is particularly important for ensuring that the identified protein-protein interactions accurately reflect the state of the sample at the time of the experiment.
Q2: What are the most common quenching reagents for DSSO cross-linking reactions?
The most common quenching reagents for DSSO cross-linking reactions are primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and ammonium bicarbonate.[1][2][3][4] Glycine can also be used to quench N-hydroxysuccinimide (NHS) ester reactions.[5]
Q3: Which quenching reagent is most effective?
Q4: Can the quenching reagent interfere with downstream analysis?
Yes, the choice and concentration of the quenching reagent can impact downstream applications. For instance, high concentrations of Tris have been reported to potentially reverse formaldehyde cross-links, which could, in principle, affect NHS ester-based cross-links as well, although this is less documented for DSSO.[9][10] It is crucial to use the recommended concentrations to avoid such issues. For mass spectrometry analysis, volatile buffers like ammonium bicarbonate are often preferred as they can be easily removed during sample preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific cross-linking in downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) | Incomplete quenching of the DSSO cross-linker. | - Ensure the final concentration of the quenching reagent is sufficient. For Tris, a final concentration of 20-50 mM is commonly used.[5][11] - Increase the incubation time for the quenching reaction to ensure all unreacted DSSO is deactivated. A 15-30 minute incubation is typical.[5][12] - Ensure thorough mixing of the quenching buffer with the reaction mixture. |
| Loss of signal or low yield of cross-linked products | Reversal of cross-links by the quenching agent. | - While less common with DSSO than formaldehyde cross-linking, using excessively high concentrations of quenching reagents like Tris might contribute to this. Adhere to recommended concentration ranges (20-50 mM for Tris).[5][11] - Minimize the incubation time with the quenching buffer to the recommended duration (15-30 minutes). |
| Unexpected protein modifications observed in mass spectrometry | Side reactions with the quenching reagent. | - Ensure the pH of the quenching buffer is appropriate. For Tris-HCl, a pH of 7.5-8.0 is common.[12] - Consider using a different quenching reagent, such as ammonium bicarbonate, which is volatile and less likely to cause adduction issues.[2] |
| Precipitation of sample upon addition of quenching buffer | Buffer incompatibility or changes in solubility. | - Ensure the quenching buffer is at the correct pH and is compatible with the protein sample buffer. - Add the quenching buffer slowly while gently mixing. |
Quantitative Data on Quenching Reagents
While direct side-by-side quantitative comparisons of quenching efficiency for DSSO are limited in the literature, the following table summarizes commonly used quenching conditions from various sources.
| Quenching Reagent | Final Concentration | Incubation Time | Incubation Temperature | Reference(s) |
| Tris-HCl | 20-50 mM | 15-30 minutes | Room Temperature or on ice | [4][5][11][12] |
| Ammonium Bicarbonate | 20-100 mM | ~15 minutes | Room Temperature or 37°C | [1][2] |
| Glycine | 20-50 mM | ~15 minutes | Room Temperature | [5] |
Experimental Protocols
Protocol 1: Quenching with Tris-HCl
This protocol is suitable for most in-vitro and in-cellulo cross-linking experiments.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5-8.0.
-
Add Quenching Buffer: Add the 1 M Tris-HCl stock solution to the cross-linking reaction to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 20 mM.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5][11]
-
Proceed to Downstream Processing: After quenching, the sample can be processed for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Quenching with Ammonium Bicarbonate
This protocol is particularly advantageous for samples intended for mass spectrometry analysis due to the volatility of the quenching reagent.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of ammonium bicarbonate.
-
Add Quenching Buffer: Add the 1 M ammonium bicarbonate stock solution to the cross-linking reaction to a final concentration of 20-100 mM.[1][2]
-
Incubate: Incubate the reaction for approximately 15 minutes at room temperature or 37°C.[1]
-
Proceed to Downstream Processing: The sample can then be processed for mass spectrometry analysis. Excess ammonium bicarbonate can be removed by lyophilization.
Visualizations
Caption: Experimental workflow for DSSO cross-linking and quenching.
Caption: Troubleshooting logic for high background in DSSO cross-linking.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DSSO Cross-Linking Results: A Guide to Orthogonal Methods
A comparative guide for researchers, scientists, and drug development professionals on the validation of protein-protein interactions identified through Disuccinimidyl sulfoxide (DSSC) cross-linking.
This compound (DSSC) has emerged as a powerful MS-cleavable cross-linker for identifying protein-protein interactions (PPIs) and elucidating the structural topology of protein complexes.[1][2] The unique MS-cleavable nature of DSSC simplifies the identification of cross-linked peptides, providing valuable distance constraints for structural modeling.[1][2] However, like any experimental technique, the results from DSSC cross-linking mass spectrometry (XL-MS) should be validated using orthogonal methods to ensure the accuracy and biological relevance of the identified interactions. This guide provides a comparative overview of key orthogonal methods for validating DSSC cross-linking results, complete with experimental protocols and data presentation guidelines.
The Importance of Orthogonal Validation
Orthogonal validation involves using independent experimental techniques to confirm initial findings. This approach is crucial for several reasons:
-
Minimizing False Positives: XL-MS can sometimes generate artifacts or identify transient, non-functional interactions. Orthogonal methods help to distinguish between bona fide interactions and experimental noise.
-
Providing Complementary Information: Different techniques probe different aspects of protein interactions. Combining methods provides a more comprehensive understanding of the interaction's nature, such as its stoichiometry, stability, and cellular context.
This guide focuses on three primary orthogonal methods for validating DSSC cross-linking results:
-
Quantitative Mass Spectrometry: While intrinsically linked to the DSSC workflow, further quantitative MS analysis can provide a deeper validation of the initial findings.
-
Western Blotting: A widely used technique to visualize cross-linked protein complexes and confirm interactions.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A powerful method for determining the absolute molecular weight and oligomeric state of protein complexes in solution.
-
Pull-Down Assays: A classic technique to confirm direct or indirect interactions between a "bait" protein and its "prey."
Comparison of Orthogonal Validation Methods
The following table summarizes the key quantitative outputs and considerations for each validation method.
| Method | Quantitative Information Provided | Advantages | Limitations |
| Quantitative Mass Spectrometry (qXL-MS) | - Relative abundance of cross-linked peptides between different conditions.- Stoichiometry of interacting proteins.- Identification of specific cross-linked residues. | - High-throughput and provides residue-level information.- Can quantify changes in interactions under different cellular states.- MS-cleavable nature of DSSC simplifies data analysis.[1][2] | - Can be complex to set up and requires specialized instrumentation and software.- May not distinguish between direct and indirect interactions within a complex. |
| Western Blotting | - Visualization of higher molecular weight cross-linked species.- Semi-quantitative estimation of the extent of cross-linking based on band intensity.- Confirmation of the presence of specific proteins in a cross-linked complex. | - Widely accessible and relatively simple to perform.- Provides a clear visual confirmation of cross-linking.- Can be used to probe for specific interaction partners. | - Low throughput.- Provides limited information on the stoichiometry and specific sites of interaction.- Antibody availability and specificity can be a limiting factor. |
| SEC-MALS | - Absolute molecular weight of protein complexes.- Determination of the oligomeric state and stoichiometry.- Assessment of sample homogeneity and aggregation. | - Provides accurate molecular weight determination without the need for standards.- Can analyze proteins in their native-like solution state.- Can distinguish between different oligomeric species. | - Requires purified protein samples.- May not be suitable for very large or heterogeneous complexes.- Does not identify the specific proteins within the complex. |
| Pull-Down Assay | - Confirmation of a direct or indirect interaction between a bait and prey protein.- Semi-quantitative assessment of interaction strength based on the amount of co-precipitated protein. | - Relatively straightforward and widely used.- Can be used to confirm binary interactions.- Can be performed with cell lysates or purified proteins. | - Prone to false positives due to non-specific binding to the beads or matrix.- Overexpression of tagged proteins may lead to non-physiological interactions.- Does not provide information on the interaction interface. |
Experimental Workflows and Signaling Pathways
DSSO Cross-Linking and Validation Workflow
The following diagram illustrates the general workflow for DSSO cross-linking followed by orthogonal validation.
Logical Relationship of Validation Methods
This diagram illustrates how the different orthogonal methods provide complementary information to validate the initial XL-MS findings.
Experimental Protocols
DSSO Cross-Linking Protocol
This protocol is a general guideline and should be optimized for the specific protein system under investigation.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL. Avoid primary amine-containing buffers like Tris.
-
DSSC (e.g., Thermo Fisher Scientific) freshly prepared in anhydrous DMSO at a 25 mM stock concentration.
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
Reaction tubes.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein sample with the DSSC stock solution. The final concentration of DSSC typically ranges from 0.5 to 2 mM, and the molar ratio of cross-linker to protein should be optimized (e.g., 20:1, 50:1, 100:1).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for Downstream Analysis: The cross-linked sample is now ready for analysis by orthogonal methods. For mass spectrometry, the sample is typically denatured, reduced, alkylated, and digested with a protease like trypsin. For Western blotting or SEC-MALS, the sample can be used directly or after buffer exchange.
Western Blotting Protocol for Cross-Linked Samples
Materials:
-
Cross-linked protein sample.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the proteins of interest.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Mix the cross-linked sample with SDS-PAGE loading buffer. It is crucial to decide whether to include a reducing agent (like DTT or β-mercaptoethanol). Omitting the reducing agent will keep disulfide-linked complexes intact, while its inclusion will break them.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Include a non-cross-linked control to compare the band patterns.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Look for the appearance of higher molecular weight bands in the cross-linked sample compared to the control, which indicates the formation of cross-linked complexes.[3]
SEC-MALS Protocol for Cross-Linked Complexes
Materials:
-
Cross-linked and quenched protein sample.
-
SEC column appropriate for the expected size of the complex.
-
HPLC or FPLC system.
-
MALS detector.
-
Refractive index (RI) detector.
-
Mobile phase (e.g., filtered and degassed PBS).
Procedure:
-
Sample Preparation: Filter the cross-linked sample through a 0.1 or 0.22 µm filter to remove any aggregates.
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for both the MALS and RI detectors.
-
Data Collection: Inject the cross-linked sample onto the equilibrated SEC column. Collect the light scattering and refractive index data as the sample elutes.
-
Data Analysis: Use the software provided with the MALS instrument to calculate the molar mass of the species eluting at each time point across the chromatographic peak. A successful cross-linking reaction should result in a shift to an earlier elution volume and an increase in the calculated molar mass compared to the non-cross-linked control.[4][5]
Pull-Down Assay Protocol
Materials:
-
Cell lysate or purified proteins containing the potential interacting partners.
-
"Bait" protein with an affinity tag (e.g., GST, His-tag).
-
Affinity beads (e.g., Glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins).
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Bait Protein Immobilization: Incubate the affinity-tagged bait protein with the corresponding affinity beads to allow for binding.
-
Washing: Wash the beads several times to remove any unbound bait protein.
-
Incubation with Prey: Add the cell lysate or purified "prey" protein to the beads and incubate to allow for the interaction to occur.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and any interacting prey proteins from the beads using an appropriate elution buffer (e.g., containing glutathione for GST-tags or imidazole for His-tags).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and western blotting using an antibody against the prey protein to confirm the interaction.[6]
References
- 1. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Hybrid Approach to Unraveling Protein Architecture: Validating DSSO Cross-Linking Derived Structures with Cryo-EM
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, elucidating the three-dimensional architecture of proteins and their complexes is paramount to understanding their function and to the development of targeted therapeutics. Two powerful techniques, cross-linking mass spectrometry (XL-MS) using reagents like disuccinimidyl sulfoxide (DSSO), and cryogenic electron microscopy (cryo-EM), are increasingly being used in a complementary fashion to achieve high-confidence structural models. This guide provides an objective comparison of their synergistic application, focusing on the validation of protein structures identified by DSSO cross-linking with near-atomic resolution cryo-EM data, using the human 26S proteasome as a case study.
The Synergy of DSSO Cross-Linking and Cryo-EM
DSSO is a mass spectrometry-cleavable cross-linking reagent that covalently links amino acid residues (primarily lysines) that are in close proximity within a protein or protein complex.[1][2][3] This provides distance constraints that can be used to infer the spatial arrangement of proteins and their subunits.[4][5][6] However, XL-MS provides low-resolution structural information.[7]
Cryo-EM, on the other hand, is a technique that can determine the structure of proteins and other biological macromolecules at near-atomic resolution.[8][9][10] By rapidly freezing purified protein samples in vitreous ice, their native structure is preserved, allowing for imaging with an electron microscope.[8][9] Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D density map.[8]
The combination of these two techniques provides a powerful workflow for structural biologists. DSSO cross-linking can provide initial structural hypotheses and identify protein-protein interactions, which can then be validated and refined with high-resolution cryo-EM data.[7][11] Conversely, cross-linking data can be invaluable for interpreting regions of cryo-EM maps that are of lower resolution, helping to dock known crystal structures or to trace flexible loops.[7]
Comparative Analysis: DSSO Cross-Linking vs. Cryo-EM
| Feature | DSSO Cross-Linking Mass Spectrometry | Cryogenic Electron Microscopy (Cryo-EM) |
| Primary Output | Distance constraints between amino acid residues | 3D electron density map |
| Resolution | Low (provides proximity information) | High (near-atomic to atomic) |
| Sample Requirements | Purified protein or protein complex | Highly pure and homogeneous protein sample |
| Strengths | - Can be performed in situ (in cells)[2][12] - Captures dynamic and transient interactions[7] - Provides information on protein-protein interfaces | - Provides high-resolution structural detail[8][9] - Can visualize large and complex assemblies[8][9] - Does not require protein crystallization |
| Limitations | - Provides sparse distance information - Can be challenging to identify cross-linked peptides in complex samples | - Requires specialized and expensive equipment[1] - Data processing can be computationally intensive[8] - Sample preparation can be challenging |
Case Study: The Human 26S Proteasome
The 26S proteasome is a large, multi-subunit protein complex responsible for protein degradation in eukaryotic cells, playing a crucial role in the ubiquitin-proteasome pathway.[13][14][15][16] Its dynamic nature and complexity make it an ideal candidate for study by a combination of DSSO cross-linking and cryo-EM.
In a comprehensive study of the human 26S proteasome, researchers identified 447 unique lysine-to-lysine linkages using a DSSO-based in vivo and in vitro cross-linking workflow.[11] These cross-links delineated 67 interprotein and 26 intraprotein interactions.[11] When these distance constraints were mapped onto a high-resolution cryo-EM structure of the proteasome, the vast majority of the cross-links were found to be consistent with the cryo-EM model, with Cα-Cα distances falling within the expected range for the DSSO cross-linker (less than 35 Å).[11] This provided strong validation for the overall architecture of the proteasome determined by cryo-EM.
Furthermore, the cross-linking data revealed dynamic regions of the proteasome that were not well-resolved in the cryo-EM maps.[11] Specifically, the subunits Rpn1, Rpn6, and Rpt6 displayed multiple conformations, providing new insights into the dynamic nature of the proteasome during its function.[11]
Experimental Protocols
DSSO Cross-Linking of the 26S Proteasome
This protocol is a generalized summary based on established methods.[2][12][17][18]
-
Protein Purification: The 26S proteasome is purified from human cells (e.g., HEK293T) using affinity purification methods.[11]
-
Cross-Linking Reaction:
-
The purified proteasome is buffer-exchanged into a cross-linking buffer (e.g., 50 mM PBS, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM ATP).[4]
-
A fresh solution of DSSO in DMSO is added to the protein sample to a final concentration of 1-2 mM.[6][18]
-
The reaction is incubated at room temperature for 30-60 minutes.
-
The reaction is quenched by the addition of Tris-HCl to a final concentration of 20-50 mM.[18]
-
-
Protein Digestion:
-
Mass Spectrometry Analysis:
Cryo-EM Structure Determination of the 26S Proteasome
This protocol is a generalized summary of the cryo-EM workflow.[1][8][9][10][19]
-
Grid Preparation:
-
A small volume (3-4 µL) of the purified 26S proteasome sample is applied to a glow-discharged cryo-EM grid.
-
The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image Processing:
-
The raw micrographs are subjected to motion correction and contrast transfer function (CTF) estimation.[8]
-
Individual proteasome particles are picked from the micrographs.[8]
-
2D classification is performed to remove images of poor quality or non-proteasome particles.[8]
-
An initial 3D model is generated and refined against the 2D class averages.[8]
-
3D classification is used to separate particles into different conformational states.
-
The final 3D density map is reconstructed to the highest possible resolution.[8]
-
-
Model Building and Refinement:
-
An atomic model of the 26S proteasome is built into the cryo-EM density map using molecular modeling software.
-
The model is refined to fit the density map and to have good stereochemistry.
-
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The integration of DSSO cross-linking mass spectrometry and cryo-electron microscopy offers a robust and comprehensive approach for determining the structure of complex and dynamic proteins like the 26S proteasome.[5][11] DSSO-XL-MS provides valuable distance constraints that serve as an independent validation of high-resolution cryo-EM structures, increasing the confidence in the final atomic model.[11][20] This hybrid approach not only confirms known structural features but also has the potential to reveal novel conformational states and protein-protein interactions, paving the way for a deeper understanding of protein function and the development of novel therapeutic interventions.[11]
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cryo-EM structures and dynamics of substrate-engaged human 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Molecular Details Underlying Dynamic Structures and Regulation of the Human 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure characterization of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Biology of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols for Processing and Interpreting cryoEM Data Using Bsoft: A Case Study of the Retinal Adhesion Protein, Retinoschisin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vivo Protein Interaction Studies: A Comparative Guide to Disuccinimidyl Sulfoxide (DSSO) and Photo-Activatable Cross-linkers
For researchers, scientists, and drug development professionals navigating the complexities of in vivo protein-protein interaction (PPI) analysis, the choice of cross-linking chemistry is a critical decision that dictates the scope and nature of the captured interactions. This guide provides an objective comparison between the residue-specific, MS-cleavable cross-linker Disuccinimidyl sulfoxide (DSSO) and the versatile class of photo-activatable cross-linkers.
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs with residue-level resolution directly within a cellular environment.[1] The covalent bonds introduced by cross-linkers stabilize transient and weak interactions, allowing for their capture and subsequent identification by mass spectrometry. This is particularly valuable for in vivo studies, where preserving the native interaction landscape is paramount.[2][3]
This guide will delve into the mechanisms, performance, and experimental considerations for two prominent types of cross-linkers used in these studies: the amine-reactive DSSO and various photo-activatable reagents.
Mechanism of Action: Specificity vs. Universality
The fundamental difference between DSSO and photo-activatable cross-linkers lies in their reactivity.
This compound (DSSO) is a homobifunctional cross-linker, meaning it has two identical reactive groups.[4] These are N-hydroxysuccinimide (NHS) esters, which specifically and efficiently react with primary amines (-NH2), primarily found on the side chains of lysine residues and the N-termini of proteins.[5][6] This reaction forms a stable amide bond. DSSO is designed to be membrane-permeable, allowing it to be used for intracellular cross-linking in living cells.[7][8] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID).[4][6][9] This simplifies data analysis by allowing the two cross-linked peptides to be separated and sequenced individually.[7][9][10]
Photo-activatable cross-linkers are chemically inert until they are exposed to ultraviolet (UV) light.[11] Upon photo-activation, they generate highly reactive, short-lived intermediates that can form covalent bonds with a wide range of amino acid side chains and even the peptide backbone in close proximity.[11][12] Common photoreactive groups include aryl azides and diazirines.[11]
-
Aryl Azides: Upon UV exposure, they form highly reactive nitrene intermediates.
-
Diazirines: These are often preferred due to their smaller size, greater stability, and efficient activation with long-wave UV light (~330-370 nm), which minimizes potential protein damage.[11][13] Activation of diazirines creates carbene intermediates that readily react with various C-H, N-H, O-H, and S-H bonds.[10][13]
This non-specific reactivity allows photo-cross-linkers to capture interactions that might be missed by residue-specific linkers like DSSO, which are dependent on the presence of accessible lysine residues at the correct distance.[10] However, this indiscriminate nature can also lead to more complex and challenging data analysis.[1][10] To address this, MS-cleavable photo-activatable cross-linkers, such as SDASO (Succinimidyl diazirine sulfoxide) and DSBSO (disuccinimidyl bis-sulfoxide), have been developed, combining the benefits of both technologies.[10][14]
Performance Comparison
The choice between DSSO and photo-activatable cross-linkers involves a trade-off between specificity, control, and the breadth of interactions being targeted.
| Feature | This compound (DSSO) | Photo-Activatable Cross-linkers |
| Reactivity | Homobifunctional NHS-ester | Photo-induced generation of reactive intermediates (e.g., carbenes, nitrenes) |
| Specificity | Specific for primary amines (Lysine, N-termini)[5][6] | Non-specific; reacts with multiple amino acid side chains and peptide backbone[10][13] |
| Activation | Spontaneous reaction upon addition to sample | Requires UV light activation[11] |
| Temporal Control | Limited; reaction begins immediately | High; cross-linking is initiated at a precise moment by UV exposure[12] |
| Cell Permeability | Yes, membrane-permeant for intracellular cross-linking[7][8] | Yes, many are designed to be membrane-permeable[14][15] |
| MS-Cleavability | Yes, sulfoxide bond is CID-cleavable[6][9] | Varies; traditional versions are non-cleavable, but MS-cleavable versions (e.g., SDASO, DSBSO) exist[10][14] |
| Data Complexity | Lower; defined reaction products simplify analysis | Higher; non-specific reactivity can lead to complex spectra and challenging identification[1][10] |
| Interaction Coverage | Limited by the spatial arrangement of lysine residues | Potentially broader; can capture interactions not involving lysines |
| Off-Target Effects | Can react with other nucleophiles (e.g., Ser/Thr/Tyr) at a lower frequency[16] | The highly reactive intermediates can be quenched by water, reducing efficiency[17] |
| Cross-linking Yield | Generally efficient[9] | Can be lower due to quenching of reactive intermediates and the complexity of products[1][10] |
Experimental Protocols
Below are generalized protocols for in vivo cross-linking. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
In Vivo Cross-linking with DSSO
-
Cell Culture: Grow cells (e.g., HEK293T) to a subconfluent density under standard conditions.[2]
-
Cell Preparation: Harvest cells and wash with an amine-free buffer like PBS (pH 7.4) to remove any reactive components from the culture medium. Resuspend the cell pellet in fresh, cold PBS.[3]
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of DSSO (e.g., 50 mM) in an anhydrous organic solvent like DMSO or DMF.[6][7]
-
Cross-linking Reaction: Add the DSSO stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).[7] Incubate for a set time (e.g., 30-60 minutes) at room temperature or 4°C with gentle mixing.[7][9]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or ammonium bicarbonate, to consume any unreacted NHS esters.[7][9] Incubate for an additional 10-15 minutes.[2]
-
Cell Lysis and Downstream Processing: Pellet the cross-linked cells, lyse them using a suitable buffer, and proceed with protein digestion (often with trypsin) and enrichment of cross-linked peptides for LC-MS/MS analysis.[9][10]
In Vivo Cross-linking with a Diazirine-based Photo-Activatable Cross-linker
-
Cell Culture & Preparation: Follow steps 1 and 2 as described for the DSSO protocol.
-
Cross-linker Incubation: Add the photo-activatable cross-linker (e.g., an SDA derivative) to the cell suspension. Incubate for a specific period to allow for cell penetration and localization to the target environment. This step is performed in the dark to prevent premature activation.
-
Photo-activation: Expose the cell suspension to UV light (typically 350-365 nm for diazirines) for a defined period (e.g., 5-15 minutes) on ice to initiate the cross-linking reaction.[13] A specialized UV lamp is required for this step.[11]
-
Quenching (Optional but Recommended): While the reactive carbene intermediates are short-lived, a quenching step using a scavenger molecule can sometimes be employed.
-
Cell Lysis and Downstream Processing: Proceed with cell lysis, protein digestion, and subsequent analysis by mass spectrometry as described in step 6 of the DSSO protocol.
Visualizing the Workflows and Mechanisms
Conclusion: Selecting the Right Tool for the Job
The choice between DSSO and photo-activatable cross-linkers is not about which is definitively better, but which is better suited for the specific biological question at hand.
Choose DSSO when:
-
The primary goal is to map lysine-lysine proximities with high confidence.
-
A simpler, more established workflow with less complex data analysis is preferred.
-
The interaction sites are known or suspected to involve lysine residues.
Choose a photo-activatable cross-linker when:
-
The goal is to capture a broader, more unbiased snapshot of all proximal interactions, regardless of the amino acids involved.
-
The interacting proteins lack accessible lysine residues at their interface.
-
Precise temporal control over the cross-linking event is critical to capture a specific cellular state or process.
Recent innovations, particularly the development of MS-cleavable photo-reagents, are bridging the gap between these two approaches.[10] These hybrid linkers offer the broad reactivity of photo-chemistry combined with the analytical simplicity of MS-cleavability, providing a powerful tool for comprehensive in vivo structural analysis. Ultimately, a thorough understanding of the strengths and limitations of each cross-linking strategy will empower researchers to illuminate the intricate and dynamic network of protein interactions within the living cell.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
Bridging the Gap: Cross-Validating DSSO Data with Computational Protein-Protein Interaction Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular machinery, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all biological processes, making them critical targets for therapeutic intervention. The convergence of experimental techniques and computational modeling has revolutionized the study of these interactions. This guide provides an objective comparison of how data from the chemical cross-linker disuccinimidyl sulfoxide (DSSO), obtained through cross-linking mass spectrometry (XL-MS), can be cross-validated with various computational PPI models. We present supporting experimental data, detailed methodologies, and visualizations to empower researchers in their quest to unravel the complex web of protein interactions.
The Synergy of Experiment and Computation
DSSO has emerged as a powerful tool in the field of structural proteomics. Its amine-reactive N-hydroxysuccinimide (NHS) esters covalently link lysine residues and protein N-termini that are in close proximity, providing distance constraints that map the spatial arrangement of interacting proteins. A key feature of DSSO is its mass spectrometry (MS)-cleavable spacer arm, which simplifies the identification of cross-linked peptides and enhances the confidence of PPI discovery.
Computational PPI models, on the other hand, offer predictive power, enabling the large-scale inference of interaction networks. These models can be broadly categorized into sequence-based, structure-based, and machine learning-based approaches. The cross-validation of DSSO-derived distance restraints with these computational predictions provides a robust framework for validating and refining our understanding of protein complexes.
Quantitative Comparison of DSSO-Guided PPI Validation
The integration of DSSO XL-MS data with computational models significantly enhances the accuracy and reliability of PPI mapping. The distance restraints obtained from DSSO cross-links serve as crucial filters to validate or invalidate computationally predicted interaction interfaces.
| Computational Model Type | Principle of Interaction Prediction | Cross-Validation with DSSO Data | Advantages of Integration | Limitations of Integration |
| Structure-Based Docking | Predicts the 3D structure of a protein complex based on the individual structures of the interacting partners. | DSSO-derived distance restraints (typically < 30 Å) are used to score and rank docked models. Models that satisfy the cross-link distances are considered more accurate.[1][2] | Provides high-resolution models of interaction interfaces. Reduces the conformational search space for docking algorithms. | Requires high-resolution structures of individual proteins, which may not always be available. The flexibility of proteins can be a challenge. |
| Homology Modeling | Predicts the structure of a protein or complex based on the known structure of a homologous protein or complex. | DSSO cross-links can validate the predicted quaternary structure and identify regions of conformational differences between the model and the native complex. | Enables structural prediction for proteins without experimentally determined structures. | The accuracy of the model is dependent on the sequence identity to the template. Inaccurate templates can lead to erroneous models. |
| Sequence-Based Prediction | Infers interactions based on co-evolutionary signals, domain-domain interactions, or machine learning algorithms trained on known interacting pairs. | DSSO data can provide experimental evidence for novel predicted interactions, particularly for those that are transient or have weak binding affinities. | High-throughput prediction of entire interactomes. Does not require structural information. | Higher false-positive rates compared to structure-based methods. Provides no structural details of the interaction. |
| Machine Learning (e.g., AlphaFold-Multimer) | Predicts the structure of protein complexes using deep learning algorithms trained on large datasets of protein sequences and structures. | DSSO cross-links serve as an independent experimental validation of the predicted complex architecture and interface residues.[2][3] | High accuracy in predicting the structures of many protein complexes. Can model complexes for which no homologous structures exist. | Performance can be lower for proteins with high intrinsic disorder or for transient interactions. The confidence scores of the predictions need careful interpretation. |
Experimental Protocols: A DSSO Cross-Linking Workflow
A typical DSSO cross-linking experiment followed by mass spectrometry analysis involves several key steps. The following provides a generalized methodology.
In Vivo or In Vitro Cross-Linking
-
Cell Culture and Lysis (for in vivo): Human cell lines (e.g., HEK293T) are cultured to a desired density. Cells are harvested and washed with phosphate-buffered saline (PBS). For in situ cross-linking, DSSO is added directly to the cell suspension.[4] Alternatively, cells can be lysed, and the lysate is clarified by centrifugation before cross-linking.
-
Protein Complex Purification (for in vitro): For purified complexes, the protein of interest is expressed and purified using standard chromatography techniques.
-
Cross-Linking Reaction: DSSO is dissolved in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and added to the protein sample (cell lysate or purified complex) at a final concentration typically ranging from 0.5 to 2 mM.[5] The reaction is incubated at room temperature for 30-60 minutes and then quenched with a primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate.[5]
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: The cross-linked protein mixture is denatured, and disulfide bonds are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAM).
-
Proteolytic Digestion: The proteins are digested into peptides using a protease, most commonly trypsin. Sequential digestion with multiple proteases (e.g., LysC followed by trypsin) can improve the coverage of cross-linked peptides.[4]
-
Enrichment of Cross-Linked Peptides (Optional): Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be performed.[6]
Mass Spectrometry Analysis
-
LC-MS/MS: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS-cleavable nature of DSSO allows for a characteristic fragmentation pattern. In an MS2 scan, the cross-linker is cleaved, generating two signature fragment ions. These ions are then subjected to an MS3 scan to determine the sequence of the individual peptides.[7][8]
Data Analysis
-
Database Searching: The acquired MS data is searched against a protein sequence database using specialized software that can identify cross-linked peptides. Examples of such software include MeroX, pLink 2, and XlinkX.[8][9][10]
-
False Discovery Rate (FDR) Estimation: A target-decoy strategy is typically used to estimate the false discovery rate of the identified cross-links, ensuring high confidence in the results.[11]
-
Visualization and Modeling: The identified cross-links are visualized on protein structures or interaction networks using tools like xiVIEW.[12] The distance constraints are then used to validate or guide computational modeling.
Visualizing the Workflow and Integration
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical DSSO experimental workflow and the logical relationship of cross-validating computational models.
Conclusion
The cross-validation of DSSO-derived experimental data with computational PPI models represents a powerful and increasingly indispensable strategy in modern biological research. This integrated approach leverages the strengths of both methodologies, providing a more complete and accurate picture of protein interaction networks. By using DSSO to generate high-confidence distance restraints, researchers can effectively validate, refine, and even guide computational predictions. This synergy not only enhances our fundamental understanding of cellular processes but also accelerates the discovery and development of novel therapeutics that target protein-protein interactions. As both XL-MS technologies and computational algorithms continue to advance, the integration of these approaches will undoubtedly play an even more prominent role in unraveling the complexities of the cellular interactome.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Software – Rappsilber Laboratory [rappsilberlab.org]
Assessing the Impact of DSSO Cross-Linking on Protein Function and Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural and functional integrity of proteins after chemical cross-linking is paramount. Disuccinimidyl sulfoxide (DSSO) has emerged as a powerful tool in cross-linking mass spectrometry (XL-MS) for elucidating protein-protein interactions and mapping protein structures. This guide provides an objective comparison of DSSO's performance, its impact on protein function, and detailed experimental protocols to aid in experimental design.
Chemical cross-linking is an indispensable technique for stabilizing transient protein interactions and providing spatial constraints for structural modeling.[1] The ideal cross-linker covalently links interacting residues without significantly altering the native protein structure or function. DSSO is a homobifunctional, amine-reactive N-hydroxysuccinimide (NHS) ester cross-linker.[2] A key feature that distinguishes DSSO is its MS-cleavable spacer arm, which simplifies data analysis and increases the confidence of cross-linked peptide identification in mass spectrometry experiments.[2][3][4][5]
Impact on Protein Structure and Function
A primary concern with any chemical modification is its effect on the target protein. Studies have systematically investigated the impact of NHS-ester cross-linkers, like DSSO, on protein structure and function.
Structural Integrity: Research indicates that chemical cross-linking, when performed under optimized conditions, induces only local structural disturbances. The overall protein fold is generally preserved, even at higher cross-linker concentrations.[6] However, excessive cross-linking can lead to the stabilization of non-native conformations or protein aggregation.[6][7] Therefore, careful titration of the cross-linker concentration is crucial.
Functional Activity: The preservation of structure often correlates with the retention of function. For globular enzymes, cross-linking with NHS-ester reagents was found to decrease enzymatic activity by 20-50% but, critically, did not abolish it.[7] This suggests that a significant portion of the protein population remains functionally active. Biochemical assays, such as enzyme kinetics or binding assays, are often performed after cross-linking to confirm that the protein's broad conformation and functional integrity remain intact.[8]
Comparison with Alternative Cross-Linkers
The choice of cross-linker depends on the specific application, protein properties, and analytical method. DSSO's performance is best understood in comparison to other commonly used reagents.
| Feature | DSSO (this compound) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DMTMM |
| Reactive Toward | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Carboxyl Groups (Asp, Glu) |
| Spacer Arm Length | 10.1 Å | 11.4 Å | 11.4 Å | 0 Å (zero-length) |
| MS-Cleavable | Yes (CID-cleavable)[2] | No | No | No |
| Solubility | Water-insoluble (requires DMSO/DMF)[2] | Water-insoluble (requires DMSO/DMF) | Water-soluble[2] | Water-soluble |
| Membrane Permeability | Permeant (for in-cell cross-linking)[2] | Permeant | Impermeant (for cell-surface cross-linking) | Permeant |
| Primary Use Case | XL-MS for structural proteomics, simplified data analysis. | General protein interaction studies, structural stabilization. | Cell-surface protein interaction studies. | Capturing interactions involving acidic residues. |
Quantitative Data Comparison
The efficiency of cross-linking can be measured by the number of unique cross-links identified. The choice of cross-linker and analytical method significantly influences the outcome.
Table 2: Comparison of Identified Cross-Linked Peptides for Bovine Serum Albumin (BSA)
| Fragmentation Method | DSSO | DSS | BS3 |
| CID (MS2) | ~15 | ~55 | ~55 |
| HCD (MS2) | ~25 | ~50 | ~50 |
| MS2-MS3 (CID) | ~60 | N/A | N/A |
| EThcD | ~60 | ~60 | ~60 |
| Data adapted from Thermo Fisher Scientific Protein Interactions and Crosslinking Handbook.[2] Note: The MS2-MS3 method is uniquely suited for MS-cleavable linkers like DSSO, significantly boosting identifications. |
Mandatory Visualizations
Experimental and Analytical Workflows
// Invisible edges for layout DSSO_prep -> Reaction [style=invis]; Protein -> Reaction [style=invis]; } DOT Caption: Workflow for an in-vitro DSSO cross-linking mass spectrometry experiment.
// Title Node Title [label="Advantage of DSSO's MS-Cleavability in Mass Spectrometry", shape=plaintext, fontsize=14, fontcolor="#202124"]; } DOT Caption: Logical comparison of fragmentation patterns for cleavable vs. non-cleavable cross-linkers.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein/Complex
This protocol is designed to achieve sufficient cross-linking for MS analysis while minimizing excessive modification that could perturb the protein's tertiary structure.[9]
-
Protein Preparation:
-
Dissolve the purified protein or protein complex in a primary amine-free buffer (e.g., 20 mM HEPES, 100 mM sodium phosphate, pH 7.5-8.0) to a final concentration of 1-10 µM.
-
Ensure the buffer does not contain Tris, glycine, or ammonium ions, as these will compete with the cross-linking reaction.
-
-
Cross-Linker Preparation:
-
Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous dimethylsulfoxide (DMSO).[9] Vortex briefly to fully dissolve.
-
-
Cross-Linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve a final molar excess of cross-linker to protein. A starting point is a 100- to 500-fold molar excess.[2]
-
Note: Optimal concentration should be determined empirically. Titrate the molar excess (e.g., 20x, 100x, 500x) to find the lowest concentration that provides sufficient cross-links without causing protein precipitation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Common quenching agents are Tris-HCl or ammonium bicarbonate.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Sample Preparation for MS Analysis:
-
The cross-linked sample can be visualized on an SDS-PAGE gel to confirm cross-linking (observing higher molecular weight bands).
-
For MS analysis, proceed with standard protocols involving reduction (e.g., with DTT), alkylation (e.g., with iodoacetamide), and proteolytic digestion (e.g., with trypsin).[5]
-
Protocol 2: In Situ (In-Cell) Cross-Linking
This protocol is for capturing protein-protein interactions within a cellular environment.[3][10][11]
-
Cell Preparation:
-
Harvest cultured cells (e.g., HEK293T) by centrifugation (500 x g) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1.5 mM MgCl2) containing protease inhibitors.
-
-
Cross-Linker Preparation:
-
Prepare a fresh 50 mM stock solution of DSSO in anhydrous DMSO.
-
-
Cross-Linking Reaction:
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.
-
Incubate for 1 hour at 4°C with gentle end-over-end rotation.
-
-
Quenching:
-
Quench the reaction by adding Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C.
-
-
Cell Lysis and Analysis:
-
Pellet the cells to remove excess, unreacted cross-linker.
-
Lyse the cells using a desired protocol (e.g., sonication, detergent-based lysis) to extract proteins.
-
The resulting protein lysate can be used for affinity purification of a target protein to identify interaction partners or can be processed directly for whole-proteome XL-MS analysis.
-
Proceed with reduction, alkylation, and digestion for mass spectrometry.
-
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Disuccinimidyl Sulfoxide (DSSO)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. Disuccinimidyl sulfoxide (DSSO), a valuable cross-linking agent, requires careful consideration for its disposal to ensure the safety of personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for DSSO.
Immediate Safety and Handling Precautions
This compound should be treated as a hazardous substance. All interactions with this compound necessitate adherence to strict safety protocols. Before handling, users must review the complete Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a fully buttoned lab coat, should be worn at all times. All work with DSSO should be conducted within a certified laboratory chemical fume hood.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of DSSO is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for DSSO.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₉S |
| Molecular Weight | 388.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility in DMSO | Approximately 20 mg/mL |
| Solubility in DMF | Approximately 10 mg/mL |
| Aqueous Solubility | Sparingly soluble; ~0.15 mg/mL in 1:5 DMSO:PBS (pH 7.2) solution |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound, particularly when dissolved in solvents like Dimethyl sulfoxide (DMSO), is critical. The following protocol outlines the necessary steps for safe disposal.
1. Waste Identification and Segregation:
- All materials contaminated with DSSO, including unused solutions, pipette tips, and empty vials, must be treated as hazardous chemical waste.
- Segregate DSSO waste from other laboratory waste streams to prevent unintentional chemical reactions.
2. Containment:
- Collect all DSSO waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., a polyethylene container for DMSO solutions).
- The label should clearly indicate "Hazardous Waste," "this compound," and list all solvents present.
3. In-Lab Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
4. Waste Pickup and Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.
- Do not pour DSSO or its solutions down the drain. [1]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Understanding the Solvent: Dimethyl Sulfoxide (DMSO)
Given that DSSO is frequently dissolved in DMSO, understanding the properties of this solvent is crucial for safe handling and disposal.[2][3] DMSO is a polar aprotic solvent that is miscible with a wide range of organic solvents and water.[3][4] It is combustible and can be rapidly absorbed through the skin, potentially carrying dissolved substances with it.[5] Therefore, all safety precautions for DSSO should be strictly followed when working with its DMSO solutions. The disposal of DMSO itself is typically handled as hazardous waste, reinforcing the necessity of the outlined disposal protocol for DSSO solutions.[1] While some sources suggest that pure DMSO may be drain discharged, this is not recommended when it contains dissolved hazardous materials like DSSO.
References
Personal protective equipment for handling Disuccinimidyl sulfoxide
A comprehensive guide for laboratory professionals on the essential safety protocols, handling procedures, and disposal of Disuccinimidyl sulfoxide (DSSO). This document provides immediate, actionable information to ensure the safety of researchers and maintain a secure laboratory environment when working with this chemical crosslinker.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling DSSO, a comprehensive approach to personal protection is essential to prevent contact, inhalation, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving DSSO.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Weighing | - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile or neoprene). - Laboratory coat. |
| Preparing Solutions (especially with DMSO) | - Chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile or neoprene). - Laboratory coat. - Work in a well-ventilated area or a chemical fume hood. |
| Spill Cleanup | - Chemical splash goggles or a full-face shield. - Chemical-resistant gloves (e.g., nitrile or neoprene). - Laboratory coat or chemical-resistant apron. - Respiratory protection may be necessary depending on the spill size and ventilation. |
Immediate Safety and Handling Protocols
Proper handling procedures are critical for minimizing exposure and ensuring the integrity of experiments.
Engineering Controls:
-
Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale the compound.[2]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]
-
DSSO is moisture-sensitive. Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] For long-term storage, -20°C is recommended.[2]
Spill Procedures:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.[5]
-
Experimental Workflow: A Step-by-Step Approach to Safety
The following diagram outlines a typical workflow for using DSSO in a protein crosslinking experiment, integrating key safety and handling steps.
Disposal Plan: Responsible Waste Management
Proper disposal of DSSO and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions containing DSSO, as well as any unused solid DSSO, should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with DSSO should be placed in a sealed bag and disposed of as chemical waste.
-
Consult EHS: Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures. Do not dispose of DSSO down the drain.[5]
Quantitative Data Summary
| Property | This compound (DSSO) | Dimethyl sulfoxide (DMSO) |
| CAS Number | 1351828-03-9[6] | 67-68-5[7] |
| Molecular Formula | C₁₄H₁₆N₂O₉S[6] | C₂H₆OS[8] |
| Molecular Weight | 388.3 g/mol [6] | 78.13 g/mol [8] |
| Appearance | Crystalline solid[2] | Clear liquid[9] |
| Solubility | Soluble in DMSO (~20 mg/mL) and DMF (~10 mg/mL); sparingly soluble in aqueous buffers.[2] | Miscible with water.[10] |
| Storage Temperature | -20°C[2] | Room temperature[7] |
| Toxicity Data | Not readily available. Should be handled as a potentially hazardous substance. | LD50 Oral (Rat): >14,500 mg/kg.[1] Considered to have low systemic toxicity, but can enhance the absorption of other toxic substances through the skin.[10] |
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with DSSO, from initial planning to post-experimental procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. greenfield.com [greenfield.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifesciences.byu.edu [lifesciences.byu.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
